molecular formula C12H11NO3 B1330417 4-Hydroxycarbaryl CAS No. 5266-97-7

4-Hydroxycarbaryl

Cat. No.: B1330417
CAS No.: 5266-97-7
M. Wt: 217.22 g/mol
InChI Key: AXMHCYHGQSQUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxycarbaryl ( 5266-97-7), with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol, is a significant oxidative metabolite of the carbamate insecticide carbaryl . This compound is a primary subject of interest in environmental and toxicological research, particularly in studies investigating the metabolic fate and biotransformation pathways of carbamate pesticides in biological systems . In vitro studies utilizing human liver microsomes have identified 4-Hydroxycarbaryl as one of the major metabolites formed through the cytochrome P450 (CYP)-mediated oxidation of carbaryl . The formation of this metabolite is a key detoxification or bioactivation step, crucial for understanding the overall toxicological profile of the parent compound. Research indicates that the metabolism of carbaryl to 4-Hydroxycarbaryl is primarily catalyzed by specific human CYP isoforms, including CYP1A2, 2C19, and 3A4 . This makes 4-Hydroxycarbaryl a valuable biomarker for studying metabolic interactions, enzyme inhibition, and individual variations in pesticide metabolism. As a reference standard, 4-Hydroxycarbaryl is essential for analytical method development and validation in applications such as liquid chromatography-mass spectrometry (LC-MS). It enables the accurate identification and quantification of carbaryl residues and its metabolic products in various matrices, including environmental samples, food commodities, and biological fluids . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxynaphthalen-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMHCYHGQSQUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200629
Record name 4-Hydroxycarbaryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-97-7
Record name 1,4-Naphthalenediol, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5266-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycarbaryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxycarbaryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARBARYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of xenobiotic metabolism and environmental toxicology, understanding the biotransformation pathways of widely used anticholinesterase carbamate insecticides is critical for accurate risk assessment. 4-Hydroxycarbaryl emerges as a primary oxidative metabolite of carbaryl[1]. For researchers and drug development professionals, tracking the formation of 4-hydroxycarbaryl provides essential insights into Cytochrome P450 (CYP450) activity, potential drug-pesticide interactions, and the detoxification mechanisms inherent to mammalian systems[2]. This guide synthesizes the structural properties, metabolic kinetics, comparative toxicodynamics, and robust analytical protocols associated with 4-hydroxycarbaryl.

Physicochemical Identity

Before analyzing the kinetic behavior of a metabolite, establishing its precise chemical identity is foundational for standardizing mass spectrometry (MS) libraries and synthetic reference materials.

Table 1: Chemical and Structural Properties of 4-Hydroxycarbaryl

PropertyValue / Description
Systematic Name 4-Hydroxy-1-naphthyl methylcarbamate[3]
Synonyms 1,4-Naphthalenediol, mono(methylcarbamate)[3]
CAS Registry Number 5266-97-7[3]
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.22 g/mol [3]
SMILES String CNC(=O)Oc1ccc(c2ccccc21)O[3]

Cytochrome P450-Mediated Biotransformation

The primary metabolic pathways of the parent compound, carbaryl, involve ring hydroxylation and esterase-mediated hydrolysis[1].

Mechanistic Causality: In human liver microsomes (HLM), the generation of 4-hydroxycarbaryl is predominantly catalyzed by the CYP3A4 and CYP1A1 isoforms[2]. The regioselectivity of these specific enzymes toward the 4-position of the naphthalene ring is not random; it is dictated by the steric bulk of the methylcarbamate group. This structural feature forces the para-position of the ring into close proximity with the highly reactive heme iron-oxo intermediate during the CYP450 catalytic cycle, heavily favoring C4-hydroxylation over other sites[2].

Furthermore, this pathway is highly susceptible to metabolic interference. Co-exposure to organophosphate insecticides (such as chlorpyrifos) can severely inhibit the formation of 4-hydroxycarbaryl[2]. Chlorpyrifos acts as a competitive and suicide inhibitor, releasing reactive sulfur during its own oxidative desulfuration, which covalently binds to and inactivates the CYP450 active site[4].

MetabolicPathway Carbaryl Carbaryl (Parent Insecticide) CYP CYP3A4 & CYP1A1 (Hepatic Microsomes) Carbaryl->CYP Oxidation Esterase Carboxylesterases Carbaryl->Esterase Hydrolysis Metabolite4 4-Hydroxycarbaryl (CAS: 5266-97-7) CYP->Metabolite4 C4-Hydroxylation Metabolite5 5-Hydroxycarbaryl CYP->Metabolite5 C5-Hydroxylation Naphthol 1-Naphthol (Hydrolysis Product) Esterase->Naphthol Cleavage

CYP450-mediated ring hydroxylation and esterase hydrolysis of carbaryl.

Comparative Toxicodynamics

A critical question in toxicological risk assessment is whether a metabolite exhibits greater or lesser toxicity than its parent compound. In the case of 4-hydroxycarbaryl, the biotransformation represents a true detoxification step[5].

Mechanistic Causality: Why is 4-hydroxycarbaryl significantly less toxic? The addition of the hydroxyl group at the C4 position drastically increases the molecule's hydrophilicity. This structural modification serves two purposes:

  • Accelerated Clearance: It provides an immediate functional handle for rapid Phase II conjugation (specifically glucuronidation and sulfation), ensuring the metabolite is highly water-soluble and quickly excreted in urine[1].

  • Receptor Mismatch: The hydroxyl group alters the steric and electronic fit of the molecule within the active site gorge of acetylcholinesterase (AChE). This mismatch reduces its ability to carbamylate the serine residue in the active site, drastically lowering its inhibitory potency[5].

Table 2: Comparative Acute Toxicity and Cholinesterase Inhibition [5]

CompoundAcute Oral LD₅₀ (Rat)Bovine Erythrocyte ChE Inhibition (I₅₀)Toxicity Classification
Carbaryl (Parent) 430 mg/kg5.0 × 10⁻⁸ MModerate
4-Hydroxycarbaryl 1190 mg/kg4.6 × 10⁻⁷ MLow
5-Hydroxycarbaryl 297 mg/kg4.6 × 10⁻⁸ MModerate
1-Naphthol 2590 mg/kg> 1.0 × 10⁻³ MVery Low

Self-Validating Analytical Protocol for Microsomal Assays

To accurately quantify the formation of 4-hydroxycarbaryl for Michaelis-Menten kinetic modeling, researchers must utilize a highly controlled, self-validating in vitro microsomal assay.

Step-by-Step Methodology
  • Incubation Setup: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 10–200 µM carbaryl substrate in a 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: The specific pH and buffer strength maintain the structural integrity of the CYP450 enzymes, simulating physiological conditions to prevent premature enzyme denaturation.

  • Internal Standard Spiking (The Self-Validating Step): Introduce a known concentration of an isotopically labeled standard (e.g., 4-hydroxycarbaryl-d3).

    • Validation Logic: If the final MS/MS quantification shows a recovery variance of >15% for this internal standard, the extraction is automatically flagged for matrix effects or incomplete precipitation, rendering the analytical run invalid and preventing false kinetic data.

  • Reaction Initiation: Add a 1 mM NADPH-generating system and incubate at 37°C for 15 minutes.

    • Causality: CYP450 enzymes obligatorily require electron transfer from NADPH to activate molecular oxygen for the hydroxylation mechanism.

  • Reaction Termination: Add an equal volume of ice-cold acetonitrile.

    • Causality: The organic solvent instantly precipitates microsomal proteins and denatures the CYP enzymes, freezing the reaction at an exact time point to prevent overestimation of metabolite formation.

  • Centrifugation & Extraction: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C. Isolate the clear supernatant for solid-phase extraction (SPE) or direct injection.

  • HPLC-MS/MS Quantification: Analyze the extract using high-performance liquid chromatography coupled with tandem mass spectrometry, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 4-hydroxycarbaryl[2].

AnalyticalWorkflow Step1 1. Incubation HLM + Carbaryl + NADPH Step2 2. Termination Ice-cold Acetonitrile Step1->Step2 Step3 3. Precipitation Centrifugation (10,000g) Step2->Step3 Step4 4. Extraction Supernatant Isolation Step3->Step4 Step5 5. Quantification HPLC-MS/MS Analysis Step4->Step5

In vitro microsomal assay workflow for 4-hydroxycarbaryl quantification.

References

  • [1] Title: carbaryl - GulfLINK (Human Health Effects & Toxicity Summary) Source: health.mil URL:

  • [2] Title: In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos Source: nih.gov (Chem Biol Interact. 2002) URL:

  • [5] Title: 150. Carbaryl (FAO/PL:1969/M/17/1) - Toxicity of carbaryl plant metabolites Source: inchem.org URL:

  • Title: Special Review of Carbaryl: Proposed Decision for Consultation Source: canada.ca URL:

  • [4] Title: Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health Source: hh-ra.org (Elsevier Ireland Ltd. 2012) URL:

  • [3] Title: 4-HYDROXYCARBARYL - Global Substance Registration System (GSRS) Source: nih.gov URL:

Sources

Mechanistic Profiling and Quantification of the Carbaryl to 4-Hydroxycarbaryl Metabolic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum anticholinesterase insecticide. While its primary mode of toxicity is the reversible inhibition of acetylcholinesterase, its pharmacokinetic profile is heavily dictated by its biotransformation. Although carbaryl undergoes significant hydrolysis to 1-naphthol, its oxidative metabolism via the Cytochrome P450 (CYP) system generates several bioactive and potentially toxic ring-hydroxylated metabolites, most notably 4-hydroxycarbaryl 1.

This technical whitepaper provides an in-depth analysis of the CYP-mediated pathway driving 4-hydroxycarbaryl formation. Designed for drug development professionals and toxicologists, this guide details the mechanistic biochemistry, isoform-specific quantitative data, and a self-validating in vitro protocol for accurate metabolite quantification.

Mechanistic Biochemistry of Carbaryl Ring Hydroxylation

The oxidative metabolism of carbaryl is not a monolithic process; it is highly regioselective and dependent on the specific expression profile of hepatic and extrahepatic CYP enzymes 2. The generation of 4-hydroxycarbaryl involves the insertion of a single oxygen atom into the 4-position of the naphthyl ring, a reaction requiring molecular oxygen, NADPH, and CYP-reductase.

In human liver microsomes (HLM), CYP3A4 and CYP1A1 are the primary drivers of 4-hydroxycarbaryl generation 1. The expansive active site of CYP3A4 accommodates the bulky naphthyl structure, allowing the heme-iron-oxo intermediate to access the sterically hindered 4-position. Conversely, CYP1A2, which shares structural similarities with CYP1A1, is highly restricted and almost exclusively favors the formation of 5-hydroxycarbaryl 3.

It is critical to note that this metabolic pathway is subject to competitive inhibition. Co-exposure to other xenobiotics, such as the organophosphate chlorpyrifos, significantly inhibits the CYP-mediated metabolism of carbaryl, altering its clearance rate and toxicological impact 1. Furthermore, the oxidative metabolism of carbaryl modifies its interaction with nuclear receptors (such as PXR and CAR), which can lead to downstream transcriptional changes in enzyme expression 4.

Pathway Visualization

Carbaryl_Metabolism Carbaryl Carbaryl (Substrate) CYP3A4 CYP3A4 (Primary Driver) Carbaryl->CYP3A4 Ring Hydroxylation CYP1A1 CYP1A1 / CYP1A2 (Secondary Drivers) Carbaryl->CYP1A1 Ring Hydroxylation CYP2B6 CYP2B6 Carbaryl->CYP2B6 N-Hydroxylation Met4OH 4-Hydroxycarbaryl (Major Target) CYP3A4->Met4OH High Affinity CYP1A1->Met4OH Minor Met5OH 5-Hydroxycarbaryl CYP1A1->Met5OH Major Affinity MetMethylol Carbaryl Methylol CYP2B6->MetMethylol

CYP450-mediated metabolic pathway of carbaryl highlighting 4-hydroxycarbaryl formation.

Quantitative Profiling of CYP Isoform Contributions

To accurately model the pharmacokinetics of carbaryl, researchers must account for the specific activity of individual CYP isoforms. The table below summarizes the relative formation rates of the three primary oxidative metabolites based on recombinant human CYP studies 1.

Cytochrome P450 Isoform4-Hydroxycarbaryl (Target)5-HydroxycarbarylCarbaryl MethylolMechanistic Role & Selectivity
CYP3A4 High (+++) Low (+)Minimal (-)Primary driver of 4-OH regioselectivity due to a large active site volume accommodating the naphthyl ring.
CYP1A1 Moderate (++) High (+++)Minimal (-)Exhibits dual activity; dominant in extrahepatic 5-OH formation but contributes significantly to 4-OH.
CYP1A2 Low (+)High (+++)Minimal (-)Highly selective for the 5-position; sterically restricted against 4-OH formation.
CYP2B6 Minimal (-)Minimal (-)High (+++)Dominates N-methyl hydroxylation; minimal ring hydroxylation activity.

Self-Validating Experimental Protocol: In Vitro HLM Assay

To isolate and quantify the formation of 4-hydroxycarbaryl, a robust in vitro assay utilizing Human Liver Microsomes (HLM) coupled with LC-MS/MS is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Every step below is designed with strict causality to ensure the system is self-validating.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Causality: The 0.5 mg/mL protein concentration ensures linear enzyme kinetics without introducing non-specific protein-binding artifacts. The phosphate buffer maintains physiological pH, while MgCl₂ is an essential cofactor that facilitates electron transfer from CYP-reductase to the CYP heme center.

Step 2: Substrate Addition

  • Action: Spike carbaryl to a final concentration of 20 µM, ensuring the final organic solvent (e.g., methanol) concentration remains below 0.5% (v/v).

  • Causality: CYP3A4 is notoriously sensitive to solvent effects. Restricting organic solvents prevents the denaturation or competitive inhibition of the very enzymes responsible for 4-hydroxycarbaryl formation.

Step 3: Thermal Equilibration

  • Action: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: This establishes thermal equilibrium prior to reaction initiation, preventing a kinetic lag phase that would skew initial velocity (

    
    ) calculations.
    

Step 4: Reaction Initiation & Self-Validation Control

  • Action: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Validation Control: Simultaneously run a parallel "Minus-NADPH" control where buffer replaces the regenerating system.

  • Causality: A regenerating system continuously supplies NADPH, preventing product inhibition by NADP+ and maintaining steady-state electron flow. The Minus-NADPH control acts as a self-validating mechanism to prove that 4-hydroxycarbaryl formation is strictly CYP-mediated and not an artifact of background hydrolysis or plasma esterase activity 4.

Step 5: Precision Quenching & Internal Standardization

  • Action: At exactly 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing 50 nM Carbaryl-d7 (Internal Standard).

  • Causality: Ice-cold ACN abruptly precipitates the microsomal proteins, halting the reaction instantly. Introducing the internal standard at the exact moment of quenching accounts for any subsequent extraction losses or mass spectrometer matrix effects, ensuring absolute quantitative accuracy.

Step 6: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for UHPLC-MS/MS analysis, monitoring the specific MRM transitions for 4-hydroxycarbaryl.

  • Causality: High-speed centrifugation pellets the denatured proteins, preventing UHPLC column clogging and reducing ion suppression in the MS source, thereby preserving the integrity of the analytical data.

Analytical Workflow Visualization

Assay_Workflow Step1 1. Matrix Prep (HLM + Buffer) Step2 2. Pre-Incubation (Thermal Eq.) Step1->Step2 Step3 3. Initiation (NADPH System) Step2->Step3 Step4 4. Quenching (Ice-Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5

Self-validating in vitro workflow for quantifying 4-hydroxycarbaryl via LC-MS/MS.

Conclusion

The metabolic conversion of carbaryl to 4-hydroxycarbaryl is a highly specific, CYP3A4/CYP1A1-driven process. Understanding the regioselectivity of these enzymes, alongside the potential for competitive inhibition by co-administered xenobiotics, is critical for accurate toxicokinetic modeling. By employing the self-validating in vitro methodologies outlined above, researchers can ensure high-fidelity data capture, free from the confounding variables of matrix effects and non-specific degradation.

References

  • Source: nih.
  • Source: nih.
  • Source: jst.go.
  • In vitro human phase I metabolism of xenobiotics I: Pesticides and related compounds...

Sources

cytochrome P450 CYP1A1 metabolism of carbaryl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytochrome P450 CYP1A1-Mediated Metabolism of Carbaryl

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings for several decades.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. The biotransformation of carbaryl in mammals is a complex process critical to its detoxification and, in some cases, its bioactivation. Central to this process is the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A1.[2]

CYP1A1 is a phase I metabolic enzyme renowned for its role in the metabolism of xenobiotics, including environmental pollutants and drugs.[3] It is primarily expressed in extrahepatic tissues such as the lungs and skin, as well as in the liver upon induction.[1] The enzyme's activity is a double-edged sword; while it facilitates the detoxification of many compounds, it can also convert pro-carcinogens into highly reactive, genotoxic metabolites.[1][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the CYP1A1-mediated metabolism of carbaryl, detailing the core biochemical pathways, the paradoxical nature of CYP1A1 induction by carbaryl, and the state-of-the-art methodologies employed to investigate these interactions. By synthesizing mechanistic insights with field-proven experimental protocols, this document aims to equip scientists with the knowledge to design, execute, and interpret studies in this critical area of toxicology and drug metabolism.

Part 1: The Molecular Basis of Carbaryl-CYP1A1 Interaction

The interaction between carbaryl and CYP1A1 is multifaceted, involving direct metabolism of the parent compound and a complex, indirect induction of the enzyme's expression. Understanding this relationship is fundamental to assessing the toxicological risk associated with carbaryl exposure.

Section 1.1: The Metabolic Fate of Carbaryl

Carbaryl undergoes two primary metabolic transformations in mammals: hydrolysis of the carbamate ester linkage and oxidation via the CYP450 system. While hydrolysis, leading to the formation of 1-naphthol, is a significant detoxification route, the oxidative pathway is of particular toxicological interest due to the nature of the metabolites formed.[4] The CYP-mediated reactions primarily involve hydroxylation at various positions on the carbaryl molecule.

G cluster_cyp CYP-Mediated Metabolites Carbaryl Carbaryl Hydrolysis Hydrolysis Carbaryl->Hydrolysis Esterases Oxidation Oxidation Carbaryl->Oxidation CYP450 Enzymes (e.g., CYP1A1) Metabolite1 1-Naphthol Hydrolysis->Metabolite1 Metabolite2 4-Hydroxycarbaryl Oxidation->Metabolite2 Metabolite3 5-Hydroxycarbaryl Oxidation->Metabolite3 Metabolite4 Carbaryl Methylol Oxidation->Metabolite4

Caption: Primary metabolic pathways of carbaryl.

Section 1.2: The Specific Role of CYP1A1 in Carbaryl Oxidation

In vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP isoforms have definitively identified CYP1A1 as a key player in carbaryl metabolism.[5][6] Its primary contribution is the catalysis of aromatic hydroxylation, leading to the formation of 4-hydroxycarbaryl and 5-hydroxycarbaryl.[4]

Specifically, research has shown that:

  • CYP1A1 and CYP1A2 exhibit the highest activity in the formation of 5-hydroxycarbaryl.[5][7]

  • CYP1A1 and CYP3A4 are the most active isoforms in generating 4-hydroxycarbaryl.[5][7]

The formation of another major metabolite, carbaryl methylol, is primarily attributed to CYP2B6.[5][6] The differential activities of these enzymes highlight the complexity of carbaryl biotransformation and the potential for varied metabolic profiles between individuals depending on their specific CYP expression levels. Some of these hydroxylated metabolites, particularly 5-hydroxycarbaryl, have been reported to be more potent cholinesterase inhibitors than the parent carbaryl, signifying a bioactivation pathway.[6]

MetabolitePrimary Generating CYP Isoform(s)Reference
5-Hydroxycarbaryl CYP1A1, CYP1A2[4][5][7]
4-Hydroxycarbaryl CYP1A1, CYP3A4[4][5][7]
Carbaryl Methylol CYP2B6[5][6]
1-Naphthol Esterases (Hydrolysis)[4]
Caption: Key Carbaryl Metabolites and Responsible Human CYP Isoforms.
Section 1.3: The Paradox of CYP1A1 Induction

A critical aspect of the carbaryl-CYP1A1 interaction is the ability of carbaryl to induce the expression of the CYP1A1 gene.[1] Studies in human liver (HepG2) and skin (HaCaT) cell lines, as well as in rats, have demonstrated a dose-dependent increase in both CYP1A1 mRNA levels and catalytic activity (measured by the ethoxyresorufin-O-deethylase, or EROD, assay) following carbaryl exposure.[1][8]

This induction is mechanistically linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9] In the canonical pathway, a ligand binds to the cytosolic AhR, causing it to translocate to the nucleus, heterodimerize with the AhR Nuclear Translocator (ARNT), and bind to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating transcription.[9]

The paradox lies in the finding that while carbaryl treatment activates this pathway, competitive binding assays have shown that carbaryl and its primary metabolite, 1-naphthol, do not directly bind to or displace potent ligands from the human or rat AhR.[1][8][10] This compelling evidence suggests that carbaryl induces CYP1A1 through a ligand-independent or indirect mechanism of AhR activation, the specifics of which remain an active area of research.[1] This induction has significant toxicological implications, as elevated CYP1A1 levels can increase the metabolic activation of other co-exposed xenobiotics into carcinogenic derivatives.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex_cyto AhR-Hsp90 Complex AhR->Complex_cyto Hsp90 Hsp90 Hsp90->Complex_cyto ARNT_cyto ARNT Carbaryl Carbaryl Carbaryl->Complex_cyto Indirect Activation AhR_nuc AhR Complex_cyto->AhR_nuc Translocation ARNT_nuc ARNT Complex_nuc AhR-ARNT Complex ARNT_nuc->Complex_nuc AhR_nuc->Complex_nuc XRE XRE Complex_nuc->XRE Binds CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation (in Cytoplasm)

Caption: Indirect activation of the AhR pathway by carbaryl.

Part 2: Methodologies for Studying Carbaryl Metabolism

Investigating the metabolism of carbaryl by CYP1A1 requires a multi-pronged approach, combining subcellular, cellular, and analytical techniques. The causality behind these experimental choices rests on the need to move from reductionist systems that elucidate specific enzyme kinetics to more complex cellular models that reflect physiological gene regulation.

Section 2.1: In Vitro Metabolism Models

Expertise & Experience: To isolate the specific contribution of CYP1A1 from the complex milieu of a whole cell or organism, researchers rely on subcellular fractions or purified enzyme systems. Human Liver Microsomes (HLM) provide a physiologically relevant mixture of CYP enzymes, while recombinant CYPs (e.g., Supersomes™) expressed in insect or bacterial cells allow for the study of a single isoform in isolation. This approach is fundamental for determining which enzymes are responsible for forming specific metabolites and for calculating kinetic parameters (Kₘ, Vₘₐₓ).

This protocol describes a self-validating system to assess the formation of carbaryl metabolites by a specific CYP isoform.

  • Reagent Preparation:

    • Prepare a stock solution of carbaryl in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-generating system consisting of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system provides a continuous supply of the necessary cofactor (NADPH) for CYP activity.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, recombinant human CYP1A1 (e.g., 10-50 pmol), and the NADPH-generating system.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding carbaryl from the stock solution to a final desired concentration (e.g., 1-500 µM). The final solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking. The incubation time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the protein and halts enzymatic activity.

    • Include control incubations: a "no enzyme" control and a "no NADPH" control to account for non-enzymatic degradation and background contamination.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

G A 1. Prepare Reaction Mix (Buffer, rhCYP1A1, NADPH System) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add Carbaryl) B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction (Add Acetonitrile) D->E F 6. Centrifuge E->F G 7. Collect Supernatant for HPLC/LC-MS Analysis F->G

Caption: Workflow for in vitro carbaryl metabolism assay.

Section 2.2: Cellular Models for Induction Studies

Expertise & Experience: While recombinant systems are excellent for kinetics, they cannot be used to study gene induction. For this, intact cellular models are required. The HepG2 human hepatoma cell line is a widely accepted model because it is of human liver origin and retains many of the liver-specific metabolic functions, including the AhR signaling pathway.[1] Measuring EROD activity provides a functional readout of CYP1A1 protein activity, while RT-qPCR provides a direct measure of gene expression. Combining these assays offers a more complete picture of the induction process.

This protocol provides a robust method to quantify the functional effect of carbaryl-mediated CYP1A1 induction.

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS) in multi-well plates (e.g., 24- or 48-well) until they reach ~80% confluency.

    • Treat the cells with various concentrations of carbaryl (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24-72 hours). Include a positive control such as 2,3,7,8-tetrachlorodibenzodioxin (TCDD).

  • EROD Assay:

    • After treatment, remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Add a reaction mixture containing the CYP1A1 substrate, 7-ethoxyresorufin, in buffer to each well.

    • Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Quantification:

    • Measure the fluorescence of the product, resorufin, using a plate reader (excitation ~530 nm, emission ~590 nm).

    • After reading, lyse the cells in the wells and perform a protein quantification assay (e.g., BCA assay).

  • Data Analysis:

    • Normalize the resorufin fluorescence to the protein content in each well to calculate the specific EROD activity (e.g., pmol resorufin/min/mg protein).

    • Compare the activity in carbaryl-treated cells to the vehicle control to determine the fold-induction.

Section 2.3: Analytical Techniques for Metabolite Analysis

Trustworthiness: The accurate identification and quantification of metabolites are the cornerstones of any metabolism study. High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, is the gold standard.[5][11] LC-MS/MS offers superior sensitivity and specificity, allowing for confident structural elucidation and quantification even at low concentrations.

This protocol outlines a general procedure for the separation and detection of carbaryl and its hydroxylated metabolites.

  • Instrumentation and Columns:

    • Use an HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector. A C18 reversed-phase column is commonly used for separation.[11]

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Run the separation using a gradient elution (i.e., changing the percentage of organic solvent over time) to achieve optimal separation of the parent compound and its more polar metabolites.

  • Detection:

    • Carbaryl and its naphtholic metabolites are naturally fluorescent. Set the fluorescence detector to appropriate excitation and emission wavelengths (e.g., Ex: 225 nm, Em: 333 nm) for high sensitivity and selectivity.[11]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of carbaryl and available metabolite standards.

    • Integrate the peak areas of the analytes in the experimental samples and quantify the concentrations by interpolating from the standard curve.

Part 3: Toxicological Implications and Future Directions

Section 3.1: Bioactivation and Health Risks

The CYP1A1-mediated metabolism of carbaryl is a critical event in its toxicological profile. The induction of CYP1A1 by carbaryl, even through an indirect mechanism, raises concerns about potential adverse health effects.[1] Elevated levels of CYP1A1 can enhance the metabolic activation of not only carbaryl itself to potentially more toxic metabolites but also other pro-carcinogens present in the environment, such as polycyclic aromatic hydrocarbons (PAHs) from sources like tobacco smoke and air pollution.[1][12] This makes CYP1A1 induction a significant biomarker of exposure and potential risk.

Section 3.2: Research Gaps and Future Outlook

Despite significant progress, several key questions remain:

  • Mechanism of Induction: The precise molecular events leading to the ligand-independent activation of the AhR by carbaryl need to be fully elucidated. This is a key area for future mechanistic toxicology research.

  • Inter-individual Variability: Genetic polymorphisms in the CYP1A1 gene can lead to variations in enzyme activity.[12] Research is needed to understand how these genetic differences impact carbaryl metabolism and susceptibility to its toxic effects in the human population.

  • Mixture Effects: Humans are typically exposed to a complex mixture of chemicals. Future studies should focus on the impact of co-exposure to other pesticides, pharmaceuticals, or environmental contaminants that can inhibit, induce, or compete for metabolism by CYP1A1 and other CYP enzymes.[5]

Addressing these questions will be crucial for refining risk assessments and ensuring the safe use of carbaryl and other xenobiotics that interact with this vital metabolic pathway.

References

  • Ledirac, N., Delescluse, C., de Sousa, G., Pralavorio, M., et al. (1997). Carbaryl induces CYP1A1 gene expression in HepG2 and HaCaT cells but is not a ligand of the human hepatic Ah receptor. Toxicology and Applied Pharmacology, 144(1), 177-82. [Link]

  • Tang, J., Cao, Y., Rose, R. L., & Hodgson, E. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-Biological Interactions, 141(3), 229-241. [Link]

  • Tang, J., et al. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Scribd. [Link]

  • Ledirac, N., Garlatti, M., de Sousa, G., et al. (1998). Effects of carbaryl and naphthalene on rat hepatic CYP1A1/2: potential binding to Ah receptor and 4S benzo(a)pyrene-binding protein. International Journal of Molecular Medicine, 2(5), 615-21. [Link]

  • Bode, F., Schwartzenberg, J., Schliemann, W., et al. (2006). Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum. Pest Management Science, 62(8), 731-41. [Link]

  • Nong, A., et al. (2014). Suggested depiction of the metabolic pathway of carbaryl. ResearchGate. [Link]

  • Abass, K., et al. (2012). Investigation of mechanism based inhibition of CYP450 enzymes by selected organophosphorous, pyrethroids and benzoyl urea pesticides in pooled human liver microsomes. ResearchGate. [Link]

  • Sandoz, C., Lesca, P., Narbonne, J. F., & Carpy, A. (2000). Molecular characteristics of carbaryl, a CYP1A1 gene inducer. Archives of Biochemistry and Biophysics, 373(1), 275-80. [Link]

  • Martin, M. T., et al. (2007). Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation. ResearchGate. [Link]

  • NHMRC. (2011). Carbaryl - Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]

  • Ruiz-Angel, M. J., et al. (2011). Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables. Journal of Analytical Methods in Chemistry. [Link]

  • Rajendran, V., et al. (2019). Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Method Development for the Determination of Carbaryl Residue in Honey. Pharmacognosy Magazine, 15(64), 315-322. [Link]

  • Wu, X., et al. (2012). Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates. Journal of Proteome Research, 11(11), 5143-5153. [Link]

  • Dorough, H. W. (1971). Recent applications of mass spectrometry and combined gas chromatography-mass spectrometry to pesticide residue analysis. Journal of Agricultural and Food Chemistry. [Link]

  • Inui, H., et al. (2013). Metabolism of Herbicides and Other Chemicals in Human Cytochrome P450 Species and in Transgenic Potato Plants Co-Expressing Human CYP1A1, CYP2B6 and CYP2C19. ResearchGate. [Link]

  • Banerjee, I., et al. (2016). Carbaryl and Human Health: A Review. ResearchGate. [Link]

  • Goursaud, C., et al. (2018). In vitro functional CYP11A1 activity assays. ResearchGate. [Link]

  • Wikipedia. (n.d.). CYP1A1. Wikipedia. [Link]

  • Schwarz, M., et al. (2018). Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options. Archives of Toxicology, 92(10), 3043-3060. [Link]

  • Al-Sheddy, A., et al. (2012). Regulation of CYP1A1 by heavy metals and consequences for drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 175-185. [Link]

  • Giantin, M., et al. (2023). Establishment and characterization of cytochrome P450 1A1 CRISPR/Cas9 Knockout Bovine Foetal Hepatocyte Cell Line (BFH12). Cell and Tissue Research. [Link]

  • Genetic Lifehacks. (2020). CYP1A1: Detoxifying Cigarette Smoke and Estrogen. Genetic Lifehacks. [Link]

Sources

Cytochrome P450 3A4-Mediated Biotransformation of Carbaryl: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl N-methylcarbamate) is a widely utilized broad-spectrum anticholinesterase insecticide. In humans, the clearance and detoxification of carbaryl are heavily dependent on hepatic biotransformation mediated by the Cytochrome P450 (CYP450) superfamily. Understanding the specific isoform contributions—particularly the role of CYP3A4 in the formation of 4-hydroxycarbaryl —is critical for predicting toxicokinetics, assessing interindividual variability, and identifying potential metabolic drug-pesticide interactions.

This technical whitepaper provides an in-depth analysis of the structural kinetics driving CYP3A4-mediated carbaryl metabolism, explores the phenomenon of suicide inhibition by co-exposure to organophosphates, and establishes a self-validating in vitro protocol for quantifying these metabolic pathways.

The Mechanistic Basis of Carbaryl Biotransformation

The hepatic metabolism of carbaryl is characterized by divergent oxidative pathways. When carbaryl enters the human liver, it is subjected to Phase I oxidation primarily by CYP1A1, CYP1A2, CYP2B6, and CYP3A4. The orientation of the bulky naphthyl ring within the distinct catalytic pockets of these isoforms dictates the resulting metabolite profile 1.

The biotransformation yields three primary oxidative metabolites:

  • 5-hydroxycarbaryl : Driven predominantly by CYP1A1 and CYP1A2.

  • 4-hydroxycarbaryl : Driven predominantly by CYP3A4 and CYP1A1.

  • Carbaryl methylol (N-hydroxymethylcarbaryl) : Driven almost exclusively by CYP2B6.

G Carbaryl Carbaryl (N-methyl carbamate) CYP1A2 CYP1A1 / CYP1A2 Carbaryl->CYP1A2 Oxidation CYP3A4 CYP3A4 / CYP1A1 Carbaryl->CYP3A4 Oxidation CYP2B6 CYP2B6 Carbaryl->CYP2B6 Oxidation OH5 5-hydroxycarbaryl (Ring Hydroxylation) CYP1A2->OH5 Major Pathway OH4 4-hydroxycarbaryl (Ring Hydroxylation) CYP3A4->OH4 Major Pathway Methylol Carbaryl methylol (N-methyl Hydroxylation) CYP2B6->Methylol Major Pathway

CYP450-mediated divergent metabolic pathways of carbaryl biotransformation.

CYP3A4 Kinetics and the 4-Hydroxycarbaryl Pathway

CYP3A4 is the most abundantly expressed drug-metabolizing enzyme in the human liver. Unlike the narrow, planar active sites of the CYP1A family (which favor 5-hydroxylation), CYP3A4 possesses a massive, highly flexible active site cavity. This structural plasticity allows the bulky, bicyclic naphthyl ring of carbaryl to adopt multiple binding poses.

Thermodynamically, the binding orientation in CYP3A4 positions the 4-carbon of the naphthyl ring in close proximity to the heme-bound activated oxygen species (Compound I). The monooxygenation reaction proceeds via a hydrogen atom abstraction followed by a rapid oxygen rebound, successfully hydroxylating the aromatic ring to yield 4-hydroxycarbaryl 2.

Metabolic Disruption: The Chlorpyrifos Suicide Inhibition Effect

A critical consideration in modern toxicology and drug development is the phenomenon of metabolic interaction. Field-proven insights demonstrate that co-exposure to organophosphorothioate (OPT) insecticides, such as chlorpyrifos , dramatically alters the CYP-mediated clearance of carbaryl 3.

The Causality of Inhibition: Chlorpyrifos undergoes oxidative desulfuration catalyzed by CYP2B6 and CYP3A4 to form its highly toxic oxon derivative. During this desulfuration process, a highly reactive atomic sulfur is released. This sulfur atom covalently binds to the cysteine residues or directly to the heme iron of the catalyzing CYP450 enzyme.

This results in mechanism-based (suicide) inhibition . Because CYP3A4 and CYP2B6 are irreversibly inactivated during chlorpyrifos metabolism, the concurrent or subsequent metabolism of carbaryl is severely halted. Consequently, the formation of 4-hydroxycarbaryl and carbaryl methylol drops precipitously, leading to prolonged systemic circulation of the parent carbaryl molecule and an amplification of its anticholinesterase toxicity.

Quantitative Profiling of CYP Isoform Contributions

To facilitate easy comparison for researchers modeling carbaryl clearance, the quantitative relationships between CYP isoforms and specific metabolic outputs are summarized below.

MetabolitePrimary CYP Isoform(s)Secondary CYP Isoform(s)Biotransformation MechanismStructural Modification
4-Hydroxycarbaryl CYP3A4, CYP1A1CYP1A2Aromatic Ring HydroxylationHydroxyl group added to the 4-position of the naphthyl ring
5-Hydroxycarbaryl CYP1A1, CYP1A2CYP3A4Aromatic Ring HydroxylationHydroxyl group added to the 5-position of the naphthyl ring
Carbaryl Methylol CYP2B6CYP3A4N-Alkyl HydroxylationHydroxyl group added to the N-methyl group (side-chain)

Self-Validating Experimental Protocol for CYP3A4 Assays

To accurately quantify the formation of 4-hydroxycarbaryl, researchers must utilize a robust, self-validating in vitro assay using recombinant human CYP3A4 (rCYP3A4) or Human Liver Microsomes (HLMs). The following methodology explains not just what to do, but why each step is critical for maintaining scientific integrity.

Workflow Prep 1. Preparation Recombinant CYP3A4 & HLMs Incubate 2. Incubation Carbaryl + NADPH @ 37°C Prep->Incubate Terminate 3. Termination Ice-cold Acetonitrile Centrifugation Incubate->Terminate Analyze 4. Analysis HPLC / LC-MS/MS Quantification Terminate->Analyze

Self-validating in vitro workflow for quantifying CYP3A4-mediated carbaryl metabolism.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Equilibration

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Potassium phosphate at pH 7.4 mimics physiological intracellular conditions, preserving the tertiary structure of the CYP3A4 protein. MgCl₂ is an essential cofactor for the NADPH-cytochrome P450 reductase complex.

  • Enzyme Addition: Add rCYP3A4 (e.g., Supersomes™) to a final concentration of 20 pmol/mL.

  • Substrate Addition: Spike carbaryl (dissolved in methanol) to a final concentration of 25 µM. Ensure the final organic solvent concentration remains <1% (v/v) to prevent solvent-induced CYP denaturation.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium, ensuring that the reaction kinetics measured are solely dependent on enzymatic activity rather than temperature ramping.

Phase 2: Reaction Initiation & Termination 5. Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Causality: CYP450 enzymes require exogenous electrons to reduce the heme iron and activate molecular oxygen. Adding NADPH last acts as a precise "start switch" for the assay.

  • Incubation: Allow the reaction to proceed at 37°C for exactly 15 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d7-carbaryl).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP3A4 proteins, halting all metabolic activity at the exact 15-minute mark. It also acts as a protein precipitant, clearing the matrix for downstream mass spectrometry.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to HPLC vials.

Phase 3: System Self-Validation Controls To ensure the trustworthiness of the data, the assay must be self-validating. The following controls are mandatory:

  • Negative Control (-NADPH): Run a parallel sample replacing NADPH with buffer. Validation: Any depletion of carbaryl or appearance of 4-hydroxycarbaryl in this tube indicates non-enzymatic degradation or background contamination.

  • Calibration Curve: Generate a 6-point standard curve using synthetically pure 4-hydroxycarbaryl (1 nM to 1000 nM) spiked into deactivated matrix. Validation: Ensures mass spectrometer linearity and allows for absolute quantification rather than relative peak area comparison.

References

  • Tang, J., Cao, Y., Rose, R.L., & Hodgson, E. (2002).In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-Biological Interactions.[1]
  • Schmidt, B., Faymonville, T., Gembé, E., Joussen, N., & Schuphan, I. (2006).Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum. Chemistry & Biodiversity. [2]
  • Hernandez, A. F., Parrón, T., Tsatsakis, A. M., Requena, M., Alarcón, R., & López-Guarnido, O. (2013).Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health. Toxicology. [3]

Sources

Deconstructing the Microbial Biodegradation of Carbaryl: From Toxicant to Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Focus: Mechanistic pathways, enzymology, and validated experimental protocols for carbaryl bioremediation.

Introduction: The Ecotoxicological Imperative

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that functions by reversibly inhibiting acetylcholinesterase in target pests. However, its widespread agricultural application has led to significant environmental accumulation, posing severe neurotoxic risks to non-target organisms, including amphibians, fish, and humans[1].

In response to this selective pressure, diverse soil microbiomes—particularly strains of Pseudomonas, Arthrobacter, and Rhizobium—have evolved specialized catabolic pathways to mineralize carbaryl[1][2]. Understanding the biotransformation of carbaryl into hydroxy metabolites (such as 1-naphthol and 1,2-dihydroxynaphthalene) is critical for engineering advanced bioremediation systems and predicting the environmental fate of carbamate-based xenobiotics.

Pathway Architecture: The Metabolic Funnel

The microbial degradation of carbaryl is a highly orchestrated, multi-step enzymatic funnel that can be divided into the Upper Pathway (hydrolysis and initial hydroxylation) and the Lower Pathway (ring cleavage and central carbon metabolism)[3].

The Upper Pathway: Hydrolysis and Detoxification

The degradation cascade is initiated by Carbaryl Hydrolase (CH) , encoded by genes such as cehA or mcbA[1][4]. This enzyme catalyzes the cleavage of the ester bond in carbaryl, yielding 1-naphthol , methylamine, and carbon dioxide[5].

From an evolutionary and structural standpoint, 1-naphthol is significantly more toxic and recalcitrant than the parent carbaryl[4]. To mitigate intracellular toxicity, bacteria such as Pseudomonas spp. compartmentalize Carbaryl Hydrolase within the periplasmic space[4]. This spatial organization acts as a protective buffer; carbaryl diffuses across outer membrane porins, is hydrolyzed in the periplasm, and the resulting 1-naphthol is gradually partitioned across the inner membrane for further cytosolic processing, preventing a lethal spike of 1-naphthol in the cytoplasm[4].

Hydroxylation: The Two-Component Monooxygenase System

Once in the cytosol, 1-naphthol is rapidly converted to 1,2-dihydroxynaphthalene by 1-naphthol hydroxylase (e.g., CehC1C2)[6]. This is a critical rate-limiting step. CehC1C2 is a novel two-component, FADH₂/FMNH₂-dependent monooxygenase[6].

  • CehC1 (Oxygenase): Binds the 1-naphthol substrate and utilizes reduced flavin to activate molecular oxygen, hydroxylating the aromatic ring[6].

  • CehC2 (Reductase): Shuttles electrons from NADH to FAD/FMN, regenerating the reduced flavin required by CehC1[6].

The Lower Pathway: Divergence to Gentisic Acid

Following the formation of 1,2-dihydroxynaphthalene, the aromatic ring is cleaved and oxidized to form salicylaldehyde , which is subsequently dehydrogenated to salicylic acid (salicylate)[5].

Interestingly, while classic naphthalene-degrading bacteria typically route salicylic acid through a catechol (ortho- or meta-cleavage) pathway, carbaryl degraders predominantly utilize the gentisic acid route[5][7]. Salicylate 5-hydroxylase converts salicylic acid to gentisic acid, which is finally cleaved by gentisate 1,2-dioxygenase to yield pyruvate and fumarate, seamlessly integrating into the TCA cycle[3].

Pathway Carbaryl Carbaryl (Parent Compound) Naphthol 1-Naphthol (First Metabolite) Carbaryl->Naphthol Carbaryl Hydrolase (CehA) DHN 1,2-Dihydroxynaphthalene Naphthol->DHN 1-Naphthol Hydroxylase (CehC1C2) Salicylaldehyde Salicylaldehyde DHN->Salicylaldehyde Ring Cleavage Salicylate Salicylic Acid Salicylaldehyde->Salicylate Dehydrogenase Gentisate Gentisic Acid Salicylate->Gentisate Salicylate 5-Hydroxylase TCA TCA Cycle (Pyruvate/Fumarate) Gentisate->TCA Gentisate 1,2-Dioxygenase

Microbial degradation pathway of carbaryl to hydroxy metabolites and the TCA cycle.

Quantitative Enzymology & Genetic Localization

The genetic determinants for these pathways exhibit high plasticity. In strains like Arthrobacter sp. RC100, the upper pathway genes are mobilized on conjugative plasmids (pRC1, pRC2), facilitating rapid horizontal gene transfer in agricultural soils[2][7]. Conversely, in Pseudomonas sp. strains C4, C5, and C6, the pathway is stably integrated into the chromosomal DNA[3].

Table 1: Kinetic and Localization Parameters of Key Carbaryl Degradation Enzymes

ParameterValue / CharacteristicBiological SignificanceRef
CehC1 to CehC2 Optimal Ratio 2:1 (Molar)Ensures optimal electron transfer without reductase-induced uncoupling.[8]
CehC1

(1-Naphthol)
74.71 ± 16.07 μMHigh affinity ensures rapid clearance of toxic 1-naphthol.[1]
CehC1

(8.29 ± 2.44) × 10⁻⁴ s⁻¹·μM⁻¹Demonstrates moderate catalytic efficiency typical of broad-spectrum oxygenases.[1]
CehA Localization Periplasm (4-6x higher activity)Prevents cytosolic accumulation of 1-naphthol (detoxification mechanism).[4]

Validated Experimental Protocol: In Vitro Characterization of 1-Naphthol Hydroxylase

To rigorously evaluate the kinetics of the hydroxy-metabolite transition, researchers must utilize a self-validating in vitro assay. The following protocol details the functional reconstitution of the two-component CehC1C2 system.

Rationale & Causality

Because CehC1 is an apoenzyme that strictly requires a reduced flavin cofactor, attempting to assay the enzyme without pre-incubating it with FAD/FMN will result in false negatives[1][6]. Furthermore, the reaction must be precisely quenched to capture the transient 1,2-dihydroxynaphthalene before it spontaneously oxidizes in ambient air.

Step-by-Step Methodology

1. Recombinant Protein Preparation

  • Express cehC1 and cehC2 independently in E. coli BL21(DE3) using IPTG induction (0.5 mM, 16°C, 18 hours) to ensure proper folding.

  • Purify using Ni-NTA affinity chromatography. Dialyze against 50 mM Phosphate buffer (pH 7.4) containing 10% glycerol to maintain structural integrity.

2. Holoenzyme Assembly & Reaction Mixture

  • In a 1 mL reaction volume, combine 50 mM Phosphate buffer (pH 7.4), 10 μM FAD, and 2 μM purified CehC1.

  • Critical Step: Incubate on ice for 10 minutes. This allows the FAD cofactor to dock into the CehC1 active site, forming the functional holoenzyme.

3. Reaction Initiation

  • Add 1 μM purified CehC2 (maintaining the optimal 2:1 CehC1:CehC2 ratio)[8].

  • Spike in the substrate: 100 μM 1-naphthol.

  • Initiate the electron cascade by adding 200 μM NADH. Incubate at 30°C.

4. Self-Validating Controls

  • Negative Control: Substitute active CehC1 with heat-denatured CehC1 (boiled for 10 min). This proves that 1-naphthol depletion is strictly enzymatic and not due to spontaneous degradation.

  • Standard Curve: Prepare a 5-point standard curve of pure 1-naphthol and 1,2-dihydroxynaphthalene (10 μM to 200 μM) for accurate HPLC quantification.

5. Quenching and HPLC Analysis

  • At precise time intervals (e.g., 1, 3, 5, 10 minutes), extract a 100 μL aliquot and immediately mix with 100 μL of ice-cold methanol.

  • Causality: Methanol instantly precipitates the enzymes, halting the reaction, while keeping the hydroxy metabolites highly soluble.

  • Centrifuge at 12,000 × g for 5 minutes. Inject the supernatant into a C18 Reverse-Phase HPLC column (Mobile phase: 60% Methanol / 40% Water with 0.1% Formic Acid) monitored at 280 nm.

Workflow Step1 1. Enzyme Expression & Purification (E. coli BL21) Step2 2. Holoenzyme Assembly (Pre-incubate CehC1 + FAD) Step1->Step2 Step3 3. Reaction Initiation (Add 1-Naphthol + NADH + CehC2) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold Methanol) Step3->Step4 Step5 5. Quantification (HPLC/MS Analysis) Step4->Step5

Step-by-step experimental workflow for in vitro characterization of 1-naphthol hydroxylase.

Conclusion & Future Perspectives

The microbial biodegradation of carbaryl represents a masterclass in evolutionary biochemistry. By compartmentalizing the initial hydrolysis step to manage toxicity[4], and utilizing a highly specialized two-component monooxygenase system to break down the recalcitrant 1-naphthol intermediate[6], soil microbiomes effectively neutralize this widespread agrochemical.

For drug development and synthetic biology professionals, the carbaryl degradation operons offer a rich repository of biocatalysts. Enzymes like CehC1C2, with their broad substrate spectrum and efficient hydroxylation capabilities[1], hold immense potential for the industrial biosynthesis of complex hydroxy-aromatic drug precursors and the engineering of next-generation bioremediation consortia.

References

  • Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in Rhizobium sp. X9 Source: ACS Publications / Journal of Agricultural and Food Chemistry URL:[Link]

  • Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in Rhizobium sp. X9 (PubMed Abstract) Source: PubMed / National Institutes of Health URL:[Link]

  • Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase from Pseudomonas spp Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

  • Hydrolase CehA and a Novel Two-Component 1‐Naphthol Hydroxylase CehC1C2 are Responsible for the (Full Text) Source: ACS Publications URL:[Link]

  • Hydrolase CehA and Monooxygenase CfdC Are Responsible for Carbofuran Degradation in Sphingomonas sp. Strain CDS-1 Source: PubMed Central (PMC) URL:[Link]

  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation Source: Frontiers in Microbiology URL:[Link]

  • The metabolism of carbaryl by three bacterial isolates, Pseudomonas spp. (NCIB 12042 & 12043) and Rhodococcus sp. (NCIB 12038) from garden soil. Source: SciSpace URL:[Link]

  • Metabolic regulation and chromosomal localization of carbaryl degradation pathway in Pseudomonas sp. strains C4, C5 and C6 Source: PubMed / National Institutes of Health URL:[Link]

  • Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer Source: MDPI URL:[Link]

  • Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp. Strain RC100 Source: PubMed Central (PMC) URL:[Link]

Sources

Whitepaper: Mechanistic Profiling and Acetylcholinesterase Inhibition Potency of 4-Hydroxycarbaryl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a widely utilized N-methylcarbamate insecticide that exerts its primary neurotoxic effects through the reversible inhibition of acetylcholinesterase (AChE). While the parent compound's toxicology is well-documented, its oxidative biotransformation yields active metabolites—specifically 4-hydroxycarbaryl and 5-hydroxycarbaryl—that retain the critical carbamate moiety. This technical guide provides an in-depth analysis of the AChE inhibition potency of 4-hydroxycarbaryl. It details its metabolic formation, kinetic binding parameters, and the rigorous, self-validating experimental methodologies required to accurately quantify its inhibitory effects without the confounding artifacts of rapid decarbamylation.

Metabolic Biotransformation and Mechanism of Action

Causality of Toxicity: The neurotoxicity of carbamates is intrinsically linked to their structural affinity for the AChE active site. Upon ingestion, carbaryl undergoes extensive Phase I metabolism mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP2B6, CYP3A4, and CYP1A1). This oxidative biotransformation yields ring-hydroxylated metabolites, predominantly 4-hydroxycarbaryl and 5-hydroxycarbaryl [1].

Unlike the hydrolytic cleavage pathway that produces the inactive 1-naphthol, ring hydroxylation preserves the N-methylcarbamate ester linkage. Consequently, 4-hydroxycarbaryl acts as a competitive, reversible inhibitor of AChE. The mechanism follows a distinct two-step kinetic process:

  • Affinity Binding: Formation of a reversible Michaelis-Menten complex between 4-hydroxycarbaryl and the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site gorge.

  • Carbamylation: Transfer of the carbamoyl group to the serine hydroxyl, releasing the leaving group (1,4-naphthalenediol) and forming a carbamylated enzyme intermediate.

Because the spontaneous decarbamylation rate (


) is exceptionally slow compared to the microsecond hydrolysis of endogenous acetylcholine, the enzyme is effectively sequestered, leading to synaptic acetylcholine accumulation and cholinergic toxicity.

G Carbaryl Carbaryl (Parent Insecticide) CYP Cytochrome P450 (CYP2B6, CYP3A4, CYP1A1) Carbaryl->CYP Oxidation Metabolite 4-Hydroxycarbaryl (Active Metabolite) CYP->Metabolite Hydroxylation AChE Acetylcholinesterase (Active Free Enzyme) Metabolite->AChE Binds Active Site Complex Michaelis Complex (Reversible Binding) AChE->Complex k1 Inhibited Carbamylated AChE (Inhibited Enzyme) Complex->Inhibited k2 (Carbamylation) Reactivated Reactivated AChE (Decarbamylation) Inhibited->Reactivated k3 (Spontaneous Hydrolysis) Reactivated->AChE Recycled

CYP450-mediated formation of 4-hydroxycarbaryl and subsequent reversible AChE carbamylation.

Quantitative Potency: Comparative Inhibition Kinetics

Regulatory assessments by global health authorities mandate the evaluation of active metabolites in cumulative risk models. Toxicological evaluations demonstrate that 4-hydroxycarbaryl possesses an AChE inhibition potency (IC50) that is comparable to, or slightly higher than, the parent carbaryl [2].

Table 1: Comparative AChE Inhibition Potency of Carbaryl and Key Metabolites

CompoundStructural StatusAChE IC50 (µM)*Biological Relevance
Carbaryl Parent Insecticide~1.7Primary neurotoxicant; high active site affinity [3].
4-Hydroxycarbaryl Oxidative Metabolite~1.8 - 2.5Retains carbamate moiety; equipotent to parent [2].
5-Hydroxycarbaryl Oxidative Metabolite~1.8 - 2.5Retains carbamate moiety; active inhibitor [2].
1-Naphthol Hydrolytic Metabolite>100 (Inactive)Lacks carbamate ester; primary detoxification product.

*Note: IC50 values are highly dependent on assay temperature, enzyme source (e.g., rat brain vs. human erythrocyte), and pre-incubation time due to the reversible nature of carbamylation.

Experimental Methodology: Quantifying 4-Hydroxycarbaryl Potency

The Decarbamylation Artifact: A critical failure point in evaluating carbamate potency is the use of standard, highly diluted colorimetric assays (e.g., the traditional Ellman's method). Because carbamate-AChE binding is reversible, extensive dilution of the enzyme-inhibitor complex shifts the equilibrium toward dissociation (decarbamylation). This artificially inflates the apparent IC50 value, leading to a dangerous underestimation of the metabolite's toxicity.

To ensure scientific integrity and self-validating results, the following modified rapid-kinetic Ellman's protocol must be utilized to minimize decarbamylation.

Workflow Prep 1. Tissue Prep (Enzyme Homogenate) Incubate 2. Inhibitor Incubation (4-Hydroxycarbaryl) Prep->Incubate Substrate 3. Substrate Addition (ATChI + DTNB) Incubate->Substrate Measure 4. Kinetic Measurement (Absorbance 412 nm) Substrate->Measure Analyze 5. Data Analysis (IC50 Calculation) Measure->Analyze

Optimized rapid-kinetic assay workflow for carbamate IC50 determination.

Step-by-Step Protocol: Modified Rapid-Kinetic Assay
  • Enzyme Preparation : Homogenize the target tissue (e.g., rat brain or isolated human erythrocytes) in cold 0.1 M sodium phosphate buffer (pH 8.0) containing 1% Triton X-100 to solubilize membrane-bound AChE. Centrifuge at 10,000 x g for 15 mins at 4°C to isolate the supernatant.

  • Inhibitor Titration : Prepare a serial dilution of 4-hydroxycarbaryl in analytical-grade DMSO (concentration range: 0.01 µM to 100 µM).

    • Causality: DMSO ensures complete solubility of the lipophilic metabolite. The final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step) : Incubate 10 µL of the inhibitor solution with 90 µL of the enzyme preparation at 37°C for exactly 15 minutes.

    • Causality: This specific duration allows the carbamylation reaction (

      
      ) to reach steady-state equilibrium without allowing significant spontaneous reactivation (
      
      
      
      ).
  • Rapid Substrate Addition : Immediately add 100 µL of a pre-warmed substrate mixture containing 1 mM acetylthiocholine iodide (ATChI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Causality: Rapid addition minimizes the dilution factor. The high substrate concentration outcompetes the reversible inhibitor, locking the kinetic snapshot and preventing decarbamylation during the read phase.

  • Kinetic Measurement : Continuously monitor absorbance at 412 nm for exactly 2 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Self-Validation & Controls :

    • Vehicle Control : Buffer + 1% DMSO (Establishes 100% baseline activity).

    • Positive Control : 1.7 µM Carbaryl (Validates assay sensitivity to carbamates).

    • Blank : Buffer + Substrate + DTNB (Corrects for non-enzymatic ATChI hydrolysis).

Data Analysis and Ki Determination

Plot the fractional activity (


) against the log concentration of 4-hydroxycarbaryl. Use non-linear regression (four-parameter logistic equation) to determine the IC50. For true mechanistic insight, calculate the bimolecular inhibition constant (

) using the relationship

, which accounts for both the affinity of the Michaelis complex and the rate of carbamylation.

References

  • Hodgson, E., et al. "Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health." Human Health and Risk Assessment, (2012). Available at:[Link]

  • Rotterdam Convention / Food and Agriculture Organization (FAO). "Toxicological assessment of active ingredients: Carbaryl and Metabolites." PIC Document, (2004). Available at: [Link]

  • Moser, V. C., et al. "Carbaryl and 1-Naphthol Tissue Levels and Related Cholinesterase Inhibition in Male Brown Norway Rats from Preweaning to Senescence." Journal of Toxicology and Environmental Health, Part A, 76(20), 1151-1167 (2013). Available at: [Link]

The Metabolic Fate of Carbaryl: An In-Depth Mechanistic Guide to Phase I and Phase II Biotransformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that exerts its toxicity by reversibly inhibiting acetylcholinesterase (AChE) in the nervous system. For researchers in toxicology, pharmacology, and environmental health, understanding the precise metabolic fate of carbaryl is critical. The biotransformation of carbaryl dictates its toxicokinetics, bioaccumulation potential, and the risk of drug-chemical interactions.

This whitepaper provides a comprehensive, mechanistic breakdown of the Phase I and Phase II metabolic pathways of carbaryl. It bridges theoretical biochemistry with practical, self-validating in vitro experimental protocols designed for modern drug development and toxicological screening laboratories.

Phase I Metabolism: Functionalization and Detoxification

Phase I metabolism of carbaryl serves to introduce polar functional groups into the lipophilic parent molecule. This occurs via two primary enzymatic axes: ester hydrolysis and cytochrome P450 (CYP)-mediated oxidation. Because the intact carbamate ester bond is required to carbamylate the serine residue in the AChE active site, Phase I hydrolysis represents a definitive detoxification event.

Ester Hydrolysis

The dominant metabolic pathway for carbaryl in mammals is hydrolysis, mediated by hepatic and extrahepatic carboxylesterases[1]. This cleavage yields 1-naphthol , methylamine, and carbon dioxide[1]. 1-naphthol is the principal Phase I metabolite detected in human urine and serves as the primary biomarker for carbaryl exposure[1][2].

Cytochrome P450-Mediated Oxidation

While hydrolysis dominates, a significant fraction of carbaryl undergoes oxidation catalyzed by the hepatic Cytochrome P450 system. This pathway is highly dependent on specific CYP isoforms, leading to distinct hydroxylated metabolites:

  • Ring Hydroxylation: Human CYP1A1 and CYP1A2 preferentially catalyze the conversion of carbaryl to 5-hydroxycarbaryl [3]. Conversely, CYP1A2 and CYP3A4 are primarily responsible for metabolizing carbaryl to 4-hydroxycarbaryl [3].

  • N-Demethylation: Oxidation at the N-methyl group yields N-hydroxymethylcarbaryl [1][4].

  • Epoxidation: CYPs can also epoxidize the naphthalene ring (e.g., forming a 5,6-epoxide intermediate). This highly reactive epoxide is rapidly hydrolyzed by microsomal epoxide hydrolase to form 5,6-dihydro-5,6-dihydroxycarbaryl [1][4].

Causality & Toxicokinetic Insight: The reliance on CYP3A4 and CYP1A2 makes carbaryl highly susceptible to metabolic interactions. For instance, concurrent exposure to organophosphates like chlorpyrifos competitively inhibits CYP-mediated carbaryl metabolism, significantly altering its clearance rate and exacerbating systemic toxicity[3][5].

Phase II Metabolism: Conjugation and Clearance

Phase I metabolites of carbaryl (particularly 1-naphthol and the hydroxycarbaryls) are biologically active and potentially cytotoxic. Phase II metabolism neutralizes these intermediates by attaching bulky, highly polar endogenous molecules, facilitating rapid renal and biliary excretion[1].

Glucuronidation and Sulfation

The hydroxyl groups generated during Phase I are prime targets for conjugation.

  • UDP-Glucuronosyltransferases (UGTs): Catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 1-naphthol and ring-hydroxylated metabolites, forming highly water-soluble O-glucuronides[3][6].

  • Sulfotransferases (SULTs): Utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form sulfate esters of 1-naphthol[3][6].

Glutathione Conjugation

Historically, mercapturic acid derivatives of carbaryl were reported in urinary excretion profiles, suggesting the involvement of Glutathione S-Transferases (GSTs) in neutralizing reactive epoxide intermediates. However, rigorous toxicological evaluations have demonstrated that some proposed mercapturic acid derivatives were actually artifacts resulting from the strong acid treatment of dihydrodiol metabolites during sample extraction[7]. Nonetheless, GSTs remain a critical cellular defense mechanism against transient oxidative stress induced by carbamate metabolism[3].

Quantitative Summary of Carbaryl Metabolites

To facilitate rapid reference for bioanalytical method development, the following table summarizes the key metabolites, their formation pathways, and the specific enzymes involved.

MetaboliteMetabolic PhasePathway / ReactionPrimary Enzyme(s)Toxicological Significance
1-Naphthol Phase IEster HydrolysisCarboxylesterasesMajor biomarker of exposure; Detoxification[1][2]
5-Hydroxycarbaryl Phase IRing HydroxylationCYP1A1, CYP1A2Intermediate; requires Phase II conjugation[3]
4-Hydroxycarbaryl Phase IRing HydroxylationCYP1A2, CYP3A4Intermediate; requires Phase II conjugation[3]
N-Hydroxymethylcarbaryl Phase IN-DemethylationCYP450s (Mixed)Minor pathway; retains some AChE inhibitory activity[1]
5,6-Dihydro-5,6-dihydroxycarbaryl Phase IEpoxidation + HydrationCYPs + Epoxide HydrolaseDetoxification of reactive epoxide intermediate[1][4]
1-Naphthyl Glucuronide Phase IIGlucuronidationUGTsTerminal clearance product (Urine)[1][6]
1-Naphthyl Sulfate Phase IISulfationSULTsTerminal clearance product (Urine)[1][6]

Mechanistic Visualizations

Carbaryl_Metabolism Carbaryl Carbaryl (Parent Compound) Naphthol 1-Naphthol (+ Methylamine + CO2) Carbaryl->Naphthol Hydrolysis (Carboxylesterases) Hydroxylated Ring-Hydroxylated Metabolites (4-OH, 5-OH-Carbaryl) Carbaryl->Hydroxylated Oxidation (CYP1A1, CYP1A2, CYP3A4) N_Hydroxymethyl N-Hydroxymethylcarbaryl Carbaryl->N_Hydroxymethyl N-Demethylation (CYPs) Epoxide Epoxide Intermediates (e.g., 5,6-epoxide) Carbaryl->Epoxide Epoxidation (CYPs) Glucuronide Glucuronide Conjugates (Water Soluble) Naphthol->Glucuronide UGTs + UDPGA Sulfate Sulfate Conjugates (Water Soluble) Naphthol->Sulfate SULTs + PAPS Hydroxylated->Glucuronide UGTs Hydroxylated->Sulfate SULTs Dihydrodiol 5,6-dihydro-5,6-dihydroxycarbaryl Epoxide->Dihydrodiol Epoxide Hydrolase

Phase I and Phase II Biotransformation Pathways of Carbaryl.

Experimental Protocols: In Vitro Metabolism Assays

To accurately model the hepatic clearance of carbaryl and evaluate drug-chemical interactions (e.g., CYP inhibition), researchers utilize Human Liver Microsomes (HLMs)[8]. The following protocol is engineered as a self-validating system , ensuring that data artifacts (such as substrate depletion or latency of UGT enzymes) are actively controlled.

Protocol: Comprehensive Phase I & II Microsomal Stability Assay

Rationale & Causality: Microsomes are closed vesicles derived from the endoplasmic reticulum. While CYP active sites face the external buffer, UGT active sites are lumenal. Therefore, to assess Phase II glucuronidation, the microsomal membrane must be permeabilized. We use alamethicin , a pore-forming peptide, to allow the cofactor (UDPGA) to access the UGT enzymes without denaturing the CYPs.

Materials Required:

  • Pooled Human Liver Microsomes (HLMs) (20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Alamethicin (50 µg/mL in methanol)

  • NADPH Regenerating System (NADP+, Glucose-6-Phosphate, G6PDH, MgCl2)

  • UDP-Glucuronic Acid (UDPGA) (5 mM final)

  • Carbaryl (Test Substrate) and Propoxur (Internal Standard)

  • Ice-cold Acetonitrile (Quenching solvent)

Step-by-Step Methodology:

  • Microsomal Preparation & Permeabilization:

    • Dilute HLMs to a working concentration of 1.0 mg/mL in 0.1 M Potassium Phosphate buffer.

    • Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Validation check: This step ensures UGT active sites are accessible, preventing false-negative Phase II clearance data.

  • Substrate Addition:

    • Spike carbaryl into the microsomal suspension to achieve a final concentration of 1 µM. (Keep organic solvent concentration <0.5% v/v to prevent CYP denaturation).

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the Phase I and Phase II reactions simultaneously by adding the NADPH regenerating system and UDPGA.

    • Self-Validating Control: Run a parallel "Minus-Cofactor" control (buffer instead of NADPH/UDPGA) to rule out chemical instability or non-enzymatic degradation.

  • Time-Course Incubation & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (Propoxur, 100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Sample Processing & LC-MS/MS Analysis:

    • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to LC vials.

    • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of carbaryl (m/z 202 -> 145) and the appearance of 1-naphthol and its glucuronide conjugate.

InVitro_Workflow Prep 1. Microsome Prep (HLMs + Alamethicin) Substrate 2. Substrate Addition (Carbaryl 1 µM) Prep->Substrate Initiate 3. Reaction Initiation (NADPH & UDPGA) Substrate->Initiate Incubate 4. Incubation (37°C, 0-60 min) Initiate->Incubate Quench 5. Quenching (Cold ACN + IS) Incubate->Quench Analyze 6. LC-MS/MS Analysis (MRM Mode) Quench->Analyze

Workflow for In Vitro Microsomal Stability and Metabolite Profiling.

References

  • Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: MDPI URL
  • Metabolism Of Carbamate Insecticides Source: EPA NEPIS URL
  • Human Metabolism and Metabolic Interactions of Deployment-Related Chemicals Source: ResearchGate URL
  • Metabolism and interactions of pesticides in human and animal in vitro hepatic models Source: OuluREPO URL
  • carbaryl Source: GulfLINK URL
  • Carbaryl | C12H11NO2 | CID 6129 Source: PubChem - NIH URL
  • (PDF)
  • Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons Source: ResearchGate URL

Sources

Methodological & Application

Application Notes and Protocols for the Solid Phase Extraction of Carbaryl Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Carbaryl Metabolism

Carbaryl (1-naphthyl N-methylcarbamate) is a widely used broad-spectrum carbamate insecticide. Upon entering the biological system, it undergoes extensive metabolism, leading to the formation of various metabolites that are primarily excreted in the urine.[1][2] The primary hydrolytic metabolite is 1-naphthol, which is then further metabolized and conjugated with glucuronic acid and sulfate to increase its water solubility for excretion.[1][3] Therefore, accurate assessment of carbaryl exposure through biomonitoring necessitates the quantification of not just the parent compound, but also its free and conjugated metabolites.

Solid Phase Extraction (SPE) has become an indispensable technique for the cleanup and concentration of these analytes from complex biological matrices like urine and environmental samples such as water.[4][5] The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery, minimizing matrix effects, and ensuring the reliability of subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[6][7][8]

This comprehensive guide provides detailed application notes and protocols for the solid phase extraction of carbaryl metabolites, grounded in established scientific principles and field-proven insights. We will delve into the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals.

Understanding Carbaryl's Metabolic Journey

To develop a robust extraction method, it is essential to first understand the metabolic fate of carbaryl. The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to yield 1-naphthol. This is followed by further hydroxylation and subsequent conjugation.

Diagram: Carbaryl Metabolic Pathway

Carbaryl_Metabolism Carbaryl Carbaryl Metabolite1 1-Naphthol Carbaryl->Metabolite1 Hydrolysis Metabolite2 Hydroxylated Metabolites (e.g., 1,2-Dihydroxynaphthalene) Metabolite1->Metabolite2 Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Conjugation (Phase II Metabolism) Metabolite2->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Carbaryl.

Choosing the Right SPE Sorbent: C18 vs. Polymeric Sorbents

The selection of the SPE sorbent is the cornerstone of a successful extraction. For carbaryl and its metabolites, two types of sorbents are predominantly used: silica-based C18 and polymeric sorbents like Oasis HLB.

  • C18 (Octadecylsilane): This is a traditional reversed-phase sorbent that retains non-polar compounds from a polar matrix through hydrophobic interactions.[9] It is effective for extracting the relatively non-polar parent carbaryl and the free 1-naphthol metabolite. However, its performance can be limited for more polar metabolites, and it is prone to dewetting, which can lead to inconsistent recoveries if the sorbent bed runs dry.

  • Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric reversed-phase sorbent made from a copolymer of N-vinylpyrrolidone and divinylbenzene.[10] The key advantage of Oasis HLB is its water-wettable nature, which prevents the sorbent bed from drying out and allows for the retention of a wider range of compounds, from polar to non-polar.[10][11] This makes it particularly well-suited for the simultaneous extraction of carbaryl and its more polar, hydroxylated metabolites.[4][5]

Expert Insight: For multi-residue methods targeting a range of carbaryl metabolites with varying polarities, Oasis HLB is generally the superior choice due to its enhanced retention of polar analytes and robustness against drying.[10] C18 can be a cost-effective option if the primary target is 1-naphthol and the protocol is strictly controlled to prevent sorbent drying.

Protocol 1: Extraction of Carbaryl Metabolites from Human Urine

This protocol is designed for the quantification of total carbaryl metabolites (free and conjugated) in urine. It incorporates a crucial enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates, liberating the metabolites for extraction.

Part A: Enzymatic Hydrolysis

Rationale: In urine, carbaryl metabolites are predominantly present as water-soluble glucuronide and sulfate conjugates.[3] Direct extraction would fail to capture these conjugated forms. Enzymatic hydrolysis using β-glucuronidase and arylsulfatase is the most effective method to deconjugate these metabolites back to their free forms for analysis.[12] The enzyme preparation from Helix pomatia is commonly used as it contains both activities.[12][13]

Materials:

  • β-glucuronidase/arylsulfatase from Helix pomatia[12]

  • Acetate buffer (1 M, pH 5.0)

  • Urine sample

Procedure:

  • To a 2 mL aliquot of urine, add 0.5 mL of 1 M acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.[14]

  • Vortex briefly to mix.

  • Incubate the mixture at 37°C for 4 to 16 hours (overnight incubation is common for convenience and to ensure complete hydrolysis).[13][15]

  • After incubation, allow the sample to cool to room temperature before proceeding to the SPE step.

Part B: Solid Phase Extraction using Oasis HLB

Rationale: The Oasis HLB sorbent provides balanced retention for both the parent compound and its polar metabolites. The wash steps are optimized to remove polar interferences (like salts and urea) and less polar interferences, while the elution solvent is strong enough to desorb all target analytes.

Diagram: SPE Workflow for Urine Samples

SPE_Workflow_Urine cluster_prep Sample Preparation cluster_spe Solid Phase Extraction Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Load 3. Load Sample Hydrolysis->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (5% Methanol in Water) Load->Wash1 Wash2 5. Wash 2 (e.g., 40% Methanol) Wash1->Wash2 Elute 6. Elute (Methanol or Acetonitrile) Wash2->Elute Evaporation Evaporation Elute->Evaporation Evaporate & Reconstitute Analysis Analysis Evaporation->Analysis LC-MS/MS Analysis

Caption: General workflow for SPE of carbaryl metabolites from urine.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 3 mL of methanol through the cartridge. This wets the sorbent and activates it for interaction with the sample. Do not let the sorbent go dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 drops per second). A slow loading rate is crucial for efficient retention of the analytes.

  • Washing Step 1 (Polar Interference Removal): Wash the cartridge with 3 mL of 5% methanol in water. This step removes highly polar matrix components like salts and urea without eluting the target analytes.

  • Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 3 mL of a moderately non-polar solvent (e.g., 40% methanol in water). This step removes less polar interferences. The exact percentage of organic solvent may need optimization based on the specific metabolites of interest.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water, which can interfere with the elution step and subsequent analysis.

  • Elution: Elute the analytes with 2 x 1.5 mL of methanol or acetonitrile into a collection tube. Acetonitrile is often preferred for its compatibility with LC-MS mobile phases.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of mobile phase for instrumental analysis.

Protocol 2: Extraction of Carbaryl and 1-Naphthol from Water Samples

This protocol is suitable for the analysis of carbaryl and its primary metabolite, 1-naphthol, in environmental water samples (e.g., river water, groundwater).

Rationale: C18 is a suitable and cost-effective sorbent for extracting carbaryl and 1-naphthol from relatively clean water matrices.[16] The protocol focuses on achieving a high concentration factor to enable the detection of low levels of these compounds.

Materials:

  • C18 SPE Cartridges (e.g., 6 mL, 500 mg)[4]

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Water sample (pH may need to be adjusted to neutral or slightly acidic)

Procedure:

  • Sample Pre-treatment: If the water sample contains particulate matter, filter it through a 0.45 µm filter.

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Crucially, do not allow the C18 sorbent to go dry from this point until after the sample is loaded.

  • Sample Loading: Load a large volume of the water sample (e.g., 200-500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 25% methanol in water to remove polar impurities.[16]

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of 75% methanol in water.[16] Alternatively, a stronger solvent like pure methanol or acetonitrile can be used for more complete elution.

  • Post-Elution: Concentrate the eluate as needed and reconstitute in the mobile phase for analysis.

Method Validation and Quality Control

A robust analytical method requires thorough validation. The following parameters should be assessed according to established guidelines.[17][18][19][20][21]

Parameter Description Typical Acceptance Criteria (Bioanalytical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[17]No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal or known true value.[20][21]Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.[20][21]Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.Should be consistent, precise, and reproducible, though 100% recovery is not mandatory.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17][18]Signal-to-noise ratio ≥ 5:1, with accuracy and precision within ±20%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Troubleshooting Common SPE Issues

Problem Potential Cause(s) Solution(s)
Low Analyte Recovery - Incomplete elution.- Analyte breakthrough during sample loading.- Sorbent drying (especially C18).- Incomplete enzymatic hydrolysis.- Use a stronger elution solvent or increase elution volume.- Decrease sample loading flow rate.- Ensure sorbent bed remains wet during conditioning, equilibration, and loading.- Optimize hydrolysis time, temperature, or enzyme concentration.
High Variability (Poor Precision) - Inconsistent flow rates during SPE steps.- Incomplete drying of the sorbent before elution.- Sample inhomogeneity.- Use an automated SPE system or ensure consistent vacuum/positive pressure.- Ensure adequate drying time.- Thoroughly vortex/mix samples before aliquoting.
Matrix Effects (Ion Suppression/Enhancement in MS) - Co-elution of matrix components with the analyte.[7][8][22][23]- Insufficient sample cleanup.- Optimize wash steps with different solvent strengths.- Use a more selective sorbent (e.g., mixed-mode SPE).- Modify chromatographic conditions to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[7]
Clogged SPE Cartridge - Particulates in the sample.- Centrifuge or filter the sample before loading.

References

  • A reliable multiresidue method for determination of pesticide and antibiotic residues based on solid-phase extraction (SPE) was developed for the determination of 87 compounds in surface water by liquid chromatography-tandem mass spectrometry (LC-MS/MS). (n.d.). Science.gov. [Link]

  • This report details a method of analysis for residues of Carbaryl in surface and ground - EPA. (n.d.). epa.gov. [Link]

  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. (n.d.). Waters Corporation. [Link]

  • Microbial metabolic pathway of carbaryl and their intermediate products... (n.d.). ResearchGate. [Link]

  • Proposed pathway for the complete utilization of carbaryl as the carbon... (n.d.). ResearchGate. [Link]

  • Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. (2005, September 12). EPA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Virscidian. [Link]

  • Dadgar, D., et al. (n.d.). Bioanalytical method validation: An updated review. PMC. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). scite.ai. [Link]

  • Meeker, J. D., et al. (n.d.). The Relationship of Urinary Metabolites of Carbaryl/Naphthalene and Chlorpyrifos with Human Semen Quality. PMC. [Link]

  • Understanding SPE Validation – Accuracy & Precision. (2016, January 19). Phenomenex. [Link]

  • Carbaryl Graphical Pathway Map. (2008, February 20). EAWAG BBD/PPS. [Link]

  • The carbaryl metabolism pathway and the involved genes in strain XWY-1.... (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). ijpbs.net. [Link]

  • Oasis Cartridges and 96-Well Plates. (n.d.). waters.com. [Link]

  • Development of Techniques for Measuring the Quality of Groundwaters – Analysis of Pesticides and Metabolites etc. (n.d.). nora.nerc.ac.uk. [Link]

  • Recombinant β-Glucuronidase/ Arylsulfatase Mix | BGS | Finden. (n.d.). Kura Biotech. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). americanpharmaceuticalreview.com. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2020, November 12). chromatographyonline.com. [Link]

  • Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020, December 21). Publisso. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020, December 19). LCGC International. [Link]

  • ß-Glucuronidase/Arylsulfatase. (n.d.). Interchim. [Link]

  • Zhang, G., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Extraction performances of the Oasis HLB and Sep-pak C18 cartridges on the nine target compounds. (n.d.). ResearchGate. [Link]

  • Bieniek, G. (1997). Urinary naphthols as an indicator of exposure to naphthalene. Sjweh. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing). [Link]

  • Bieniek, G. (1997). Urinary naphthols as an indicator of exposure to naphthalene. PubMed. [Link]

  • Metabolites of carbaryl (1-naphthyl methylcarbamate) in chicken urine. (1971, March 1). ACS Publications. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). waters.com. [Link]

  • Oasis PRiME HLB Cartridge for Effective Cleanup of Meat Extracts Prior to Multi-Residue Veterinary Drug UPLC-MS Analysis. (n.d.). waters.com. [Link]

  • Carbaryl. (n.d.). EPA OSC Response. [Link]

  • Development of a sensitive liquid-liquid extraction and ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of carbaryl residues in fresh vegetables sold in Riyadh. (2020, June 1). Saudi Pharmaceutical Journal. [Link]

  • Dwivedi, P., et al. (2019, May 1). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. [Link]

  • Venu, S., et al. (2019, August 26). Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Method Development for the Determination of Carbaryl Residue in Honey. Pharmacognosy Magazine. [Link]

  • Carbaryl. (n.d.). Australian Drinking Water Guidelines - NHMRC. [Link]

  • Recovery variation between a oasis HLB and C18 cartridges and b with or... (n.d.). ResearchGate. [Link]

Sources

enzymatic hydrolysis of 4-hydroxycarbaryl glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Enzymatic Hydrolysis of 4-Hydroxycarbaryl Glucuronide for Biomonitoring

Executive Summary

The accurate biological monitoring of carbamate insecticide exposure relies heavily on the quantification of urinary metabolites. Carbaryl (1-naphthyl-N-methylcarbamate) undergoes rapid phase I hepatic metabolism via cytochrome P450 enzymes, yielding ring-hydroxylated aglycones—predominantly 4-hydroxycarbaryl and 5-hydroxycarbaryl[1]. To facilitate urinary excretion, these phase I metabolites are immediately conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly polar phase II metabolites, such as 4-hydroxycarbaryl glucuronide[1].

Because these conjugates cannot be directly quantified with high sensitivity using standard reversed-phase chromatography, analytical workflows require the deconjugation of the glucuronide moiety to release the free aglycone[2]. As a Senior Application Scientist, I have designed this guide to address the fundamental analytical challenge of carbamate biomonitoring: achieving complete enzymatic deconjugation of 4-hydroxycarbaryl glucuronide without inducing the chemical degradation of the highly labile carbamate ester bond.

Mechanistic Background & Experimental Causality

The selection of sample preparation conditions for carbamate metabolites requires strict adherence to their chemical stability profiles.

  • The Danger of Alkaline Hydrolysis: The carbamate linkage is notoriously unstable under neutral to alkaline conditions. Exposure to high pH triggers a rapid base-catalyzed elimination reaction, cleaving the ester bond to yield 1-naphthol, carbon dioxide, and methylamine[3]. Therefore, traditional alkaline chemical hydrolysis is strictly prohibited in this workflow, as it destroys the target analyte.

  • Enzyme Selection & Specificity: To safely cleave the glucuronide bond, mild enzymatic hydrolysis is required[4]. While

    
    -glucuronidase sourced from Helix pomatia (snail juice) is common, it often contains trace esterase and arylsulfatase activities that can inadvertently cleave the carbamate core. Therefore, highly purified 
    
    
    
    -glucuronidase from Escherichia coli
    is the superior choice. It provides absolute specificity for the
    
    
    -D-glucuronoside linkage without collateral esterase activity.
  • pH Control: The enzymatic incubation must be strictly buffered at pH 5.0–5.5. This optimal window satisfies the thermodynamic requirements of the E. coli enzyme while remaining acidic enough to protect the 4-hydroxycarbaryl carbamate linkage from spontaneous degradation[3].

Workflow Visualization

G Carbaryl Carbaryl (Parent Carbamate) PhaseI Hepatic CYP450 (Ring Hydroxylation) Carbaryl->PhaseI Metabolite 4-Hydroxycarbaryl (Phase I Aglycone) PhaseI->Metabolite PhaseII UGT Enzymes (Glucuronidation) Metabolite->PhaseII Glucuronide 4-Hydroxycarbaryl Glucuronide (Target Analyte in Urine) PhaseII->Glucuronide Hydrolysis β-Glucuronidase (pH 5.0, 37°C) Glucuronide->Hydrolysis Enzymatic Cleavage Aglycone Free 4-Hydroxycarbaryl (Released Aglycone) Hydrolysis->Aglycone Analysis SPE Clean-up & LC-MS/MS Quantification Aglycone->Analysis

Metabolic pathway and analytical workflow for carbaryl enzymatic hydrolysis.

Step-by-Step Protocol: A Self-Validating System

This protocol integrates internal controls to create a self-validating system, ensuring that any loss of signal can be immediately attributed to either incomplete hydrolysis or chemical degradation.

Materials & Reagents
  • E. coli

    
    -glucuronidase (
    
    
    
    20,000 units/mL)
  • Ammonium acetate buffer (1.0 M, adjusted to pH 5.0 with glacial acetic acid)

  • Internal Standard (IS):

    
    -4-hydroxycarbaryl (100 ng/mL in methanol)
    
  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 mL)

Phase A: Self-Validation Setup (Critical Step)

To guarantee the integrity of the assay, prepare the following alongside your unknown samples:

  • Positive Control (Hydrolysis Efficiency): Spike a blank urine matrix with a known concentration of synthetic 4-hydroxycarbaryl glucuronide. Causality: Validates that the enzyme is active and incubation time is sufficient.

  • Negative Control (Degradation Check): Spike a blank urine matrix with free 4-hydroxycarbaryl. Causality: Validates that the pH and incubation temperature do not induce carbamate cleavage.

Phase B: Enzymatic Hydrolysis
  • Aliquoting: Transfer 500 µL of urine (samples, controls, and blanks) into clean 2.0 mL microcentrifuge tubes.

  • Buffering: Add 500 µL of 1.0 M ammonium acetate buffer (pH 5.0) to each tube. Vortex for 5 seconds. Causality: High buffer capacity is required to overcome the highly variable natural pH of human urine, locking the matrix into the safe acidic window.

  • Enzyme Addition: Add 20 µL of E. coli

    
    -glucuronidase to each tube.
    
  • Incubation: Incubate the tubes in a thermoshaker at 37°C for 120 minutes at 400 RPM.

  • Quenching & IS Addition: Terminate the enzymatic reaction by adding 100 µL of ice-cold methanol containing the

    
    -4-hydroxycarbaryl IS. Causality: The organic solvent denatures the enzyme, while the late addition of the IS tracks downstream SPE recovery without interfering with the enzymatic kinetics.
    
Phase C: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Pass 1 mL of methanol followed by 1 mL of LC-MS grade water through the HLB cartridges[4].

  • Loading: Load the entire quenched hydrolysis mixture (approx. 1.1 mL) onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% methanol in water to elute polar matrix interferences (e.g., urea, salts).

  • Elution: Elute the free 4-hydroxycarbaryl with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (do not apply heat). Reconstitute in 100 µL of initial LC mobile phase for LC-MS/MS injection.

Quantitative Data & Analytical Metrics

To benchmark the success of your protocol, compare your validation results against the established analytical metrics for carbamate biomonitoring summarized below.

Table 1: Optimization Parameters for Enzymatic Hydrolysis

ParameterOptimal ConditionCausality / Rationale
Enzyme Source E. coli

-glucuronidase
Lacks esterase side-activity; prevents accidental cleavage of the carbamate ester bond.
Buffer pH 5.0 – 5.5Prevents base-catalyzed elimination degradation of the carbamate core into 1-naphthol[3].
Incubation Temp 37°COptimal thermodynamic temperature for E. coli enzyme kinetics.
Incubation Time 120 minutesSufficient for >95% cleavage without subjecting the analyte to prolonged thermal stress.

Table 2: Expected Analytical Performance Metrics (Post-Hydrolysis LC-MS/MS) (Metrics derived from standardized GC-MS/MS and LC-MS/MS carbamate biomonitoring methodologies[4])

Performance MetricExpected Value RangeDiagnostic Meaning in Self-Validating System
Limit of Detection (LOD) 0.015 – 0.151 ng/mLEnsures sensitivity for low-level occupational or environmental exposure.
Accuracy (Recovery) 88.0% – 115.0%Confirms that the Positive Control successfully deconjugated without degradation.
Matrix Effect 81% – 107%Validates that the SPE wash step successfully removed ion-suppressing urine salts.
Precision (RSD) < 18%Demonstrates the reproducibility of the enzymatic cleavage across multiple aliquots.

References[2] Title: Human biological monitoring of suspected endocrine-disrupting compounds | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142404/[3] Title: Carbaryl (EHC 153, 1994) | Source: inchem.org | URL:http://www.inchem.org/documents/ehc/ehc/ehc153.htm[1] Title: Metabolism of Carbamate Insecticides | Source: epa.gov | URL:https://nepis.epa.gov/Exe/ZyNET.exe/9100N3D7.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1976+Thru+1980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C76thru80%5CTxt%5C00000010%5C9100N3D7.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZyPURL[4] Title: Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry | Source: nih.gov | URL: https://pubmed.ncbi.nlm.nih.gov/16905230/

Sources

Application Note: High-Throughput Quantification of 4-Hydroxycarbaryl in Human Plasma via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl-N-methylcarbamate) is a widely utilized broad-spectrum insecticide that exerts its toxicological effects via the reversible inhibition of acetylcholinesterase (AChE). In humans, absorbed carbaryl is rapidly metabolized by hepatic cytochrome P450 enzymes—specifically the CYP1A1, CYP1A2, and CYP3A4 isoforms[1]—into several hydroxylated products. Among these, 4-hydroxycarbaryl serves as a primary, biologically active biomarker of exposure[2].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the precise quantification of 4-hydroxycarbaryl in human plasma. The method is tailored for researchers, toxicologists, and drug development professionals requiring high-throughput, interference-free pharmacokinetic profiling.

Mechanistic Rationale & Experimental Design

Analytical Platform Causality: Why LC-MS/MS?

Historically, the quantification of carbaryl and its metabolites in biological matrices relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS)[3]. However, N-methylcarbamates and their hydroxylated aglycones are inherently thermally labile. GC-MS analysis necessitates complex, time-consuming derivatization steps (e.g., utilizing trifluoroacetic acid anhydride) to prevent thermal degradation within the injection port[4]. By transitioning to LC-MS/MS with Electrospray Ionization (ESI), we bypass thermal degradation entirely, allowing for the direct, rapid quantification of the intact metabolite.

Sample Preparation Causality: The Hybrid PPT-SPE Approach

Human plasma is a highly complex matrix rich in endogenous proteins and phospholipids that cause severe ion suppression in ESI sources. A simple protein precipitation (PPT) is insufficient for trace-level quantification. Therefore, we employ a two-tier extraction system:

  • Tier 1 (PPT): Cold acetonitrile is used to rapidly denature and precipitate bulk plasma proteins.

  • Tier 2 (SPE): The resulting supernatant is diluted with water to reduce its organic strength and loaded onto an Oasis HLB (Hydrophilic-Lipophilic Balance) Solid-Phase Extraction cartridge. The polymeric sorbent efficiently captures the moderately polar 4-hydroxycarbaryl while polar matrix components are washed away, ensuring high recovery and minimal matrix effect.

Self-Validating System Integration

To ensure the protocol acts as a self-validating system, a stable isotope-labeled internal standard (Carbaryl-d7) is spiked into the plasma prior to any extraction steps. This early addition corrects for volumetric losses during SPE and compensates for residual matrix effects during ionization, ensuring the protocol remains internally calibrated across varying patient samples.

Metabolic Pathway Visualization

Metabolism C Carbaryl (Parent Insecticide) CYP CYP450 Enzymes (CYP1A1, 1A2, 3A4) C->CYP Hepatic Oxidation H4C 4-Hydroxycarbaryl (Primary Metabolite) CYP->H4C UGT UGT / SULT (Phase II) H4C->UGT Conjugation GLUC Glucuronide/Sulfate Conjugates (Excreted) UGT->GLUC

Hepatic biotransformation of carbaryl to 4-hydroxycarbaryl and subsequent Phase II conjugation.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Standards: 4-Hydroxycarbaryl analytical standard; Carbaryl-d7 (Internal Standard).

  • Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL), K2EDTA human plasma.

Phase 1: Sample Preparation & Extraction
  • Spiking: Transfer 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 20 µL of Carbaryl-d7 Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold ACN. Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 × g for 10 minutes at 4°C. Transfer 700 µL of the clear supernatant to a new tube.

  • Dilution: Add 2.1 mL of LC-MS grade water to the supernatant. (Causality: Diluting the organic content to <20% ACN is critical; otherwise, the analyte will fail to bind to the SPE sorbent and break through during loading).

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL MeOH, followed by 1 mL Water. Do not allow the sorbent bed to dry.

  • Loading: Load the diluted supernatant (~2.8 mL) onto the cartridge at a steady flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferents. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 1 mL of pure ACN into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex and transfer to an autosampler vial.

Workflow A 1. Aliquot 200 µL Plasma + 20 µL IS B 2. PPT: Add 600 µL Cold Acetonitrile A->B C 3. Centrifuge (14,000 x g) & Collect Supernatant B->C D 4. Dilute Supernatant with 2.1 mL Water C->D E 5. SPE: Oasis HLB (Load, Wash 5% MeOH, Elute ACN) D->E F 6. Evaporate to Dryness & Reconstitute E->F G 7. LC-MS/MS Analysis (ESI+ MRM) F->G

Hybrid PPT and SPE sample preparation workflow for human plasma.

Phase 2: LC-MS/MS Analytical Conditions

Chromatography

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

(Causality for Gradient: A rapid gradient ensures sharp peak shapes and minimizes longitudinal diffusion. The initial high aqueous content focuses the analyte at the column head, while the organic ramp efficiently elutes 4-hydroxycarbaryl and washes highly lipophilic matrix components off the column.)

Table 1: Liquid Chromatography Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
0.59010Linear
3.01090Linear
4.01090Hold
4.19010Linear
5.59010Re-equilibrate

Mass Spectrometry Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

(Causality for MRM Transitions: In ESI+, 4-hydroxycarbaryl readily forms a protonated precursor ion [M+H]+ at m/z 218.2. Collision-induced dissociation yields a dominant product ion at m/z 161.1 due to the characteristic neutral loss of methyl isocyanate (CH3NCO, 57 Da), typical of N-methylcarbamates. A secondary product ion at m/z 143.1 is monitored for qualitative confirmation[5].)

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
4-Hydroxycarbaryl218.2161.16015Quantifier
4-Hydroxycarbaryl218.2143.16025Qualifier
Carbaryl-d7 (IS)209.2152.16015Internal Standard

(Note: DP = Declustering Potential, CE = Collision Energy)

Phase 3: Method Validation Metrics

To guarantee the integrity of the self-validating system, matrix-matched calibration curves and Quality Control (QC) samples must be analyzed with every batch. The method demonstrates excellent linearity, recovery, and precision.

Table 3: Summary of Analytical Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Range0.5 – 250 ng/mLR² ≥ 0.995
Limit of Detection (LOD)0.15 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)0.50 ng/mLS/N ≥ 10, Accuracy ±20%
Intra-day Precision (CV%)4.2% – 8.5%≤ 15%
Inter-day Precision (CV%)6.1% – 11.2%≤ 15%
Mean Extraction Recovery88.5% ± 4.1%Consistent across QC levels
Matrix Effect92% – 105%85% – 115% (IS normalized)

References

  • Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry. Source: nih.gov.
  • CARBARYL: UPDATED TOXICOLOGY CHAPTER FOR RED. Source: regulations.gov.
  • Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum. Source: nih.gov.
  • Mass spectra of trifluoroacetyl derivatives of carbaryl and its aglycone metabolites. Source: acs.org.
  • Carbaryl | C12H11NO2 | CID 6129 - PubChem. Source: nih.gov.

Sources

Application Note: Robust Extraction of 4-Hydroxycarbaryl from Tissue Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the extraction and purification of 4-hydroxycarbaryl, a principal metabolite of the insecticide carbaryl, from complex biological tissue matrices. The methodology is tailored for researchers, toxicologists, and drug development professionals requiring accurate and reproducible quantification via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol that incorporates an enzymatic hydrolysis step to account for conjugated metabolites, ensuring the measurement of total 4-hydroxycarbaryl. The causality behind each experimental step is explained to provide a framework for methodological adaptation and troubleshooting.

Introduction and Scientific Background

Carbaryl (1-naphthyl N-methylcarbamate) is a widely utilized carbamate insecticide that undergoes extensive metabolism in vivo.[1] The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes to form various hydroxylated metabolites, with 4-hydroxycarbaryl being a significant product.[2] In biological systems, these phase I metabolites are rapidly conjugated with glucuronic acid or sulfate to form more water-soluble phase II metabolites, which are then excreted.[3][4]

The accurate quantification of 4-hydroxycarbaryl in tissue is therefore critical for toxicological assessments and pharmacokinetic studies. However, the analysis is complicated by two key factors:

  • Conjugation: A significant portion of 4-hydroxycarbaryl exists as glucuronide and/or sulfate conjugates. Direct analysis of the tissue extract will only measure the "free" form, leading to a substantial underestimation of the total exposure. Therefore, a hydrolysis step is essential to cleave these conjugates back to the parent metabolite.[4][5]

  • Matrix Complexity: Tissues, particularly adipose and liver, are complex matrices rich in lipids, proteins, and other endogenous components.[6][7] These co-extractives can cause significant matrix effects during LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.[8][9]

This guide details a robust sample preparation workflow designed to address these challenges, ensuring high recovery and a clean final extract suitable for sensitive instrumental analysis.

Analyte Profile: 4-Hydroxycarbaryl

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy.

PropertyValueSource
Chemical Name (4-hydroxynaphthalen-1-yl) N-methylcarbamate[10]
Synonyms 4-Hydroxy-1-naphthyl methylcarbamate[11]
Molecular Formula C₁₂H₁₁NO₃[10][12]
Molecular Weight 217.22 g/mol [10][12]
LogP 2.00[10]
CAS Number 5266-97-7[11]

The Challenge of Tissue Metabolism: Free vs. Total 4-Hydroxycarbaryl

In vivo, carbaryl is metabolized to 4-hydroxycarbaryl, which is then conjugated. To obtain a complete toxicological picture, it is imperative to measure the total concentration.

Carbaryl Carbaryl PhaseI Phase I Metabolism (Hydroxylation via CYP450) Carbaryl->PhaseI Hydroxycarbaryl 4-Hydroxycarbaryl (Free Metabolite) PhaseI->Hydroxycarbaryl PhaseII Phase II Metabolism (Conjugation) Hydroxycarbaryl->PhaseII Conjugates 4-Hydroxycarbaryl Glucuronide 4-Hydroxycarbaryl Sulfate PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Carbaryl in tissue.

Our protocol incorporates an enzymatic hydrolysis step using β-glucuronidase and sulfatase to convert the conjugated forms back into free 4-hydroxycarbaryl, allowing for the quantification of the total analyte concentration.

Comprehensive Sample Preparation Protocol

This protocol is optimized for a starting tissue amount of 0.5 g to 1 g. For smaller sample sizes, a miniaturized QuEChERS approach can be adopted by scaling down all reagent volumes proportionally.[7][13]

Required Materials and Reagents
  • Tissue: Frozen at ≤ -20°C until use.

  • Homogenizer: Bead beater or rotor-stator homogenizer.

  • Reagents:

    • LC-MS grade Acetonitrile (ACN), Methanol, and Water.

    • Sodium Acetate Buffer (1 M, pH 5.0).

    • β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia).

    • Anhydrous Magnesium Sulfate (MgSO₄).

    • Sodium Chloride (NaCl).

    • QuEChERS d-SPE Cleanup Tubes containing:

      • Primary Secondary Amine (PSA) sorbent.

      • C18 (octadecyl) sorbent.

      • Anhydrous MgSO₄.

  • Equipment: Centrifuge (capable of >4000 x g), water bath, solvent evaporator, vortex mixer.

Experimental Workflow Diagram

cluster_prep I. Sample Preparation & Homogenization cluster_hydrolysis II. Enzymatic Hydrolysis (Total Analyte) cluster_extraction III. Acetonitrile Extraction cluster_cleanup IV. Dispersive SPE Cleanup cluster_final V. Final Extract Preparation start Weigh 0.5 g Frozen Tissue homogenize Homogenize in 2 mL Water/Buffer start->homogenize add_enzyme Add β-glucuronidase/ sulfatase homogenize->add_enzyme incubate Incubate at 37°C for 4-18 hours add_enzyme->incubate add_acn Add 10 mL Acetonitrile (Vortex 1 min) incubate->add_acn add_salts Add MgSO₄ and NaCl (Shake vigorously) add_acn->add_salts centrifuge1 Centrifuge 5 min add_salts->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube (PSA/C18) centrifuge1->transfer_supernatant vortex_cleanup Vortex 2 min transfer_supernatant->vortex_cleanup centrifuge2 Centrifuge 5 min vortex_cleanup->centrifuge2 evaporate Evaporate to Dryness (Nitrogen Stream) centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 500 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step sample preparation workflow.

Step-by-Step Methodology

Step 1: Tissue Homogenization

  • Weigh approximately 0.5 g of frozen tissue into a 50 mL polypropylene centrifuge tube.

  • Add 2 mL of 1 M Sodium Acetate buffer (pH 5.0). The buffer provides the optimal pH environment for the subsequent enzymatic hydrolysis.

  • Homogenize the tissue until a uniform slurry is obtained. For tough or fibrous tissues, cryofracturing (pulverizing the tissue in a frozen state) prior to homogenization can improve efficiency.[14]

Step 2: Enzymatic Hydrolysis

  • To the tissue homogenate, add 50-100 µL of β-glucuronidase/arylsulfatase enzyme solution. The exact volume depends on the activity of the enzyme lot.

  • Vortex briefly and incubate in a water bath at 37°C for 4 to 18 hours (overnight). The extended incubation ensures complete cleavage of both glucuronide and sulfate conjugates.[4][5]

    • Scientist's Note: It is advisable to run a parallel sample without the enzyme to quantify the "free" metabolite fraction, if desired.

Step 3: Liquid-Liquid Extraction (QuEChERS Part 1)

  • Allow the sample to cool to room temperature.

  • Add 10 mL of acetonitrile (ACN) to the tube. Acetonitrile is the solvent of choice as it effectively extracts a broad range of pesticides and their metabolites while simultaneously precipitating a large fraction of proteins.[6]

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers. MgSO₄ absorbs excess water, driving the analyte into the ACN layer, while NaCl prevents the formation of emulsions.[7]

  • Centrifuge at ≥ 4000 x g for 5 minutes. This will result in a clear ACN supernatant containing the analyte, separated from the aqueous layer and solid tissue pellet.

Step 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 6 mL aliquot of the upper ACN layer into a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Cap the tube and vortex for 2 minutes.

    • PSA (Primary Secondary Amine): This sorbent effectively removes organic acids, fatty acids, and some polar pigments.

    • C18 (End-capped): This sorbent is crucial for tissue samples as it removes non-polar interferences, primarily lipids and sterols.[13]

    • MgSO₄: Removes any remaining water from the extract.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

Step 5: Final Extract Preparation

  • Transfer a 4 mL aliquot of the cleaned supernatant to a clean tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS method (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Trustworthiness and Mitigating Matrix Effects

The primary goal of this extensive cleanup is to minimize matrix effects, which can severely impact the accuracy and precision of LC-MS/MS quantification.[8][15][16] Despite the cleanup, residual matrix components can still affect analyte ionization.

To ensure data integrity, it is mandatory to use matrix-matched calibration. [6][8]

  • Procedure: Prepare a blank tissue extract by performing the entire protocol on a control tissue sample known to be free of the analyte. Use this blank extract to prepare the calibration standards and quality control samples. This approach ensures that the standards and the unknown samples experience similar ionization suppression or enhancement, leading to accurate quantification.[9]

Conclusion

The protocol described provides a reliable and reproducible method for the extraction of total 4-hydroxycarbaryl from challenging tissue matrices. By integrating an enzymatic hydrolysis step with a proven QuEChERS-based extraction and cleanup, this method effectively addresses both metabolite conjugation and complex matrix interferences. The resulting extract is well-suited for sensitive and accurate quantification by LC-MS/MS, making this protocol a valuable tool for toxicological and metabolic studies involving carbaryl exposure.

References

  • 4-Hydroxycarbaryl (CID 21342) - Molecular Properties & Analysis | MolForge. (URL: [Link])

  • QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries | Journal of Analytical Toxicology | Oxford Academic. (URL: [Link])

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed. (URL: [Link])

  • Development and application of a mini-QuEChERS method for the determination of pesticide residues in anuran adipose tissues - RSC Publishing. (URL: [Link])

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC. (URL: [Link])

  • Miniaturized QuEChERS extraction method for the detection of multi-residue pesticides in bat muscle tissue - PMC. (URL: [Link])

  • About the method - QuEChERS. (URL: [Link])

  • 4-Hydroxycarbaryl | C12H11NO3 | CID 21342 - PubChem - NIH. (URL: [Link])

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - ACS Publications. (URL: [Link])

  • 4-HYDROXYCARBARYL - gsrs - NIH. (URL: [Link])

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis | Semantic Scholar. (URL: [Link])

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen. (URL: [Link])

  • 4-hydroxycarbaryl (C12H11NO3) - PubChemLite. (URL: [Link])

  • Metabolism of Carbaryl by Selected Human Tissues Using an Organ-Maintenance Technique. (URL: [Link])

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • Importance of matrix effects in LC-MS/MS bioanalysis. (URL: [Link])

  • (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota - ResearchGate. (URL: [Link])

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - MDPI. (URL: [Link])

  • Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. (URL: [Link])

  • Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - MDPI. (URL: [Link])

  • Analytical methods – Knowledge and References - Taylor & Francis. (URL: [Link])

  • In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. (URL: [Link])

  • Determination of carbaryl, carbofuran and methiocarb in cucumbers and strawberries by monoclonal enzyme immunoassays and high-performance liquid chromatography with fluorescence detection. An analytical comparison - PubMed. (URL: [Link])

  • Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. (URL: [Link])

  • Lec 8&9. (URL: [Link])

  • Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed. (URL: [Link])

  • Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction. (URL: [Link])

  • Anaerobic 4-hydroxyproline utilization: Discovery of a new glycyl radical enzyme in the human gut microbiome uncovers a widespread microbial metabolic activity - PMC. (URL: [Link])

    • ANALYTICAL METHODS - ATSDR. (URL: [Link])

  • Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC. (URL: [Link])

  • A novel approach for extracting DNA from formalin-fixed paraffin-embedded tissue using microwave - PMC. (URL: [Link])

  • An Efficient and Easy- to- Use Method for Extraction of H. pylori DNA from Archival Formalin-Fixed and Paraffin-Embedded Gastric Tissues - PMC. (URL: [Link])

  • Covaris Webinar: Optimizing the Extraction of High Molecular Weight DNA from Tissue. (URL: [Link])

  • Metabolite profiling of RCS-4, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC. (URL: [Link])

  • Collagen extraction from pretreated bone/tooth samples v1 - ResearchGate. (URL: [Link])

  • Bone protein extraction without demineralization utilizing principles from hydroxyapatite chromatography - PMC. (URL: [Link])

    • Mobilization of Fatty Acids from Adipose Tissue | Lipid Metabolism | USMLE Step 1 High-Yield - YouTube. (URL: [Link])

Sources

beta-glucuronidase treatment for conjugated metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Enzymatic Hydrolysis for Conjugated Metabolites in Biological Matrices

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Development Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers

Executive Summary

In drug metabolism, pharmacokinetics (DMPK), and forensic toxicology, the accurate quantification of xenobiotics is frequently hindered by Phase II metabolism. The hepatic UDP-glucuronosyltransferase (UGT) system conjugates hydrophobic drugs with glucuronic acid, producing highly polar, inactive, and rapidly excreted drug-glucuronides. Because liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows are typically optimized for the detection of the free aglycone, biological samples (urine, plasma, bile) must undergo pre-analytical deconjugation.

This application note provides an authoritative guide on selecting the appropriate β-glucuronidase enzyme source, understanding the mechanistic causality of hydrolysis failures, and implementing self-validating, high-throughput protocols.

Mechanistic Principles of Deconjugation

The enzymatic cleavage of β-D-glucuronic acid from drug metabolites is catalyzed by β-glucuronidase (EC 3.2.1.31). The efficiency of this hydrolytic cleavage depends heavily on the steric hindrance of the conjugate (O-glucuronides vs. N-glucuronides), the presence of endogenous enzyme inhibitors in the matrix, and the precise control of the reaction environment (pH and temperature)[1].

Pathway Drug Free Aglycone (Active Drug/Toxin) UGT UGT Enzymes (Hepatic Phase II) Drug->UGT Conjugate Drug-Glucuronide Conjugate (Polar/Excreted) UGT->Conjugate Glucuronidation UDP UDP-Glucuronic Acid UDP->UGT BGluc β-Glucuronidase (Hydrolysis) Conjugate->BGluc Recovered Recovered Free Aglycone (For LC-MS/MS) BGluc->Recovered Enzymatic Cleavage GlucAcid Glucuronic Acid (Byproduct) BGluc->GlucAcid

Fig 1: Pharmacokinetic pathway of glucuronidation and analytical enzymatic deconjugation.

Critical Evaluation of β-Glucuronidase Sources

Historically, laboratories relied on crude extracts from mollusks or bovine liver. However, the field has rapidly shifted toward highly purified, genetically modified recombinant enzymes to eliminate matrix artifacts and accelerate turnaround times[2].

Expert Insight: A critical, often-overlooked causality in assay failure is enzyme contamination. For example, β-glucuronidase derived from Helix pomatia (Roman snail) is naturally contaminated with phytochemicals such as 3,3′-diindolylmethane (DIM) and methoxypsoralens[3]. If your laboratory is assaying dietary indoles or utilizing these compounds as internal standards, using H. pomatia will introduce massive false-positive baseline interference. Recombinant E. coli enzymes completely bypass this issue[3].

Table 1: Comparative Analysis of Commercial β-Glucuronidase Sources
Enzyme SourceOptimal pHOptimal TempIncubation TimeKey AdvantagesLimitations / Causality of Failure
Helix pomatia (Snail) 4.8 - 5.055 - 60 °C2 - 16 hoursContains both glucuronidase and sulfatase activity.Contaminated with phytochemicals (DIM)[3]; high thermal degradation risk for labile drugs.
Abalone (H. rufescens) 4.5 - 5.060 - 65 °C30 min - 3 hrsHighly effective for opioid and benzodiazepine panels[4]. Cost-effective.Variable efficiency for certain synthetic cannabinoids; requires heating blocks.
Escherichia coli (WT) 6.5 - 6.837 - 50 °C1 - 2 hoursExcellent for N-glucuronides[1]; no phytochemical contamination.Lacks sulfatase activity; moderate incubation time required.
Recombinant (e.g., IMCSzyme RT) 5.5 - 6.520 - 25 °C (RT)5 - 15 minsGenetically modified for extreme speed; resistant to urine inhibitors[2].Lacks sulfatase activity; higher upfront reagent cost (offset by workflow efficiency).

Standardized Experimental Protocols

To ensure a self-validating system, an isotopically labeled Internal Standard (ISTD) must be added prior to the addition of the enzyme. This controls for volumetric variations during incubation and tracks any matrix-induced ion suppression during downstream LC-MS/MS analysis[5].

Workflow Start Aliquot Biological Sample (e.g., 50 µL Urine) Buffer Add Hydrolysis Buffer (Critical: Adjusts matrix pH) Start->Buffer ISTD Add Internal Standard (In Methanol/Acetonitrile) Buffer->ISTD Enzyme Add β-Glucuronidase (Mix gently, DO NOT VORTEX) ISTD->Enzyme Incubate Incubation (RT for 15 min OR 55°C for 1 hr) Enzyme->Incubate Quench Quench / Protein Precipitation (Add Cold Organic Solvent) Incubate->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Fig 2: Standardized high-throughput sample preparation workflow for enzymatic hydrolysis.

Protocol A: Ultra-Fast Room Temperature Hydrolysis (Recombinant Enzyme)

Recommended for high-throughput toxicology screening (e.g., Benzodiazepines, Opiates) where thermal degradation of labile metabolites must be avoided.

  • Sample Preparation: Aliquot 50 µL of the biological sample (urine, plasma, or bile) into a 96-well plate or microcentrifuge tube.

  • Buffering: Add 15 µL of the manufacturer-supplied Room Temperature Buffer (RTB). Causality: Human urine pH fluctuates wildly between 4.0 and 9.0. The RTB forces the matrix into the strict pH 5.5–6.5 optimum required by the recombinant enzyme[2][5].

  • Dilution & ISTD: Add 135 µL of LC-MS grade water, followed by 10 µL of Internal Standard (ISTD) prepared in methanol[5].

  • Enzyme Addition: Add 5 µL of Recombinant β-glucuronidase (e.g., IMCSzyme RT)[5].

  • Mixing: Mix by gentle aspiration/dispensing or inversion. Do not vortex vigorously, as high shear forces can denature highly purified recombinant proteins[5].

  • Incubation: Incubate at Room Temperature (20–25 °C) for 15 minutes. Do not apply heat, as it does not increase the efficiency of RT-optimized enzymes and may cause solvent evaporation[2][5].

  • Quenching (Optional but Recommended): Add 50 µL of cold acetonitrile/methanol to precipitate residual proteins, centrifuge at 4,000 x g for 5 minutes, and transfer the supernatant for LC-MS/MS analysis.

Protocol B: Traditional Thermal Hydrolysis (Abalone / H. pomatia)

Recommended for legacy methods or when simultaneous sulfatase activity is strictly required (using H. pomatia).

  • Sample Preparation: Aliquot 1.0 mL of urine into a glass test tube.

  • Buffering: Add 1.0 mL of 100 mM Sodium Acetate Buffer (pH 4.5 for Abalone, pH 5.0 for H. pomatia).

  • ISTD Addition: Add 50 µL of ISTD working solution.

  • Enzyme Addition: Add 20–50 µL of crude β-glucuronidase solution (approx. 5,000 Fishman units)[6].

  • Incubation: Seal the tubes and incubate in a water bath or convection oven at 55–65 °C for 2 to 3 hours[4].

  • Cooling & Extraction: Remove from heat and allow to cool to room temperature. Proceed with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the heavy protein/salt matrix introduced by the crude enzyme.

Methodological Causality & Troubleshooting

Incomplete Hydrolysis of N-Glucuronides: While O-glucuronides (e.g., oxazepam-O-glucuronide) are easily cleaved by almost all enzyme sources, N-glucuronides (e.g., amitriptyline-N-glucuronide) are sterically hindered and highly resistant to traditional snail/abalone enzymes. If N-glucuronides are your target, you must select an E. coli-derived or specific recombinant enzyme and ensure the pH is strictly maintained near 6.8[1].

Matrix-Induced Enzyme Inhibition: Urine contains endogenous inhibitors of β-glucuronidase (such as D-glucaro-1,4-lactone)[6]. If you observe decreasing hydrolysis efficiency over time or across different patient samples, the enzyme is being inhibited. Diluting the enzyme to save costs exacerbates this issue. The causality is simple: lower enzyme concentration shifts the competitive inhibition kinetics unfavorably. Always use the specified enzyme load, or switch to a genetically modified recombinant enzyme engineered for inhibitor resistance[2].

Analyte Degradation (The Thermal Trap): Many analysts assume that increasing the temperature or extending the incubation time (e.g., overnight at 60 °C) will guarantee complete hydrolysis. However, prolonged thermal exposure leads to the degradation of thermally labile aglycones (like oxazepam)[1]. If recovery drops at longer time points, transition to a room-temperature recombinant protocol to preserve analyte integrity.

References

  • Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening National Center for Biotechnology Information (PMC) URL:[Link]

  • Contamination of deconjugation enzymes derived from Helix pomatia with the plant bioactive compounds 3,3′-diindolylmethane, 5-methoxypsoralen, and 8-methoxypsoralen National Center for Biotechnology Information (PMC) URL:[Link]

  • Evaluation of Abalone β-Glucuronidase Substitution in Current Urine Hydrolysis Procedures ResearchGate URL:[Link]

  • InterBioTech β-glucuronidase Interchim URL:[Link]

Sources

Application Note and Protocol for the Preparation of a 4-Hydroxycarbaryl Standard Curve

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxycarbaryl is a primary metabolite of carbaryl, a widely used N-methylcarbamate insecticide.[1][2] The accurate quantification of 4-hydroxycarbaryl is crucial for environmental monitoring, food safety analysis, and toxicological studies to assess exposure and metabolic fate of the parent compound.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a common and reliable technique for the determination of carbaryl and its metabolites.[5][6][7] A critical prerequisite for accurate quantification is the preparation of a precise and accurate standard curve.

This document provides a detailed protocol for the preparation of a 4-hydroxycarbaryl standard curve for use in analytical applications. The protocol outlines the preparation of a primary stock solution, the subsequent serial dilutions to generate a series of working standards, and best practices to ensure the integrity and stability of the standards. The causality behind each experimental choice is explained to provide a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Hydroxycarbaryl

A fundamental understanding of the analyte's properties is essential for developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[8][9]
Molecular Weight217.22 g/mol [9][10]
AppearanceSolid (assumed)
SolubilitySoluble in organic solvents like methanol and acetonitrile.Inferred from[6][11]
StabilityCarbaryl, the parent compound, is known to hydrolyze in alkaline media.[1] It is crucial to maintain neutral or slightly acidic conditions for both carbaryl and its metabolites to ensure stability.

Experimental Protocol: Standard Curve Preparation

This protocol describes the preparation of a 4-hydroxycarbaryl standard curve with a concentration range of 1 ng/mL to 100 ng/mL. The specific concentration range may be adjusted based on the sensitivity of the analytical instrument and the expected concentrations in the samples.

Materials and Reagents
  • 4-Hydroxycarbaryl analytical standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Reagent-grade water (Type I)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials for storage

  • Vortex mixer

Step 1: Preparation of a Primary Stock Solution (100 µg/mL)

The primary stock solution is the foundation of the standard curve. Its accurate preparation is paramount.

  • Weighing the Standard: Accurately weigh approximately 10 mg of the 4-hydroxycarbaryl analytical standard onto a calibrated analytical balance. Record the exact weight. The use of an anti-static weighing dish is recommended.

  • Dissolution: Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask. The choice of solvent is critical for ensuring the analyte's stability. Methanol is a common and appropriate solvent for carbamates.[6]

  • Solubilization: Add approximately 70 mL of HPLC-grade methanol to the volumetric flask. Gently swirl or sonicate the flask until the 4-hydroxycarbaryl is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the solution to the 100 mL mark with HPLC-grade methanol. Cap the flask and invert it several times (at least 10-15 times) to ensure a homogenous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the primary stock solution based on the actual weight of the standard.

    Formula: Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * 1000

  • Storage: Transfer the primary stock solution to a labeled amber glass vial to protect it from light. Store at 2-8°C. It is recommended to prepare a fresh stock solution every 3 months or as determined by stability studies.[11]

Step 2: Preparation of an Intermediate Stock Solution (1 µg/mL)

An intermediate stock solution simplifies the preparation of the working standards.

  • Pipetting: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the 10 mL mark with a suitable solvent. For HPLC applications, it is often beneficial to use a solvent that mimics the initial mobile phase composition to avoid peak distortion. A common diluent is a mixture of methanol and water (e.g., 50:50 v/v).

  • Homogenization: Cap the flask and vortex thoroughly to ensure complete mixing.

  • Storage: Store the intermediate stock solution in a labeled amber vial at 2-8°C. This solution should be prepared fresh weekly.

Step 3: Preparation of Working Standard Solutions

The working standards will be used to construct the calibration curve.

The following table details the serial dilutions required to obtain the desired concentrations for the standard curve. The dilutions are prepared from the 1 µg/mL (1000 ng/mL) intermediate stock solution.

Target Concentration (ng/mL)Volume of Intermediate Stock (1 µg/mL)Final Volume (mL)Diluent
1001 mL1050:50 Methanol:Water
50500 µL1050:50 Methanol:Water
25250 µL1050:50 Methanol:Water
10100 µL1050:50 Methanol:Water
550 µL1050:50 Methanol:Water
110 µL1050:50 Methanol:Water

Procedure for preparing the 100 ng/mL working standard (example):

  • Label a 10 mL volumetric flask as "100 ng/mL".

  • Using a calibrated micropipette, transfer 1 mL of the 1 µg/mL intermediate stock solution into the volumetric flask.

  • Add the diluent (50:50 methanol:water) to the 10 mL mark.

  • Cap the flask and vortex to mix thoroughly.

  • Transfer the working standard to a labeled autosampler vial if for immediate use, or an amber vial for short-term storage at 2-8°C. It is best practice to prepare working standards fresh daily.

Repeat this process for each of the desired concentrations in the standard curve.

Workflow Diagram

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Stock Solution cluster_2 Step 3: Working Standards cluster_3 Analysis weigh Weigh 10 mg of 4-Hydroxycarbaryl Standard dissolve Dissolve in 100 mL Methanol weigh->dissolve stock_100 Primary Stock Solution (100 µg/mL) dissolve->stock_100 pipette_100 Pipette 100 µL of Primary Stock stock_100->pipette_100 Dilution dilute_10 Dilute to 10 mL with 50:50 Methanol:Water pipette_100->dilute_10 stock_1 Intermediate Stock Solution (1 µg/mL) dilute_10->stock_1 serial_dilutions Perform Serial Dilutions (as per table) stock_1->serial_dilutions Dilution working_standards Working Standards (1-100 ng/mL) serial_dilutions->working_standards hplc Inject into HPLC System working_standards->hplc Analysis curve Generate Standard Curve (Peak Area vs. Concentration) hplc->curve

Caption: Workflow for the preparation of a 4-hydroxycarbaryl standard curve.

Trustworthiness and Self-Validation

To ensure the reliability of the standard curve, the following points are critical:

  • Purity of the Standard: The use of a certified analytical standard with a known purity is non-negotiable. The purity value should be factored into the initial concentration calculation for the highest accuracy.

  • Calibration of Equipment: All analytical balances, volumetric flasks, and micropipettes must be properly calibrated and their calibration status documented.

  • Solvent Quality: HPLC-grade solvents are essential to minimize background interference and ensure the stability of the analyte.

  • Linearity: After analysis, the standard curve should be evaluated for linearity. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable.[1]

  • Quality Control: A quality control (QC) sample, prepared independently from the calibration standards, should be analyzed alongside the standard curve to verify its accuracy.

Conclusion

The protocol outlined in this application note provides a comprehensive and reliable method for the preparation of a 4-hydroxycarbaryl standard curve. By adhering to these steps and understanding the rationale behind them, researchers can generate high-quality calibration curves, which are fundamental for the accurate and precise quantification of 4-hydroxycarbaryl in various matrices.

References

  • Massey, R. C., et al. (1995). Determination of carbaryl as its primary metabolite, 1-naphthol, by reversed-phase high-performance liquid chromatography with fluorometric detection. Talanta, 42(10), 1457-63. [Link]

  • Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables. Journal of Analytical Methods in Chemistry, 2012. [Link]

  • Determination of Aldicarb, Propoxur, Carbofuran, Carbaryl and Methiocarb Residues in Honey by HPLC with Post-column Derivatization and Fluorescence Detection. Journal of Food and Drug Analysis, 14(2). [Link]

  • Carbaryl - Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]

  • Hu, K., et al. (2020). HPLC and LC–MS analyses of metabolites produced from carbaryl degradation by B-1. ResearchGate. [Link]

  • This report details a method of analysis for residues of Carbaryl in surface and ground water. U.S. Environmental Protection Agency. [Link]

  • 4-Hydroxycarbaryl. PubChem, National Institutes of Health. [Link]

  • Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection. MDPI. [Link]

  • Carbaryl. National Pesticide Information Center. [Link]

  • 4-HYDROXYCARBARYL. gsrs, National Institutes of Health. [Link]

  • 4-HYDROXYCARBARYL. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 4-Hydroxycarbaryl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the high instability of carbamate metabolites. 4-hydroxycarbaryl, a primary metabolite of the insecticide carbaryl, is exceptionally prone to degradation in aqueous environments. This guide breaks down the causality behind its instability and provides field-proven, self-validating methodologies to ensure analytical integrity during your LC-MS/MS workflows and in vitro assays.

Mechanistic FAQs: Understanding the Instability

Q1: Why does my 4-hydroxycarbaryl standard degrade so rapidly in standard aqueous mobile phases? A: The instability is driven by two parallel degradation mechanisms: base-catalyzed hydrolysis and radical-induced auto-oxidation. In neutral to alkaline environments (pH > 7), the carbamate ester undergoes an elimination-type reaction. This establishes an acid-base equilibrium that yields an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide[1]. Furthermore, hydroxyl radical (•OH) attack at the C1 and C7 positions of the naphthalene ring generates resonance-stabilized radicals, which quickly convert the molecule into naphthoquinones and ring-opened products[2].

Q2: Can I simply store my aqueous stock solutions at 4°C to prevent oxidation? A: No. Lowering the temperature slows the kinetic rate of degradation but does not arrest the oxidative pathway. While the parent compound carbaryl in ultrapure water at pH 6.1 exhibits a half-life of 37 days at 6°C[3], 4-hydroxycarbaryl is significantly more reactive due to the electron-donating phenolic hydroxyl group. Temperature control must be combined with chemical stabilization (acidification and antioxidants) to prevent auto-oxidation.

Troubleshooting Guide

Issue: My stock solution turns pink or light brown over time.

  • Root Cause: This color shift is the visual hallmark of naphthoquinone formation and subsequent polymerization. Dissolved oxygen in the water reacts with the 4-hydroxycarbaryl to form radical intermediates, which then oxidize into highly conjugated, colored quinones[2].

  • Resolution: Purge your aqueous solvent with Argon or Nitrogen for 15 minutes prior to dissolving the compound. This displaces dissolved oxygen, removing the primary electron acceptor. Additionally, supplement the solution with a reducing agent such as ascorbic acid (e.g., 5 mM), which is frequently employed in biological assays to scavenge radicals and reduce transient quinones back to the parent phenol[4].

Issue: I am seeing inconsistent quantification and dropping peak areas during 24-hour LC-MS/MS batch runs.

  • Root Cause: On-tray degradation. If your autosampler is not refrigerated or if the sample matrix is unbuffered, the analyte will hydrolyze over the course of the run. Carbaryl degrades in distilled water with a half-life of 3.2 hours at pH 9, but is highly stable with a half-life of ~1600 days at pH 5[5].

  • Resolution: Acidify the sample matrix to pH 3.0 - 4.0 using 0.1% formic acid. At this pH, the acid-base equilibrium heavily favors the protonated, stable form of the carbamate, drastically reducing the elimination reaction[1].

Quantitative Data: Aqueous Stability Metrics

The following table summarizes the degradation kinetics of the carbaryl scaffold under various aqueous conditions to help you predict sample viability.

Environmental ConditionpHTemperature (°C)Estimated Half-Life (Parent Carbaryl)Extrapolated Stability (4-Hydroxycarbaryl)*
Acidified Water 5.022~1600 days[5]Stable (Weeks)
Ultrapure Water 6.1637 days[3]Moderate (Days)
Surface/River Water 7.32211 days[3]Poor (Hours)
Alkaline Water 9.0223.2 hours[5]Extremely Poor (Minutes)

*Note: 4-hydroxycarbaryl oxidizes significantly faster than the parent carbaryl due to the reactive phenolic hydroxyl group. Timescales represent expected analytical viability without intervention.

Self-Validating Experimental Protocol

To guarantee the integrity of your quantitative assays, follow this step-by-step methodology for preparing oxidation-resistant 4-hydroxycarbaryl aqueous stocks. This protocol includes a built-in validation system to verify efficacy.

Step 1: Solvent Deoxygenation Sparge HPLC-grade water with Argon gas for 15 minutes.

  • Causality: Displaces dissolved O2, removing the primary driver for auto-oxidation.

Step 2: Matrix Acidification Add LC-MS grade formic acid to a final concentration of 0.1% (v/v) to achieve a pH of ~3.0.

  • Causality: Shifts the acid-base equilibrium to prevent base-catalyzed elimination-type hydrolysis of the carbamate ester.

Step 3: Antioxidant Supplementation Add L-ascorbic acid to a final concentration of 5 mM.

  • Causality: Ascorbic acid acts as a sacrificial reducing agent, scavenging residual •OH radicals and reducing transient quinones back to stable phenols[4].

Step 4: Analyte Dissolution Dissolve the 4-hydroxycarbaryl standard into the prepared matrix using amber glass vials.

  • Causality: Amber glass prevents UV-induced photolysis, a major degradation pathway for carbamates in surface waters[5].

Step 5: The Self-Validation System To ensure the protocol is functioning in your specific laboratory environment, execute the following check:

  • Prepare a Control Solution (analyte in unbuffered, non-degassed water) alongside your Stabilized Solution .

  • Inject both into the LC-MS/MS at T=0 and after 24 hours of room-temperature incubation.

  • Validation Criteria: The Stabilized Solution must retain >98% of its T=0 peak area for the parent ion. The Control Solution will inherently act as a positive control for degradation, showing a >50% reduction in the parent ion and the emergence of degradation peaks (e.g., naphthoquinones). If these conditions are met, your stabilization workflow is definitively validated.

Pathway Visualization

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Interventions A 4-Hydroxycarbaryl (Aqueous Solution) B Hydrolysis (pH > 7) Elimination Reaction A->B Alkaline pH C Auto-Oxidation (O2) Radical Attack A->C Dissolved Oxygen E Acidification (pH 3-4) Prevents Elimination A->E Intervention F Ascorbic Acid (5 mM) Scavenges Radicals A->F Intervention G Argon Purging Removes Dissolved O2 A->G Intervention D 1-Naphthol Derivatives & Naphthoquinones B->D C->D H Stabilized 4-Hydroxycarbaryl (Intact for LC-MS/MS) E->H F->H G->H

Degradation pathways of 4-hydroxycarbaryl and corresponding chemical stabilization interventions.

References

  • [2] Oxidation reactions of carbaryl in aqueous solutions. christuniversity.in. 2

  • [3] Carbaryl | C12H11NO2 | CID 6129 - PubChem. nih.gov. 3

  • [1] Carbaryl (EHC 153, 1994) - INCHEM. inchem.org. 1

  • [5] Carbaryl - National Pesticide Information Center. orst.edu. 5

  • [4] Human Metabolism and Interactions of Deployment-Related Chemicals. dtic.mil. 4

Sources

minimizing matrix effects in 4-hydroxycarbaryl LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this hub to address one of the most persistent challenges in trace-level pesticide biomonitoring: matrix effects (ion suppression/enhancement) during the quantification of 4-hydroxycarbaryl.

4-Hydroxycarbaryl is a primary Phase I metabolite of the carbamate insecticide carbaryl[1]. When analyzing this polar metabolite in complex biological matrices (e.g., urine, plasma) using Electrospray Ionization (ESI), endogenous components frequently co-elute and compete for charge, severely compromising assay sensitivity, accuracy, and reproducibility[2][3].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to systematically eliminate these interferences.

Section 1: Frequently Asked Questions (FAQs)

Q: Why does 4-hydroxycarbaryl suffer from such severe ion suppression in ESI-MS/MS? A: Ion suppression is a physical phenomenon in the ESI source. Complex matrices like plasma contain high concentrations of phospholipids, while urine contains high levels of salts and endogenous organic acids[2][4]. Because 4-hydroxycarbaryl is relatively polar, it often co-elutes with these endogenous components. In the ESI droplet, these high-abundance matrix components outcompete 4-hydroxycarbaryl for available surface charge during droplet desolvation, leading to a drastically reduced analyte signal[3][5].

Q: Can't I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the matrix effect? A: A common misconception is that an SIL-IS eliminates the matrix effect. In reality, an SIL-IS (e.g., Carbaryl-d3 or a 13C-labeled analogue) only compensates for it[3]. Because the SIL-IS and the target analyte co-elute and experience the exact same degree of ion suppression, their peak area ratio remains constant, preserving quantitative accuracy[5]. However, the absolute loss of signal still occurs, which destroys your Limit of Detection (LOD) and Limit of Quantitation (LOQ). To recover sensitivity, you must physically remove the matrix interferents prior to injection[3].

Q: How do I quantitatively calculate the Matrix Effect (ME) for my 4-hydroxycarbaryl assay? A: To build a self-validating system, you must calculate the absolute matrix effect using the post-extraction spike method.

  • Set A: Peak area of 4-hydroxycarbaryl spiked into a pure extraction solvent.

  • Set B: Peak area of 4-hydroxycarbaryl spiked into a blank matrix extract (post-extraction).

  • Formula:

    
    
    A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement. An optimized method should yield an ME between 85% and 115%.
    

Section 2: Troubleshooting Guides & Methodologies

If your ME calculations reveal severe ion suppression (e.g., ME < 50%), implement the following step-by-step protocols. These methodologies move away from inadequate "dilute-and-shoot" or Protein Precipitation (PPT) methods, which leave phospholipids intact[2][3].

Protocol 1: Phospholipid & Salt Depletion via Mixed-Mode Solid-Phase Extraction (SPE)

Causality: Polymeric mixed-mode strong anion exchange (MAX) SPE provides orthogonal retention mechanisms (reversed-phase and ion-exchange). This allows for aggressive washing steps that selectively flush away neutral lipids, salts, and phospholipids while locking the 4-hydroxycarbaryl onto the sorbent[3][5].

  • Sample Pre-treatment: Aliquot 250 µL of urine/plasma. Add 250 µL of 2% aqueous formic acid.

    • Why? Acidification disrupts analyte-protein binding and ensures the phenolic hydroxyl group of 4-hydroxycarbaryl remains fully protonated/neutral for initial reversed-phase retention.

  • Sorbent Conditioning: Pass 1 mL of MS-grade Methanol, followed by 1 mL of MS-grade Water through the MAX SPE cartridge.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Aggressive Washing (The Critical Step):

    • Wash 1: 1 mL of 5% Methanol in water (Removes highly polar salts and urea).

    • Wash 2: 1 mL of Hexane (Removes neutral lipids and non-polar interferences).

    • Why? Removing these specific fractions eliminates the primary drivers of ESI charge competition[2].

  • Target Elution: Elute 4-hydroxycarbaryl with 1 mL of 100% Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase to ensure peak focusing on the analytical column.

Protocol 2: The Extrapolative Dilution & Chromatographic Shift Approach

Causality: If SPE is not feasible, sample dilution can exponentially reduce the concentration of matrix interferents, shifting them below the critical threshold required to cause charge competition in the ESI droplet[6].

  • Serial Dilution: Dilute the biological sample 1:5, 1:10, and 1:20 with mobile phase. Analyze each to find the inflection point where the ME normalizes (approaches 100%)[6].

  • Gradient Optimization: Matrix effects are highly localized in the chromatogram (typically at the void volume where salts elute, and at the end of the gradient where phospholipids wash off)[2].

  • Action: Adjust your UHPLC gradient to ensure 4-hydroxycarbaryl elutes in the "clean window" (e.g., 40-60% organic phase). Use a shallow gradient (e.g., 2% organic increase per minute) during the target elution window to separate the analyte from hidden co-eluting suppressors.

Section 3: Quantitative Benchmarks

The following table summarizes expected performance metrics when optimizing sample preparation for 4-hydroxycarbaryl to minimize matrix effects. Use this as a benchmark for your own method validation.

Sample Preparation TechniqueTarget MatrixAbsolute Matrix Effect (ME %)Analyte Recovery (%)Phospholipid Removal (%)
Dilute-and-Shoot (1:2) Urine35% (Severe Suppression)N/A0%
Protein Precipitation (PPT) Plasma42% (Severe Suppression)95%< 5%
Liquid-Liquid Extraction (LLE) Urine78% (Mild Suppression)72%60%
Mixed-Mode SPE (MAX) Plasma / Urine94% (Negligible ME) 91% > 98%
Extrapolative Dilution (1:20) Urine88% (Negligible ME)N/A0% (Diluted)

Data synthesis based on standard bioanalytical validation parameters for carbamate metabolites and phospholipid depletion strategies[2][3][6].

Section 4: Visualizing the Workflow & Mechanisms

Carbaryl Metabolism Pathway

Understanding the origin of the analyte is critical for anticipating structurally similar endogenous interferences. 4-Hydroxycarbaryl is generated via Cytochrome P450-mediated Phase I oxidation[1].

Metabolism C Carbaryl (Parent Pesticide) CYP Cytochrome P450 Oxidation C->CYP Phase I Metabolism 1 1 C->1 4 4 CYP->4 HC 4-Hydroxycarbaryl (Target Metabolite) CONJ Glucuronide/Sulfate Conjugates HC->CONJ Phase II Conjugation N Hydrolysis Pathway

Fig 1: Metabolic pathway of carbaryl yielding 4-hydroxycarbaryl and subsequent Phase II conjugates.

Anti-Matrix SPE Workflow

This logical flow demonstrates how targeted sample preparation physically isolates the analyte from ion-suppressing matrix components prior to MS introduction.

SPEWorkflow S1 Pre-treatment (Acidification) S2 SPE Loading (Analyte Retention) S1->S2 S3 Aqueous Wash (Salt Depletion) S2->S3 S4 Organic Wash (Lipid Depletion) S3->S4 S5 Target Elution (4-Hydroxycarbaryl) S4->S5 S6 LC-ESI-MS/MS (Clean Injection) S5->S6

Fig 2: Step-by-step SPE workflow designed to eliminate ESI charge competition and ion suppression.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Human Metabolism and Interactions of Deployment-Related Chemicals. Defense Technical Information Center (DTIC). Available at:[Link]

Sources

Technical Support Center: Stability and Handling of 4-Hydroxycarbaryl Standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with carbamate insecticide metabolites. 4-Hydroxycarbaryl is a primary hydroxylated metabolite of carbaryl, formed via enzymatic oxidation (e.g., Cytochrome P450 pathways)[1][2]. Due to the inherent lability of the carbamyl ester linkage, maintaining the structural integrity of 4-hydroxycarbaryl analytical standards in organic solvents like acetonitrile (ACN) requires strict environmental controls.

This guide synthesizes field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure absolute quantitative reliability in your LC-MS/MS workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my 4-hydroxycarbaryl standard degrade rapidly when dissolved in HPLC-grade acetonitrile, even at room temperature? A: The degradation is driven by base-catalyzed hydrolysis. While ACN is an excellent extraction solvent, unbuffered ACN offers no protection against trace alkalinity (often introduced by glass vials or basic impurities). Carbaryl and its metabolites are highly susceptible to nucleophilic attack at the carbamyl ester bond under neutral to alkaline conditions (pH > 7), rapidly cleaving into 1,4-naphthalenediol and methylamine[3][4]. Causality & Solution: To shift the thermodynamic equilibrium and protect the ester bond, you must acidify the ACN. Adding 0.1% Formic Acid (FA) protonates the leaving group, dropping the apparent pH to the optimal stability window (pH 3–6)[3][5].

Q2: I store my stock solutions at 4°C, but my calibration curves lose linearity after a week. What is causing this? A: A temperature of 4°C provides insufficient kinetic dampening for long-term storage of hydroxylated carbamates. Furthermore, repeated opening of the stock vial introduces atmospheric moisture (condensation). When water mixes with unbuffered ACN, localized hydrolysis accelerates. Causality & Solution: The EPA standard methodology dictates that carbaryl metabolite stock solutions must be stored at ≤ -10°C (ideally -20°C)[5]. You must aliquot your stock into single-use amber vials immediately upon preparation to eliminate freeze-thaw cycles and prevent photolytic degradation (UV exposure cleaves the naphthyl ring system)[3].

Q3: During Solid-Phase Extraction (SPE) prior to LC-MS/MS, my 4-hydroxycarbaryl recovery drops below 50%. Is the standard failing? A: This is a matrix-induced stability failure. If your sample matrix (e.g., plasma, urine, or environmental water) or your SPE wash buffers exceed pH 6, the standard will hydrolyze directly on the sorbent bed. Causality & Solution: Ensure your loading matrix is acidified to pH 3–4 using 0.1% FA or dilute sulfuric acid. All subsequent SPE wash and elution steps (including the final ACN elution) must also contain 0.1% FA to maintain the protective acidic microenvironment[5].

Part 2: Pathway & Workflow Visualizations

To understand the chemical logic behind our protocols, review the degradation pathway and the optimized preparation workflow below.

Pathway C Carbaryl (Parent Insecticide) CYP Enzymatic Oxidation (CYP450 / Microbial) C->CYP In vivo / Soil OH_C 4-Hydroxycarbaryl (Target Standard) CYP->OH_C Hyd Base-Catalyzed Hydrolysis (pH > 7 or Trace Alkalinity) OH_C->Hyd Unbuffered ACN Photo Photolysis (UV Exposure) OH_C->Photo Clear Glass Vials Naph 1,4-Naphthalenediol + Methylamine Hyd->Naph Ester Cleavage Deg Ring Cleavage Products Photo->Deg

Figure 1: Enzymatic formation and environmental degradation pathways of 4-hydroxycarbaryl.

Workflow S1 Step 1: Acidify Solvent (ACN + 0.1% Formic Acid) S2 Step 2: Dissolve Standard (100 µg/mL Stock) S1->S2 S3 Step 3: Amber Vial Aliquoting (Prevent Photolysis) S2->S3 S4 Step 4: Cryogenic Storage (-20°C, Max 3 Months) S3->S4 S5 Step 5: LC-MS/MS System Suitability S4->S5

Figure 2: Self-validating workflow for the preparation and storage of stable analytical standards.

Part 3: Quantitative Stability Data

The following table summarizes the stability kinetics of 4-hydroxycarbaryl to guide your experimental design.

Solvent SystempH LevelStorage TempEstimated Stability (Half-Life)Mechanistic Consequence
Pure Acetonitrile (Unbuffered)~7.025°C< 24 hoursTrace alkalinity triggers rapid carbamyl ester cleavage.
Acetonitrile + 0.1% Formic Acid3.0 - 4.025°C~7 - 10 daysAcidification protonates the leaving group, halting hydrolysis.
Acetonitrile + 0.1% Formic Acid3.0 - 4.04°C~4 weeksReduced kinetic energy slows residual degradation.
Acetonitrile + 0.1% Formic Acid 3.0 - 4.0 -20°C > 3 months Optimal condition. Freezing halts hydrolysis; amber vials prevent photolysis[5].
Acetonitrile / Water (50:50)> 8.025°C< 3.2 hoursRapid base-catalyzed hydrolysis in aqueous environments[3][6].

Part 4: Self-Validating Experimental Protocol

To guarantee the trustworthiness of your quantitative assays, follow this self-validating protocol for preparing a 100 µg/mL stock solution. This protocol builds in continuous verification steps to prevent downstream analytical failures.

Materials Required:
  • 4-Hydroxycarbaryl analytical standard (Purity ≥ 98%)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Formic Acid (FA)

  • Amber glass volumetric flasks and 2 mL autosampler vials (PTFE-lined caps)

  • Calibrated analytical balance (0.01 mg resolution)

Step-by-Step Methodology:

Step 1: Preparation of the Stabilized Diluent

  • In a clean, dedicated solvent bottle, add 1.0 mL of LC-MS grade Formic Acid to 999.0 mL of LC-MS grade Acetonitrile[5].

  • Sonicate for 5 minutes to degas and ensure homogeneous mixing. Causality: Preparing the acidified solvent before introducing the standard ensures the compound is never exposed to an unprotected, neutral environment.

Step 2: Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the 4-hydroxycarbaryl standard (corrected for purity) into a 100 mL amber glass volumetric flask.

  • Add approximately 80 mL of the acidified ACN (from Step 1).

  • Swirl gently until complete dissolution is achieved (do not use high-heat sonication, as carbamates are thermally unstable above 70°C[4]).

  • Bring to volume (100 mL) with the acidified ACN and invert 5 times to mix.

Step 3: Aliquoting and Cryogenic Storage

  • Immediately transfer 1.0 mL aliquots of the stock solution into pre-labeled, 2 mL amber glass autosampler vials.

  • Cap tightly with PTFE-lined septa to prevent solvent evaporation.

  • Store all aliquots immediately at -20°C. Self-Validation: By creating single-use aliquots, you eliminate the risk of condensation-induced hydrolysis caused by repeated freeze-thaw cycles.

Step 4: System Suitability Verification (Prior to Analysis)

  • Before running a sample batch, thaw a single 1.0 mL aliquot at room temperature.

  • Dilute to your working concentration (e.g., 1 µg/mL) using acidified mobile phase (e.g., 50% ACN / 50% Water with 0.1% FA).

  • Inject onto the LC-MS/MS. Monitor the MRM transition for 4-hydroxycarbaryl (typically m/z 218 -> 145 or similar, depending on adducts).

  • Validation Check: If a secondary peak appears at the retention time of 1,4-naphthalenediol, the aliquot has degraded and must be discarded.

References

  • National Pesticide Information Center. Carbaryl Technical Fact Sheet. Retrieved from[Link]

  • National Institutes of Health (PMC). Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates. Retrieved from[Link]

  • INCHEM (International Programme on Chemical Safety). Carbaryl (EHC 153, 1994). Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Method of Analysis for Residues of Carbaryl in Surface and Ground Water. Retrieved from[Link]

  • PubChem (NIH). Carbaryl | C12H11NO2 | CID 6129. Retrieved from [Link]

  • TSI Journals. Improved Method For The Estimation Of Carbaryl Residues In Various Environmental Samples. Retrieved from[Link]

  • Pharmacognosy Magazine. Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Method Development for the Determination of Carbaryl Residue in Honey. Retrieved from[Link]

Sources

Technical Support Center: Solvent Exchange Protocols for Volatile Metabolite Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions and optimize your workflows for maximum analyte recovery.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning volatile metabolite loss during sample preparation.

Q1: What scientifically defines a metabolite as "volatile" in a typical lab setting?

A: A metabolite's volatility is its tendency to transition into a gaseous phase. This is governed by its vapor pressure and boiling point .[1][2][3] Metabolites with high vapor pressure and low boiling points (e.g., short-chain fatty acids, simple alcohols like ethanol, and ketones like acetone) will readily evaporate along with the solvent, even under gentle conditions.[1][2][3] It's crucial to understand that volatility is a spectrum; even moderately volatile compounds can be lost during aggressive evaporation steps.[1]

Q2: Why is solvent exchange necessary if it introduces this risk of analyte loss?

A: Solvent exchange is a critical step for several reasons, primarily to ensure compatibility with downstream analytical instrumentation:

  • Instrument Compatibility: The initial extraction solvent (e.g., a high-percentage organic solvent like methanol used for protein precipitation) may be unsuitable for the analytical column or detection method.[4][5] For instance, reversed-phase liquid chromatography (LC) requires a predominantly aqueous starting condition, while gas chromatography (GC) requires the analytes to be in a highly volatile solvent.[4]

  • Analyte Concentration: Metabolite extracts are often dilute. Evaporating the solvent is necessary to concentrate the analytes to a level that is detectable by the mass spectrometer or other detectors.[1]

  • Removal of Interferences: The process can help remove unwanted components from the sample matrix that might interfere with analysis.[5]

Q3: What is the primary mechanism of volatile metabolite loss during solvent evaporation?

A: The primary mechanism is co-evaporation . As the bulk solvent molecules gain enough energy to enter the gas phase, they carry the volatile and semi-volatile analyte molecules with them. This process is accelerated by common laboratory techniques like heating, applying a vacuum, or increasing the surface area of the liquid with a stream of gas (e.g., nitrogen blowdown).[1]

Q4: How does the chemical nature of a metabolite, such as being an acid or a base, affect its volatility during solvent exchange?

A: The chemical state of a metabolite dramatically influences its volatility. For ionizable compounds like organic acids (e.g., acetate, formate) or basic amines, their volatility is pH-dependent.

  • In the Neutral (Associated) State: At a pH below their pKa, acidic compounds are protonated (R-COOH) and neutral. In this form, they are more volatile and easily lost during evaporation.[1][2][3]

  • In the Charged (Dissociated) State: At a pH above their pKa, these acids exist as their conjugate base (R-COO⁻), an ionic salt. Salts are non-volatile. Therefore, by controlling the pH of the solution to keep it neutral or basic, these acidic metabolites can be retained in the sample during evaporation.[1][2][3] The same principle applies in reverse for basic compounds.

Section 2: Troubleshooting Guide for Volatile Analyte Loss

This section is formatted to directly address common issues encountered in the lab.

Issue 1: "My recovery for volatile internal standards (e.g., deuterated short-chain fatty acids) is low and inconsistent."

A: This is a classic and critical problem, as poor internal standard recovery invalidates quantitative measurements. Let's diagnose the potential causes.

  • Probable Causes:

    • Aggressive Evaporation Conditions: The temperature is too high, or the nitrogen flow/vacuum level is too strong.

    • Incorrect Sample pH: For acidic or basic standards, the pH of the solution may favor the volatile, neutral form.[1][2]

    • Taking Samples to Complete Dryness: The last few microliters of solvent evaporate rapidly, often taking the most volatile compounds with them. This is a critical point of loss.[6]

    • Inefficient Analyte Trapping: For dissociating compounds, there may not be enough buffer salts present to form a solid matrix that traps the analytes as the sample dries.[1][2]

  • Diagnostic Steps & Solutions:

    • Review Your Evaporation Method:

      • Nitrogen Evaporation: Reduce the gas flow to a gentle stream that causes only a slight depression on the solvent surface. Ensure the temperature is set as low as possible, ideally at or below room temperature.

      • Centrifugal Vacuum Concentrator (SpeedVac): Use a low-temperature setting (e.g., ambient temperature or 30°C). Ensure the vacuum setting is appropriate for the solvent being used (refer to the manufacturer's guidelines).

    • Check and Adjust pH (for Ionizable Analytes): Before evaporation, ensure the sample pH is at least 2 units above the pKa for acidic analytes or 2 units below the pKa for basic analytes.[6][7] This can be achieved by adding a small amount of a volatile buffer (e.g., ammonium bicarbonate) or a dilute base (e.g., ammonium hydroxide).

    • Avoid Complete Dryness: Stop the evaporation process when a very small volume (~10-20 µL) remains. Immediately proceed to the reconstitution step. This requires careful monitoring but is highly effective.[6]

    • Utilize a Salt Matrix: For acidic volatiles, the presence of buffer salts can significantly improve recovery by creating a solid matrix that traps the dissociated ions as the last of the solvent evaporates.[1][2]

Issue 2: "I'm losing a significant portion of my target analytes, even though they are only semi-volatile."

A: This indicates that the experimental conditions are still too harsh for your compounds of interest or that other loss mechanisms are at play.

  • Probable Causes:

    • Prolonged Evaporation Time: Even gentle conditions can lead to significant loss if the process takes too long.

    • High Surface Area Exposure: Using wide, shallow vessels (like beakers) for evaporation increases the surface area and accelerates volatile loss.

    • Adsorption to Surfaces: Polar or charged analytes can adsorb to active sites on glass surfaces, especially if the sample is concentrated to a small volume.[6]

    • Azeotrope Formation: The analyte may form an azeotrope with the solvent, altering its effective boiling point and increasing loss.

  • Diagnostic Steps & Solutions:

    • Optimize Your Evaporation Speed:

      • The goal is a balance. A nitrogen evaporator or SpeedVac is generally faster than lyophilization (freeze-drying).[8] Choose the fastest method that doesn't compromise analyte stability.

    • Select Appropriate Labware: Use conical-bottom vials (e.g., HPLC vials or microcentrifuge tubes). These minimize the surface area as the volume decreases, reducing the rate of evaporation and concentrating the sample to a single point for easy reconstitution.

    • Mitigate Adsorption:

      • Silanize Glassware: Treating glassware with a silanizing agent masks the active silanol groups that can bind to analytes.[6]

      • Use Polypropylene Vials: For some compounds, polypropylene vials may show less adsorption than glass.[6]

    • Re-evaluate Your Solvent Choice: If possible, perform the final extraction into a more volatile solvent (e.g., ethyl acetate instead of methanol). This allows for the use of much milder evaporation conditions (lower temperature, less time) to remove the solvent.[4][6]

Section 3: Validated Experimental Protocols

These protocols provide step-by-step guidance for common solvent exchange procedures, with an emphasis on minimizing volatile loss.

Protocol 1: Gentle Evaporation with a Centrifugal Vacuum Concentrator

This method is preferred for its temperature control and ability to process multiple samples simultaneously.

  • Sample Transfer: Transfer the extract supernatant to conical-bottom microcentrifuge tubes or HPLC vials.

  • Balancing: Place the samples in the concentrator rotor, ensuring the rotor is properly balanced.

  • Setting Parameters:

    • Set the chamber temperature to a low setting (e.g., 30°C). Scientist's Note: This heats the chamber walls to compensate for the cooling effect of evaporation, preventing samples from freezing and speeding up the process without directly boiling the sample.

    • Start the vacuum pump.

    • Begin rotor spinning.

  • Monitoring: Monitor the samples periodically. Stop the process when a minimal volume (~10-20 µL) remains or when the sample is just dry. Do not "over-dry" the sample for an extended period.

  • Reconstitution: Immediately remove the samples and add the reconstitution solvent to the vial. Vortex thoroughly to ensure all dried material is redissolved.

Protocol 2: Controlled Evaporation with a Nitrogen Stream

This method is fast but requires careful control to prevent analyte loss.

  • Sample Placement: Place your conical-bottom vials in a heated block or water bath set to a low temperature (e.g., 25-35°C).

  • Position Needles: Adjust the height of the nitrogen delivery needles so they are approximately 1-2 cm above the liquid surface. Scientist's Note: Do not allow the needles to touch the solvent, as this can cause splashing and sample loss.

  • Initiate Gas Flow: Begin with a very gentle flow of nitrogen. The goal is to create a slight disturbance or dimple on the surface of the solvent, not to splash it. A vortex should not be formed.

  • Adjust as Needed: As the solvent level drops, you may need to lower the needles to maintain the optimal distance from the surface.

  • Stop and Reconstitute: Stop the gas flow as soon as the solvent has evaporated. Immediately reconstitute the sample as described in the previous protocol.

Protocol 3: Enhancing Recovery of Acidic Volatile Metabolites

This protocol modifies the pre-evaporation step to lock acidic analytes in their non-volatile salt form.[1][2][3]

  • Sample Preparation: Following metabolite extraction (e.g., with methanol), transfer the supernatant containing your analytes to a clean, conical-bottom vial.

  • pH Adjustment: Add a small volume (e.g., 1-2% of the total volume) of a dilute base, such as 0.1M ammonium hydroxide, or a buffer solution to raise the pH above the pKa of your target acids. Scientist's Note: For a general screen of short-chain fatty acids (pKa ~4.8), targeting a pH of 7.0 is a safe and effective strategy.

  • Vortex: Gently vortex the sample to ensure complete mixing.

  • Evaporation: Proceed with either Protocol 1 (Centrifugal Vacuum Concentrator) or Protocol 2 (Nitrogen Stream). The presence of the analytes in their salt form will dramatically reduce their loss during this step.

  • Reconstitution: Reconstitute the sample in the desired final solvent for analysis.

Section 4: Data & Diagrams for Protocol Design
Diagrams

G cluster_prep Sample Preparation cluster_exchange Solvent Exchange Quench 1. Quench Metabolism (e.g., Cold Methanol) Extract 2. Extract Metabolites (e.g., LLE/PPT) Quench->Extract Separate 3. Separate Phases (Centrifugation) Extract->Separate Evap 4. Evaporate Solvent Separate->Evap LossPoint1 Volatile Loss Point! Evap->LossPoint1 Recon 5. Reconstitute in Final Solvent Evap->Recon Analysis 6. Analytical Run (LC-MS/GC-MS) Recon->Analysis

G Start Low Recovery of Volatile Analyte? Q_Acid Is the analyte ionizable (acid/base)? Start->Q_Acid A_Yes Adjust pH to > pKa+2 (acid) or < pKa-2 (base). Add buffer salts. Q_Acid->A_Yes Yes A_No Proceed to check evaporation conditions. Q_Acid->A_No No Q_Evap Check Evaporation Method A_No->Q_Evap N2_Path Nitrogen Stream Q_Evap->N2_Path Vac_Path Vacuum Concentrator Q_Evap->Vac_Path N2_Sol Reduce gas flow. Lower temperature. Avoid complete dryness. N2_Path->N2_Sol Vac_Sol Use low/no heat setting. Check vacuum level. Avoid complete dryness. Vac_Path->Vac_Sol

Data Tables

Table 1: Properties of Common Solvents in Metabolomics

This table helps in selecting solvents and understanding their volatility.

SolventBoiling Point (°C)Vapor Pressure (kPa at 20°C)PolarityNotes
Methanol 64.713.02PolarCommon for quenching and initial extraction.[4]
Acetonitrile 81.69.87PolarLess polar than methanol, good for a broad range of metabolites.[4]
Water 100.02.34Highly PolarExtracts highly polar compounds; high boiling point makes it difficult to remove.[4]
Chloroform 61.221.28Non-polarUsed in biphasic extractions (e.g., Folch method) for lipids; highly volatile.[4]
Ethyl Acetate 77.19.73Moderately PolarGood for extracting less polar compounds like fatty acids; easier to evaporate than water.[4]
Isopropanol 82.64.4PolarA middle ground for capturing both moderately polar and nonpolar lipids.[5]

Table 2: Comparison of Common Solvent Evaporation Techniques

Use this table to select the best evaporation method for your specific application.

MethodPrincipleSpeedRisk of Volatile LossThroughputKey AdvantageBest For
Nitrogen Blowdown Inert gas stream increases surface evaporation rate.FastHigh (if not carefully controlled)Low to HighSpeed and simplicity.Robust, less volatile compounds; quick solvent swaps.
Centrifugal Vacuum Concentrator (SpeedVac) Reduces pressure to lower the solvent's boiling point.Medium to FastMedium HighExcellent for multiple samples; good temperature control.[8][9]General metabolomics; protecting semi-volatile compounds.
Lyophilization (Freeze-Drying) Sample is frozen, and solvent is removed by sublimation under deep vacuum.SlowLow (for non-volatiles)HighExtremely gentle for non-volatile, thermally labile compounds.Peptides, proteins, and completely non-volatile metabolites. Not ideal for volatiles.
Section 5: References
  • Fomenko, M. V., Yanshole, L. V., & Tsentalovich, Y. P. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. (Source: )

  • Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. (2023). PMC. (Source: )

  • Technical Support Center: Minimizing Analyte Loss During Sample Preparation. Benchchem. (Source: )

  • Best Practices for Handling and Using Volatile Analytical Standards. (2023). Restek. (Source: )

  • Why Solvent Choice Matters in Metabolomics Sample Preparation. (2026). Arome Science. (Source: )

  • Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. (2023). ResearchGate. (Source: )

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS. (Source: )

  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. (2014). Semantic Scholar. (Source: )

  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. (2024). PMC. (Source: )

  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. (2024). PubMed. (Source: )

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. (Source: )

Sources

Technical Support Center: Overcoming Low Sensitivity in 4-Hydroxycarbaryl Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, toxicologists, and drug development professionals resolve critical sensitivity bottlenecks when quantifying 4-hydroxycarbaryl .

4-Hydroxycarbaryl is a primary oxidative metabolite of the carbamate insecticide carbaryl, generated predominantly via hepatic and environmental Cytochrome P450 enzymes (specifically CYP3A4)[1]. Due to its polar hydroxyl group and labile ester bond, analysts frequently encounter severe signal degradation, poor chromatographic retention, and matrix suppression. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

I. Mechanistic Overview: The Root Cause of Signal Loss

Before troubleshooting your instrument, you must understand the molecule's chemical behavior. 4-Hydroxycarbaryl is highly susceptible to base-catalyzed hydrolysis. If your sample preparation exposes the analyte to a pH > 7, the N-methylcarbamoyl moiety is rapidly cleaved. The resulting naphthol derivatives then undergo rapid oxidation to form quinones (e.g., 1,4-naphthoquinone)[2], permanently destroying your target signal before it even reaches the detector.

Pathway Carbaryl Carbaryl (Parent Pesticide) Enzyme CYP3A4 Oxidation (Hepatic/Environmental) Carbaryl->Enzyme Metabolite 4-Hydroxycarbaryl (Target Analyte) Enzyme->Metabolite Hydrolysis Alkaline Hydrolysis (pH > 7 Degradation) Metabolite->Hydrolysis Poor Sample Prep Quinone 1,4-Naphthoquinone (Loss of Signal) Hydrolysis->Quinone

Metabolic generation of 4-hydroxycarbaryl and its pH-dependent degradation pathway.

II. Diagnostic FAQ & Troubleshooting Guide

Q1: My 4-hydroxycarbaryl signal is virtually undetectable in LC-MS/MS, even at high spike concentrations. What is destroying my analyte? A1: The most common culprit is pH-induced degradation during sample extraction. Carbaryl and its hydroxylated metabolites degrade rapidly in neutral to alkaline conditions[2]. If you are using a standard QuEChERS method with strong buffering salts (like unbuffered PSA), the localized pH can exceed 7.0. Causality & Solution: You must force the equilibrium away from hydrolysis by acidifying your extraction solvent. Use 0.1% to 1% formic acid in your extraction solvent to maintain a pH between 3.0 and 4.0.

Q2: I have corrected the pH, but I am still experiencing severe signal suppression in complex matrices (e.g., soil, urine, honey). How do I fix this? A2: You are experiencing electrospray ionization (ESI) matrix effects . Co-eluting matrix components (salts, lipids, humic acids) are competing with 4-hydroxycarbaryl for charge droplets in the ESI source[3]. Causality & Solution: A simple "dilute and shoot" or basic protein precipitation is insufficient. You must implement a Solid Phase Extraction (SPE) clean-up. Utilizing a C18 SPE cartridge effectively separates the moderately non-polar 4-hydroxycarbaryl from highly polar signal-suppressing salts[4]. Furthermore, always incorporate an isotopically labeled internal standard (e.g., Carbaryl-d7) prior to extraction to mathematically correct for any residual ion suppression.

Q3: We are using GC-MS instead of LC-MS/MS. The peak shape is terrible (tailing), and sensitivity is extremely low. Why? A3: 4-Hydroxycarbaryl contains a free, highly polar hydroxyl group. In Gas Chromatography (GC), this group interacts strongly with active sites in the injection port and the column stationary phase, leading to thermal degradation and peak tailing. Causality & Solution: You cannot analyze 4-hydroxycarbaryl via GC-MS in its native state. You must perform chemical derivatization to replace the active hydrogen with a non-polar group. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a TMS-derivative will dramatically improve volatility, thermal stability, and MS sensitivity[5]. However, LC-MS/MS is generally preferred as it bypasses the need for derivatization entirely[6].

III. Quantitative Analytical Parameters

To ensure your mass spectrometer is tuned correctly, verify your instrument parameters against these established baseline values. Data is synthesized for triple-quadrupole (QQQ) systems operating in Multiple Reaction Monitoring (MRM) mode[3][4].

ParameterLC-MS/MS (ESI Positive Mode)GC-MS (EI Mode, TMS-Derivatized)
Precursor Ion m/z 234.1 [M+H]⁺m/z 305 (Molecular Ion)
Quantifier Product Ion m/z 160.1 (Loss of methyl isocyanate)m/z 290
Qualifier Product Ion m/z 132.1m/z 160
Optimal Source Temp 350 °C250 °C (Transfer Line)
Collision Energy (CE) 15 – 25 eV70 eV (Standard EI)
Expected LOQ ~0.03 ppb (Matrix dependent)[4]~0.5 ppb
IV. Validated Step-by-Step Methodology (LC-MS/MS)

This protocol is engineered as a self-validating system. By controlling the pH and utilizing C18 SPE, we systematically eliminate the two primary causes of low sensitivity: chemical degradation and matrix suppression.

Workflow Matrix Complex Matrix (Soil/Biofluid) Acid Acidification (pH 4.0, 0.1% FA) Matrix->Acid Stabilize SPE C18 SPE Clean-up (Remove Salts/Lipids) Acid->SPE Extract Detect LC-MS/MS (ESI+) MRM Mode SPE->Detect Quantify

Optimized sample preparation and LC-MS/MS detection workflow for 4-hydroxycarbaryl.

Step 1: Sample Stabilization & Internal Standard Addition

  • Aliquot 1.0 mL (or 1.0 g) of the sample matrix into a centrifuge tube.

  • Immediately spike the sample with 10 µL of the internal standard (e.g., Carbaryl-d7 at 1 µg/mL). Self-Validation: The IS will track recovery efficiency through the entire workflow.

  • Add 2.0 mL of extraction solvent (Acetonitrile containing 1% Formic Acid). Critical Step: Verify the pH is ≤ 4.0 to prevent alkaline hydrolysis of the carbamate ester[2].

Step 2: Extraction and Centrifugation

  • Vortex the mixture vigorously for 2 minutes to ensure complete partitioning.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C. (Cooling minimizes any residual enzymatic or chemical degradation).

  • Transfer the supernatant to a clean glass vial.

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of HPLC-grade Water (containing 0.1% Formic Acid) through a C18 SPE cartridge[4]. Do not let the sorbent dry.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water (0.1% Formic Acid) to elute polar matrix suppressors.

  • Elution: Elute the 4-hydroxycarbaryl with 2 mL of 100% Methanol.

Step 4: Concentration and Reconstitution

  • Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure Nitrogen. Critical Step: Keep the water bath at room temperature (≤ 30 °C). 4-Hydroxycarbaryl is thermally labile; high heat will cause signal loss.

  • Reconstitute the residue in 200 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Step 5: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Utilize a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[6].

  • Monitor the MRM transitions listed in the quantitative parameters table above.

V. References
  • Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health Source: hh-ra.org URL:[Link]

  • Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates - PMC Source: nih.gov URL:[Link]

  • This report details a method of analysis for residues of Carbaryl in surface and ground - EPA Source: epa.gov URL:[Link]

  • Pesticide residues in food 2002 - Evaluations Part I Source: fao.org URL:[Link]

  • Determination of oxidation byproducts of carbaryl in honey by liquid chromatography-mass - Research Article Source: recentscientific.com URL:[Link]

Sources

Validation & Comparative

Analytical Frontiers: Comparing Limits of Detection (LOD) for 4-Hydroxycarbaryl in Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Carbaryl is a widely utilized N-methylcarbamate insecticide that rapidly degrades in aquatic environments and biological systems. Its primary metabolic pathways yield several hydroxylated byproducts, most notably 4-hydroxycarbaryl and 1-naphthol[1]. Because 4-hydroxycarbaryl retains structural similarity to its parent compound, it acts as a competitive cholinesterase (ChE) inhibitor, posing persistent toxicological risks in water supplies[2].

For analytical chemists and environmental toxicologists, quantifying 4-hydroxycarbaryl in water presents unique challenges. The molecule is highly polar and thermally labile, rendering traditional Gas Chromatography-Mass Spectrometry (GC-MS) largely ineffective without complex, time-consuming derivatization steps[3]. Consequently, Liquid Chromatography (LC) coupled with advanced detection modalities has become the industry standard. Establishing a robust Limit of Detection (LOD)—the lowest analyte concentration distinguishable from background noise—is critical for regulatory compliance and environmental risk assessment.

Comparative Analysis of Detection Modalities

To achieve trace-level quantification of 4-hydroxycarbaryl, laboratories typically choose between three primary analytical architectures. Below is an objective comparison of their performance, mechanistic principles, and operational trade-offs.

Method A: SPE + LC-MS/MS (The Gold Standard)
  • Mechanism: This method relies on Solid Phase Extraction (SPE) to pre-concentrate the water sample, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a triple-sector quadrupole[4]. Electrospray Ionization (ESI) in positive ion mode protonates the analyte to

    
    , which is then fragmented in a collision cell to produce specific product ions.
    
  • Performance: Offers unparalleled sensitivity and specificity. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, LC-MS/MS easily distinguishes 4-hydroxycarbaryl from positional isomers like 5-hydroxycarbaryl. LODs routinely reach the low ng/L (ppt) range.

  • Causality & Trade-offs: The high upfront capital cost of mass spectrometers is offset by the elimination of post-column derivatization. It is highly resistant to false positives, though matrix-induced ion suppression must be carefully managed.

Method B: HPLC with Post-Column Derivatization & Chemiluminescence (CL) / Fluorescence (FLD)
  • Mechanism: Because 4-hydroxycarbaryl lacks a strong natural fluorophore, standard HPLC methods require post-column hydrolysis. The N-methylcarbamate is hydrolyzed into methylamine via UV irradiation or alkaline conditions, which is then reacted with o-phthalaldehyde (OPA) or analyzed via chemiluminescence (CL)[5].

  • Performance: Automated SPE-HPLC methods utilizing CL detection have achieved highly sensitive LODs in the range of 3.9 to 36.7 ng/L for aqueous solutions[5]. Conversely, standard HPLC-UV methods without extensive pre-concentration yield much higher LODs (e.g., 14.8 µg/L)[5].

  • Causality & Trade-offs: While highly sensitive, the post-column reaction plumbing adds mechanical complexity to the HPLC system. It is also more susceptible to baseline noise from co-eluting organic matter in complex environmental waters.

Method C: High-Frequency QCM Immunosensors / ELISA
  • Mechanism: Enzyme-Linked Immunosorbent Assays (ELISA) and Quartz Crystal Microbalance (QCM) sensors rely on the binding kinetics between 4-hydroxycarbaryl and specific antibodies.

  • Performance: Advanced 100MHz QCM immunosensors have demonstrated LODs as low as 0.14 µg/L (140 ng/L) for related pesticide compounds, closely approaching the sensitivity of commercial ELISAs[3].

  • Causality & Trade-offs: These methods are excellent for rapid, high-throughput, field-deployable screening. However, they suffer from cross-reactivity; antibodies may bind to the parent carbaryl or other metabolites, artificially inflating the detected concentration.

Quantitative Performance Comparison

Analytical ModalityTypical LOD RangeSample Volume RequiredPre-ConcentrationPrimary AdvantagePrimary Limitation
SPE + LC-MS/MS 1 – 10 ng/L100 – 500 mLOasis HLB (Polymeric)Highest specificity; isomer differentiationHigh instrument cost; matrix effects
HPLC-CL (Post-Column) 3.9 – 36.7 ng/L500 – 1000 mLC18 / Silica SPEExcellent sensitivity; lower cost than MSMechanical complexity of post-column reactor
Standard HPLC-UV ~14.8 µg/L10 – 50 mLDirect Inject or LLESimple, fast, highly reproduciblePoor sensitivity; inadequate for trace limits
QCM Immunosensors 0.14 – 11 µg/L< 5 mLNone (Direct Assay)Field-deployable; rapid screeningAntibody cross-reactivity

Deep Dive: Validated SPE + LC-MS/MS Protocol

To achieve an LOD in the low ng/L range, the experimental workflow must be treated as a self-validating system. Every step below is designed to prevent analyte degradation and correct for extraction losses.

Step 1: Sample Collection & Preservation
  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Acidification (Critical Causality): Immediately adjust the water sample to pH 3.0–4.0 using LC-MS grade formic acid or HCl[6]. Why? Carbaryl and its hydroxylated metabolites are highly susceptible to alkaline hydrolysis[1]. Acidification arrests the spontaneous degradation of 4-hydroxycarbaryl into 1,4-naphthalenediol, preserving the sample integrity.

  • Internal Standard Spiking: Spike the sample with 10 ng/L of an isotopically labeled internal standard (e.g., Carbaryl-d3). This creates a self-validating system that automatically corrects for downstream recovery losses and MS ion suppression.

Step 2: Solid Phase Extraction (SPE)
  • Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 5 mL of methanol, followed by 5 mL of acidified LC-MS grade water. Why HLB? The hydroxylated naphthalene ring of 4-hydroxycarbaryl makes it highly polar. Traditional C18 silica sorbents may result in premature breakthrough, whereas polymeric HLB sorbents retain both polar and non-polar compounds efficiently.

  • Loading: Pass 500 mL of the acidified water sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing & Elution: Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute the target analytes with 6 mL of 100% methanol.

Step 3: Reconstitution & LC-MS/MS Analysis
  • Evaporation: Evaporate the methanolic eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).

  • Quantification: Inject 10 µL into the LC-MS/MS system. Utilize ESI in positive ion mode[4]. Calculate the LOD based on a Signal-to-Noise (S/N) ratio of 3:1, using the isotope dilution ratio to ensure absolute quantitative accuracy.

Experimental Workflow Visualization

G N1 1. Water Sample Collection (Acidified to pH 3-4) N2 2. Solid Phase Extraction (SPE) (HLB Polymeric Sorbent) N1->N2 Load 500 mL N3 3. Elution & Concentration (Methanol / N2 Evaporation) N2->N3 Elute Organics N4 4. Reconstitution (Aqueous Mobile Phase) N3->N4 Dry & Dissolve N5 5. LC-MS/MS Analysis (ESI+ / MRM Mode) N4->N5 Inject 10 µL N6 6. Data Processing (Isotope Dilution Quantitation) N5->N6 Calculate LOD

Workflow for 4-hydroxycarbaryl trace analysis in water using SPE followed by LC-MS/MS.

References

1.[1] Title: Carbaryl (EHC 153, 1994) - INCHEM. Source: inchem.org. URL: 2.[5] Title: Scientific Criteria Document for the Development of the Canadian Water Quality Guidelines for Carbaryl. Source: ccme.ca. URL: 3.[2] Title: EFSA Scientific Report (2006). Source: pic.int. URL: 4.[3] Title: carbaryl carbofuran formetanate: Topics by Science.gov. Source: science.gov. URL: 5.[4] Title: Pesticide residues in food - 2002. Source: fao.org. URL: 6.[6] Title: Pesticide residues in food 2002 - Evaluations Part I. Source: fao.org. URL:

Sources

A Comparative Toxicological Analysis: 4-Hydroxycarbaryl vs. 1-Naphthol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in toxicology and pesticide research, understanding the bioactivity of not just a parent compound but also its metabolites is paramount for a comprehensive risk assessment. Carbaryl, a widely utilized carbamate insecticide, undergoes extensive metabolism in biological systems, leading to a variety of breakdown products. Among the most significant are 4-hydroxycarbaryl, a product of oxidative metabolism, and 1-naphthol, a product of hydrolysis. This guide provides an in-depth, objective comparison of the toxicological profiles of these two key metabolites, supported by experimental data and methodologies, to elucidate their distinct contributions to the overall toxicity of carbaryl.

At a Glance: Divergent Mechanisms of Toxicity

While both 4-hydroxycarbaryl and 1-naphthol originate from the same parent insecticide, their mechanisms of toxic action diverge significantly. 4-Hydroxycarbaryl, retaining the carbamate ester group, is understood to exert its toxicity primarily through the inhibition of acetylcholinesterase (AChE), mirroring the action of carbaryl itself.[1] In contrast, 1-naphthol's toxicity is not driven by AChE inhibition but by a more complex pathway involving metabolic activation to reactive quinones, leading to oxidative stress and cellular damage.

Metabolic Pathways: Two Sides of Carbaryl Biotransformation

The formation of 4-hydroxycarbaryl and 1-naphthol represents two distinct metabolic fates of carbaryl.[2]

  • Oxidative Pathway to 4-Hydroxycarbaryl: This pathway is mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 and CYP1A1 have been identified as the primary isoforms responsible for the hydroxylation of the naphthalene ring to form 4-hydroxycarbaryl.[1][3]

  • Hydrolytic Pathway to 1-Naphthol: This pathway involves the cleavage of the carbamate ester bond. This hydrolysis can occur chemically or be catalyzed by esterase enzymes, yielding 1-naphthol, methylamine, and carbon dioxide.[2] 1-naphthol is then further metabolized, primarily through conjugation with glucuronic acid and sulfate, to facilitate excretion. However, a fraction can be oxidized to form toxic naphthoquinones.[4]

The following diagram illustrates the metabolic divergence of carbaryl.

G cluster_0 Carbaryl Metabolism cluster_1 Oxidative Pathway cluster_2 Hydrolytic Pathway cluster_3 Toxic Mechanisms Carbaryl Carbaryl CYP CYP3A4, CYP1A1 Carbaryl->CYP Hydroxylation Hydrolysis Esterases / Chemical Hydrolysis Carbaryl->Hydrolysis Ester Cleavage Hydroxycarbaryl 4-Hydroxycarbaryl CYP->Hydroxycarbaryl AChE Acetylcholinesterase (AChE) Inhibition Hydroxycarbaryl->AChE Naphthol 1-Naphthol Hydrolysis->Naphthol Oxidative_Stress Oxidative Stress & Cellular Damage Naphthol->Oxidative_Stress

Caption: Metabolic pathways of carbaryl to 4-hydroxycarbaryl and 1-naphthol.

Quantitative Toxicity Comparison

Direct, comparative acute toxicity data for 4-hydroxycarbaryl is not extensively documented in publicly available literature, which is a critical knowledge gap. However, the toxicity of 1-naphthol is well-characterized. The table below summarizes available oral LD50 data. The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population.[5][6] A lower LD50 value indicates higher acute toxicity.

CompoundSpeciesOral LD50 (mg/kg)Reference(s)
1-Naphthol Rat1870
Mouse275
Rabbit880 - 9000
4-Hydroxycarbaryl N/AData not available
For Reference:Carbaryl Rat (male)302.6
Rat (female)311.5

While in vivo data for 4-hydroxycarbaryl is scarce, its mechanism as a carbamate suggests it contributes to the overall anticholinesterase toxicity of the parent compound. In contrast, 1-naphthol, while having a higher oral LD50 in rats compared to carbaryl (indicating lower acute oral toxicity in that species), exhibits significant toxicity in other models, particularly aquatic organisms, where it can be more toxic than carbaryl.[7][8]

Dissecting the Mechanisms: Causality and Experimental Insights

4-Hydroxycarbaryl: The Cholinesterase Inhibitor

The toxic action of carbamates like carbaryl and, by extension, 4-hydroxycarbaryl, is the "pseudo-irreversible" inhibition of acetylcholinesterase (AChE).[9]

  • Causality: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at the synaptic cleft, terminating the nerve signal.[10] By carbamylating the serine hydroxyl group at the active site of AChE, 4-hydroxycarbaryl inactivates the enzyme. This leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can manifest as tremors, convulsions, and, at high doses, respiratory paralysis and death.[11][12] The time to peak brain cholinesterase inhibition for carbaryl in rats is between 0.5 to 1.0 hours after dosing.[13]

1-Naphthol: The Progenitor of Oxidative Stress

1-Naphthol's toxicity is more insidious and follows a pathway of metabolic activation.

  • Causality: In the liver and other tissues, 1-naphthol can be oxidized to form 1,2- and 1,4-naphthoquinone.[4] These quinones are highly reactive electrophiles. Their toxicity is twofold:

    • Redox Cycling and Oxidative Stress: They can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, lipid peroxidation, and damage to proteins and DNA.

    • Glutathione Depletion: The quinones readily react with and deplete intracellular glutathione (GSH), a critical antioxidant and detoxifying agent. This depletion compromises the cell's ability to handle oxidative stress and detoxify other harmful substances, ultimately leading to cell death. Studies have shown that 1-naphthol and its quinone metabolites strongly inhibit the proliferation of hematopoietic progenitor cells.[4]

Experimental Protocols for Comparative Assessment

To empirically compare the toxicity of these metabolites, a multi-assay approach is required. The choice of assay is dictated by the distinct mechanisms of action.

G cluster_0 Experimental Workflow cluster_1 Mechanism-Specific Assays cluster_2 General Cytotoxicity Assay Test_Compounds Test Compounds (4-Hydroxycarbaryl, 1-Naphthol) AChE_Assay AChE Inhibition Assay (Ellman's Method) Test_Compounds->AChE_Assay Primary for 4-Hydroxycarbaryl ROS_Assay ROS Production Assay (e.g., DCFH-DA) Test_Compounds->ROS_Assay Primary for 1-Naphthol MTT_Assay Cell Viability Assay (e.g., MTT, AlamarBlue) Test_Compounds->MTT_Assay Both Compounds Data_Analysis Data Analysis (IC50 / EC50 Calculation) AChE_Assay->Data_Analysis ROS_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Comparative experimental workflow for toxicity assessment.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is essential for quantifying the anticholinesterase activity of 4-hydroxycarbaryl.

  • Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[14]

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0), a stock solution of AChE enzyme, DTNB solution, and ATCh substrate solution.

    • Plate Setup: In a 96-well microplate, add the reaction buffer to all wells. Add the test compound (4-hydroxycarbaryl at various concentrations) or a vehicle control.

    • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank (no enzyme) controls.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the DTNB and ATCh substrate solution to all wells to start the reaction.

    • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a general measure of cell viability and is used to determine the cytotoxic potential of both compounds.[14]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

  • Methodology:

    • Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cancer cells, SH-SY5Y human neuroblastoma cells) into a 96-well plate and allow them to adhere and grow for 24 hours.

    • Compound Exposure: Remove the growth medium and replace it with a medium containing various concentrations of the test compounds (4-hydroxycarbaryl or 1-naphthol) or a vehicle control.

    • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the resulting purple solution, typically at a wavelength of 570 nm, using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The toxicological comparison of 4-hydroxycarbaryl and 1-naphthol reveals two distinct hazard profiles originating from a single parent insecticide. 4-Hydroxycarbaryl likely acts as a classical carbamate, contributing to neurotoxicity via AChE inhibition. In contrast, 1-naphthol acts as a pro-toxicant, requiring metabolic activation to induce oxidative stress and cellular damage, a mechanism implicated in broader organ toxicity.

This analysis underscores a critical principle in toxicology and drug development: a comprehensive safety assessment must extend beyond the parent compound to its major metabolites. The lack of publicly available acute toxicity data for 4-hydroxycarbaryl highlights a significant data gap that warrants further investigation to fully model the risk profile of carbaryl exposure. For researchers, the choice of bioassay is critical and must be guided by the anticipated mechanism of action. Employing both mechanism-specific assays (like AChE inhibition) and general cytotoxicity assays (like MTT) is essential for a complete and accurate comparison of compounds with divergent toxic pathways.

References

  • U.S. Environmental Protection Agency. Carbaryl. EPA OSC Response. [Link]

  • Tang, J., Cao, Y., & Rose, R. L. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-Biological Interactions, 141(3), 229-241. [Link]

  • Taylor & Francis Online. Cholinesterase inhibition – Knowledge and References. [Link]

  • Moser, V. C. (2007). Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur. Toxicology and Applied Pharmacology, 220(2), 167-174. [Link]

  • Government of British Columbia. Pesticide Toxicity and Hazard. [Link]

  • Wikipedia. Cholinesterase inhibitor. [Link]

  • U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. [Link]

  • Tilak, K. S., Mohanaranga Rao, D., Priyamvada Devi, A., & Murty, A. S. (1981). Toxicity of carbaryl and 1-naphthol to four species of freshwater fish. Journal of Biosciences, 3(4), 457-461. [Link]

  • ResearchGate. General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

  • ResearchGate. Suggested depiction of the metabolic pathway of carbaryl. 1-Naphthol.... [Link]

  • Azadmehr, A., et al. (2014). Immunotoxicity effects of carbaryl in vivo and in vitro. Environmental Toxicology and Pharmacology, 38(3), 876-884. [Link]

  • PubChem. 4-Hydroxycarbaryl. National Center for Biotechnology Information. [Link]

  • Wikipedia. Median lethal dose. [Link]

  • ResearchGate. Immunotoxicity effects of Carbaryl In Vivo and In Vitro. [Link]

  • PubChem. Carbaryl. National Center for Biotechnology Information. [Link]

  • ResearchGate. Toxicity of carbaryl and 1-naphthol to four species of freshwater fish. [Link]

  • Coecke, S., et al. (2008). In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. Toxicology in Vitro, 22(6), 1555-1561. [Link]

  • da Silva, J., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7621. [Link]

  • ResearchGate. In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. [Link]

  • National Institutes of Health. 4-HYDROXYCARBARYL. Global Substance Registration System. [Link]

Sources

A Researcher's Guide to Carbaryl Antibody Specificity: Assessing Cross-Reactivity with 4-Hydroxycarbaryl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in environmental science, food safety, and toxicology, the accurate detection of the insecticide carbaryl is paramount. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the reliability of any immunoassay hinges on the specificity of the antibody used. A critical consideration for carbaryl detection is the potential cross-reactivity of anti-carbaryl antibodies with its metabolites, such as 4-hydroxycarbaryl and 1-naphthol.

This guide provides an in-depth analysis of the principles governing this cross-reactivity, compares the performance of available antibodies against a key metabolite, and delivers a robust, self-validating protocol for you to determine the cross-reactivity of any carbaryl antibody with 4-hydroxycarbaryl in your own laboratory.

The Molecular Basis for Cross-Reactivity

An antibody recognizes its target (an antigen or hapten) based on a specific three-dimensional shape and chemical profile. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the intended target. Carbaryl is metabolized in vivo and in the environment, primarily through hydrolysis to 1-naphthol and oxidation to various hydroxylated forms, including 4-hydroxycarbaryl.

The structural similarity between carbaryl and its metabolites is the root cause of potential cross-reactivity. An antibody developed against a carbaryl-hapten conjugate might recognize the shared naphthalene ring system and carbamate moiety present in both the parent compound and its metabolites. The degree of cross-reactivity depends on which specific features of the carbaryl molecule (epitopes) the antibody's binding site (paratope) recognizes most strongly.

Caption: Molecular structures of Carbaryl, 4-Hydroxycarbaryl, and 1-Naphthol.

The addition of a hydroxyl group in 4-hydroxycarbaryl or the complete removal of the carbamate group to form 1-naphthol significantly alters the molecule's profile. An antibody with high specificity will successfully discriminate between these subtle but critical differences.

Comparative Analysis of Antibody Specificity

While specific quantitative data on the cross-reactivity of commercial carbaryl antibodies with 4-hydroxycarbaryl is not widely published, extensive data exists for the primary hydrolytic metabolite, 1-naphthol. This serves as an excellent proxy for evaluating antibody specificity. An antibody that does not bind to 1-naphthol is less likely to bind to other modified forms of the naphthalene ring.

A study by Liu et al. (2019) describes the development of a camelid single-domain antibody (VHH) with high specificity for carbaryl.[1][2] This provides a benchmark for what can be achieved with modern antibody engineering techniques.

Antibody TypeTarget AnalyteIC50 (Analyte)Cross-ReactantCross-Reactivity (%)Assay FormatReference
VHH (C1)Carbaryl5.4 ng/mL1-Naphthol0.1%Competitive ELISALiu et al., 2019[1][2]
VHH (C1)Carbaryl5.4 ng/mLOther Carbamates≤0.8%Competitive ELISALiu et al., 2019[1][2]

Interpretation: The VHH C1 antibody demonstrates exceptional specificity. With a cross-reactivity of only 0.1% to 1-naphthol, this antibody can selectively detect and quantify the parent carbaryl compound with negligible interference from this major metabolite.[1] This level of specificity is crucial for applications requiring precise quantification of carbaryl, rather than a general screening of carbaryl and its degradation products.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To ensure the validity of your results, you must empirically determine the cross-reactivity of your specific carbaryl antibody with 4-hydroxycarbaryl. The following protocol for an indirect competitive ELISA provides a self-validating system for this purpose.

ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Carbaryl-Protein Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA or similar Wash1->Block Compete 4. Add Antibody + Carbaryl Standard OR 4-Hydroxycarbaryl Block->Compete Wash2 5. Wash Compete->Wash2 Secondary 6. Add HRP-conjugated Secondary Antibody Wash2->Secondary Wash3 7. Wash Secondary->Wash3 Substrate 8. Add TMB Substrate Wash3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance (450 nm) Stop->Read

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6): Prepare 0.05 M carbonate-bicarbonate buffer.

  • Assay Buffer (PBS-T): Phosphate-buffered saline (pH 7.4) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T.

  • Wash Buffer: PBS-T.

  • Standards:

    • Prepare a stock solution of carbaryl (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

    • Prepare a stock solution of 4-hydroxycarbaryl similarly.

    • Create a series of dilutions for each compound in Assay Buffer to generate standard curves (e.g., from 0.01 ng/mL to 1000 ng/mL).

  • Coating Antigen: A carbaryl-protein conjugate (e.g., Carbaryl-BSA). Dilute to an optimal concentration (typically 0.1-1.0 µg/mL) in Coating Buffer. This concentration should be determined beforehand via checkerboard titration.

  • Primary Antibody: Anti-Carbaryl antibody. Dilute to an optimal concentration in Assay Buffer. This concentration should yield approximately 50-70% of the maximum signal in the absence of a competitor.

2. ELISA Procedure:

  • Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Discard the coating solution and wash the plate three times with 250 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the 'maximum signal' (B₀) wells.

    • Add 50 µL of each carbaryl standard dilution to respective wells in triplicate.

    • Add 50 µL of each 4-hydroxycarbaryl dilution to respective wells in triplicate.

    • Immediately add 50 µL of the diluted primary anti-carbaryl antibody to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step, but increase to five times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

3. Data Analysis and Calculation:

  • Generate Standard Curves: For both carbaryl and 4-hydroxycarbaryl, plot the percentage of inhibition against the logarithm of the analyte concentration. The percentage inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of B₀)) * 100.

  • Determine IC50: The IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding.[3] Determine the IC50 value from the sigmoidal curve for both carbaryl and 4-hydroxycarbaryl.

  • Calculate Cross-Reactivity (CR%): Use the following formula:

    CR (%) = (IC50 of Carbaryl / IC50 of 4-Hydroxycarbaryl) * 100

Implications of Cross-Reactivity Data

  • Low Cross-Reactivity (<1%): Indicates a highly specific antibody. This is ideal for regulatory applications, residue analysis, and pharmacokinetic studies where the goal is to quantify only the parent carbaryl compound without interference from its metabolites. The VHH antibody mentioned earlier is a prime example of this desired characteristic.[1]

  • High Cross-Reactivity (>10%): Suggests the antibody recognizes structural features common to both carbaryl and 4-hydroxycarbaryl. While less suitable for specific quantification, such an antibody could be valuable for broad-spectrum screening. It can be used to detect the presence of carbaryl and its related metabolites in a single test, providing a measure of "total carbaryl-like immunoreactivity." This is useful for initial environmental screenings or in toxicological studies where the combined effect of the parent compound and its metabolites is of interest.

Conclusion

The specificity of an anti-carbaryl antibody is not an inherent guarantee but a performance characteristic that must be rigorously validated for its intended application. While published data often focuses on cross-reactivity with 1-naphthol, it is crucial for researchers concerned with hydroxylated metabolites to perform their own validation. By employing the detailed competitive ELISA protocol provided, you can generate robust, quantitative data on the cross-reactivity with 4-hydroxycarbaryl. This empirical evidence is the cornerstone of trustworthy and reproducible research, ensuring that your immunoassay results are both accurate and meaningful.

References

  • Liu, Z., Wang, K., Wu, S., et al. (2019). Development of an immunoassay for the detection of carbaryl in cereals based on a camelid variable heavy-chain antibody domain. Journal of the Science of Food and Agriculture, 99(9), 4383–4390. Available at: [Link]

  • Liu, Z., et al. (2019). Development of an immunoassay for the detection of carbaryl in cereals based on a camelid variable heavy-chain antibody domain. PMC. Available at: [Link]

  • Abad, A., Moreno, M.J., Pelegrí, R., et al. (2001). Monoclonal enzyme immunoassay for the analysis of carbaryl in fruits and vegetables without sample cleanup. Journal of Agricultural and Food Chemistry, 49(4), 1707-12. Available at: [Link]

  • Liu, Z., et al. (2019). Development of an immunoassay for the detection of carbaryl in cereals based on a camelid variable heavy-chain antibody. eScholarship, University of California. Available at: [Link]

  • Moreno, M.J., et al. (2001). Determination of carbaryl, carbofuran and methiocarb in cucumbers and strawberries by monoclonal enzyme immunoassays and high-performance liquid chromatography with fluorescence detection. An analytical comparison. Journal of Chromatography A, 930(1-2), 107-16. Available at: [Link]

  • Navas, S.A., Dutra, F.V., & Nunes, G.S. (1998). Validation of an immunoassay method for the determination of traces of carbaryl in vegetable and fruit extracts by liquid chromatography with photodiode array and mass spectrometric detection. Journal of AOAC International, 81(4), 860-7. Available at: [Link]

  • Miyashita, M., Zhao, C.F., & Kim, Y.J. (2002). Catalytic antibody therapy against the insecticide carbaryl. Archives of Biochemistry and Biophysics, 399(1), 104-10. Available at: [Link]

  • García-de-Lomana, M., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(4), 2187. Available at: [Link]

  • Kim, H.J., et al. (2005). Enzyme immunoassay for the determination of carbaryl residues in agricultural products. Pest Management Science, 61(8), 755-60. Available at: [Link]

Sources

Inter-Laboratory Validation of Carbaryl Metabolite Assays: A Comparative Guide for 1-Naphthol Biomonitoring

Author: BenchChem Technical Support Team. Date: March 2026

As biomonitoring initiatives expand globally, the accurate quantification of pesticide exposure relies heavily on robust, reproducible analytical methods. Carbaryl, a ubiquitous carbamate insecticide, is rapidly metabolized in humans to 1-naphthol (1-NAP). However, quantifying 1-NAP presents a unique analytical challenge: it is not an exclusive metabolite.

As an application scientist overseeing multi-center toxicological studies, I often see laboratories struggle with matrix effects, cross-reactivity, and workflow bottlenecks. This guide provides an objective, data-driven comparison of the three primary 1-NAP assay ecosystems—LC-MS/MS, GC-MS, and ciELISA—and outlines the self-validating protocols required for successful inter-laboratory validation.

The Mechanistic Basis of Carbaryl Biomonitoring

Before selecting an assay, it is critical to understand the biochemical pathway of the target analyte. 1-naphthol is the primary urinary metabolite of carbaryl, but it is also a1[1].

To distinguish between carbaryl and naphthalene exposure, toxicologists rely on the 1-NAP/2-NAP ratio. Because naphthalene metabolism yields both 1-NAP and 2-NAP, while carbaryl yields only 1-NAP, a1[1].

G Carbaryl Carbaryl (Insecticide) Metab1 Hepatic CYP450 Hydrolysis Carbaryl->Metab1 Naphthalene Naphthalene (PAH) Metab2 Hepatic CYP450 Oxidation Naphthalene->Metab2 OneNap 1-Naphthol (1-NAP Biomarker) Metab1->OneNap Primary Route Metab2->OneNap Shared Route TwoNap 2-Naphthol (2-NAP Biomarker) Metab2->TwoNap Specific Route

Carbaryl and Naphthalene metabolic pathways converging on the 1-Naphthol biomarker.

Comparative Analysis of Assay Ecosystems

When transferring a method across multiple laboratories, the choice of analytical platform dictates the sample preparation burden and the susceptibility to matrix effects.

  • GC-MS: While highly precise, GC-MS requires2 following enzymatic hydrolysis to ensure the thermal stability of the naphthol isomers[2]. This adds workflow complexity and introduces variability across different lab technicians.

  • LC-MS/MS: The gold standard. It bypasses the need for derivatization and utilizes Multiple Reaction Monitoring (MRM) for unparalleled specificity.

  • ciELISA: Recent developments in competitive indirect ELISA (ciELISA) offer a high-throughput alternative, achieving 3 in urine when matrix effects are mitigated via simple dilution[3].

Table 1: Performance Comparison of 1-Naphthol Assays
ParameterLC-MS/MS (Isotope Dilution)GC-MS (Derivatization)ciELISA (Antibody-based)
Sensitivity (LOD) 0.1 - 0.5 µg/L0.3 - 1.0 µg/L~2.2 µg/L
Sample Preparation Enzymatic Hydrolysis + SPEHydrolysis + Derivatization15-fold Buffer Dilution
Throughput Medium (Chromatography time)Low (Derivatization overhead)High (96-well plate format)
Specificity Extremely High (MRM transitions)High (Mass fragments)Moderate (Cross-reactivity risks)

The Inter-Laboratory Validation Framework

To prove that an assay is robust, it must survive the transition from the developer's bench to independent laboratories. An effective inter-laboratory validation relies on blinded sample distribution and standardized data aggregation.

Workflow Prep Centralized Sample Prep (Spiked Matrix & QCs) Dist Blinded Distribution (Participating Labs) Prep->Dist Lab1 Lab A: LC-MS/MS (Isotope Dilution) Dist->Lab1 Lab2 Lab B: GC-MS (Derivatization) Dist->Lab2 Lab3 Lab C: ciELISA (Antibody Binding) Dist->Lab3 Data Data Aggregation (ISO 5725 Standards) Lab1->Data Lab2->Data Lab3->Data Valid Validation Metrics (Accuracy, Precision, Z-Scores) Data->Valid

Multi-platform inter-laboratory validation workflow for 1-Naphthol quantification.

Standardized, Self-Validating Methodologies

A protocol is only as good as its internal controls. Below are the optimized, self-validating workflows for the two most contrasting methodologies: LC-MS/MS and ciELISA.

Protocol A: Self-Validating LC-MS/MS Workflow

Causality Focus: 1-NAP is excreted primarily as glucuronide and sulfate conjugates. Without enzymatic deconjugation, you will drastically underreport exposure. Furthermore, urine matrices cause unpredictable ion suppression in the mass spectrometer. We use an isotopically labeled internal standard (D7-1-NAP) added before extraction. Because the heavy isotope behaves chemically identically to 1-NAP but has a different mass, it intrinsically corrects for both extraction losses and ion suppression.

  • Internal Standard Spiking: Aliquot 1.0 mL of homogenized urine into a glass tube. Add 10 µL of D7-1-NAP (100 ng/mL) internal standard. Vortex for 10 seconds.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) to adjust the matrix. Add 10 µL of β-glucuronidase/arylsulfatase (Helix pomatia). Incubate at 37°C for 16 hours to completely cleave phase II conjugates.

  • Solid Phase Extraction (SPE): Condition Oasis HLB cartridges with 2 mL methanol, followed by 2 mL water. Load the hydrolyzed sample. Wash with 2 mL of 5% methanol in water to remove polar interferences. Elute with 2 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the specific MRM transitions for 1-NAP and D7-1-NAP.

Protocol B: High-Throughput ciELISA Workflow

Causality Focus: Urine possesses high ionic strength and variable pH, which severely interferes with antibody-antigen binding kinetics. By executing a strict 15-fold dilution in an optimized working buffer, the matrix effect is effectively neutralized without the need for complex solid-phase extraction[3].

  • Plate Preparation: Coat 96-well microtiter plates with 100 µL/well of 1-NAP-BSA conjugate. Incubate overnight at 4°C. Wash plates 3 times with PBST (PBS + 0.05% Tween 20).

  • Sample Dilution: Dilute raw urine samples 15-fold using the optimized PBS working buffer (pH 7.4) to eliminate matrix interference.

  • Competitive Binding: Add 50 µL of the diluted sample (or calibration standard) and 50 µL of the anti-1-NAP monoclonal antibody to each well. Incubate at 37°C for 30 minutes. (Note: Free 1-NAP in the sample competes with the plate-bound 1-NAP for antibody binding sites).

  • Signal Generation: Wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash again, then add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄.

  • Quantification: Read absorbance at 450 nm. The optical density is inversely proportional to the concentration of 1-NAP in the sample.

Inter-Laboratory Quantitative Data

When compared directly in inter-laboratory settings, ELISA results correlate well with LC-MS/MS in terms of trueness, though4[4].

The table below summarizes typical validation metrics aggregated from independent laboratories executing the aforementioned protocols on blinded, spiked urine samples.

Table 2: Inter-Laboratory Validation Metrics
Validation MetricLab A (LC-MS/MS)Lab B (GC-MS)Lab C (ciELISA)
Mean Recovery (%) 94.5 - 98.2%90.8 - 98.1%102.4 - 123.4%
Intra-day Precision (CV %) 1.7 - 8.2%0.3 - 3.9%11.7 - 14.7%
Inter-day Precision (CV %) 2.5 - 9.1%0.4 - 4.1%12.5 - 15.2%
Matrix Effect Mitigation Strategy Isotope Dilution (Internal Std)Derivatization + Extraction15-fold Buffer Dilution

References

  • Possibilities of immunochemical determination of organochlorine and carbamate pesticides. ResearchGate.
  • Naphthol as A Biological Monitoring on Naphthalene Exposure in Workers. The Indonesian Journal of Community and Occupational Medicine.
  • The 1-naphthol levels quantified in 24 h total urine collections... ResearchGate.
  • Production of a specific monoclonal antibody for 1-naphthol based on novel hapten strategy and development of an easy-to-use ELISA in urine samples. NIH PMC.

Sources

A Senior Application Scientist's Guide to the Validation of Biomarker Assays for Pesticide Exposure

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate measurement of pesticide exposure is paramount for toxicological studies, epidemiological research, and the development of effective interventions. This guide provides an in-depth comparison of common biomarker assay validation methodologies, offering field-proven insights and supporting experimental data to ensure the reliability and robustness of your findings. We will delve into the core principles of assay validation, compare the leading analytical platforms, and provide actionable protocols to empower your research.

The Imperative of Rigorous Validation in Pesticide Biomonitoring

Biomonitoring provides a direct measure of the internal dose of pesticides in the body, reflecting the actual exposure and potential health risks to individuals.[1] Biomarkers, which are measurable substances or characteristics in the human body, are used to monitor the presence of a chemical, biological responses, or adverse health effects.[2] The validation of biomarker assays is a critical process that ensures the method reliably measures the biomarker of interest.[3] This process is not a mere checklist; it is a systematic investigation to establish the performance characteristics of an assay, guaranteeing that the data generated is accurate, precise, and reproducible.

The "fit-for-purpose" (FFP) approach is a cornerstone of biomarker assay validation.[3] This concept emphasizes that the level of validation should be appropriate for the intended use of the data.[3][4] For instance, an assay used for exploratory research may have less stringent validation requirements than one used to support regulatory decision-making for a new therapeutic.[4]

A Comparative Analysis of Key Analytical Platforms

The choice of analytical platform is a critical decision in the development of a biomarker assay for pesticide exposure. The most common methods fall into two major categories: immunoassays and chromatography-mass spectrometry. Each has its own set of strengths and weaknesses, making them suitable for different applications.

Immunoassays

Immunoassays are a cost-effective and sensitive option for high-throughput screening of pesticide biomarkers.[5][6] These assays utilize the specific binding between an antibody and its target antigen (in this case, the pesticide or its metabolite).

2.1.1. Underlying Principles

The most common immunoassay format for small molecules like pesticides is the competitive immunoassay.[7] In this format, the pesticide in the sample competes with a labeled pesticide for a limited number of antibody binding sites. A higher concentration of pesticide in the sample results in a lower signal from the labeled pesticide, and vice versa.

2.1.2. Performance Characteristics
Performance Characteristic Immunoassay (ELISA) Supporting Evidence
Sensitivity HighCan detect low levels of pesticides, making them suitable for population monitoring.[5][6]
Specificity VariableCan be subject to cross-reactivity with structurally similar compounds, potentially leading to a positive bias.[8]
Throughput HighWell-suited for analyzing a large number of samples.[5][6]
Cost LowGenerally more cost-effective than chromatography-based methods.[5][6]
Matrix Effects Can be significantBiological matrices like urine and blood can interfere with the antibody-antigen binding.[8]
Chromatography-Mass Spectrometry (LC-MS/MS & GC-MS/MS)

Chromatography coupled with mass spectrometry is considered the gold standard for the quantitative analysis of pesticide residues.[9][10] These techniques offer high sensitivity, selectivity, and specificity.

2.2.1. Underlying Principles

Chromatography separates the components of a mixture based on their physical and chemical properties. Mass spectrometry then identifies and quantifies these components by measuring their mass-to-charge ratio.[9] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques.[9][10]

2.2.2. Performance Characteristics
Performance Characteristic Chromatography-Mass Spectrometry Supporting Evidence
Sensitivity Very HighCapable of detecting pesticides at very low concentrations (parts per billion).[11][12]
Specificity Very HighProvides a high degree of confidence in the identification and quantification of analytes.[9][11]
Throughput Moderate to HighAdvances in technology have enabled the development of multi-residue methods that can detect numerous pesticides in a single analysis.[11]
Cost HighRequires expensive instrumentation and highly skilled operators.
Matrix Effects Can be managedWhile matrix effects can occur, they can be mitigated through various sample preparation techniques and the use of internal standards.[10]

The Validation Workflow: A Step-by-Step Guide

A robust validation protocol is essential for any biomarker assay. The following sections outline the key experiments and their underlying rationale. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation serves as a foundational reference for these procedures.[4][13]

Assay Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Analytical Validation cluster_Application Phase 3: Sample Analysis Assay_Purpose Define Assay's Intended Use (Fit-for-Purpose) Method_Development Develop Assay Protocol Assay_Purpose->Method_Development Selectivity Selectivity & Specificity Method_Development->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Calibration_Curve Calibration Curve (Linearity, Range) Accuracy->Calibration_Curve LOD_LOQ Limit of Detection (LOD) & Limit of Quantitation (LOQ) Calibration_Curve->LOD_LOQ Stability Analyte Stability LOD_LOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis QC_Monitoring Quality Control Monitoring Sample_Analysis->QC_Monitoring

Caption: A typical workflow for biomarker assay validation, from initial planning to routine sample analysis.

Selectivity and Specificity

Causality: This is the foundational experiment to ensure that the assay is measuring only the intended analyte and not other structurally related or unrelated compounds in the biological matrix.

Experimental Protocol:

  • Analyze blank samples of the biological matrix (e.g., urine, blood) from at least six different sources.

  • Spike these blank matrices with the analyte at the lower limit of quantification (LLOQ) and with potentially interfering substances (e.g., metabolites, other pesticides).

  • The response in the blank samples should be significantly lower than the response at the LLOQ, and the presence of interfering substances should not significantly alter the quantification of the analyte.

Accuracy and Precision

Causality: These experiments determine how close the measured value is to the true value (accuracy) and the degree of scatter in the measurements when performed repeatedly (precision).

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected range of the assay.

  • Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run) precision and accuracy: Analyze the QC samples in at least three different analytical runs on different days.

  • The mean value should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).

Calibration Curve (Linearity and Range)

Causality: This establishes the relationship between the concentration of the analyte and the assay's response, defining the range over which the assay is accurate and precise.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the analyte into the biological matrix at a minimum of six to eight different concentrations.

  • Analyze the calibration standards and plot the response versus the known concentration.

  • Perform a regression analysis (typically linear) to determine the best fit for the data.

  • The range of the assay is the concentration interval over which the regression is linear, accurate, and precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest concentration of analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Experimental Protocol:

  • LOD: Can be determined by analyzing a series of low-concentration samples and calculating the concentration that corresponds to a signal-to-noise ratio of approximately 3.

  • LOQ: Is typically the lowest concentration on the calibration curve that can be measured with an accuracy of within 20% of the nominal value and a precision of ≤20% CV.

Stability

Causality: This is crucial to ensure that the analyte is not degrading during sample collection, processing, storage, and analysis, which would lead to inaccurate results.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after they have been subjected to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period of time that simulates the sample handling process.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for an extended period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Enzyme Activity Assays: A Special Case

For certain classes of pesticides, such as organophosphates and carbamates, biomarkers of effect are often measured.[2] A common example is the inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase).[14][15]

Cholinesterase_Inhibition_Pathway cluster_Normal Normal Cholinergic Synapse cluster_Inhibition Organophosphate/Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Receptor Postsynaptic Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibited_AChE Inhibited AChE Pesticide Organophosphate or Carbamate Pesticide Pesticide->AChE Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation

Caption: The mechanism of cholinesterase inhibition by organophosphate and carbamate pesticides.

Validation of enzyme activity assays follows similar principles to other biomarker assays but with some unique considerations. The focus is on demonstrating that the assay can accurately measure the inhibition of the enzyme's activity.

Key Validation Parameters for Enzyme Activity Assays
  • Enzyme Kinetics: Characterize the kinetic parameters of the enzyme reaction (e.g., Km, Vmax) to ensure the assay is performed under optimal conditions.

  • Inhibitor Potency (IC50): Determine the concentration of the pesticide that causes 50% inhibition of the enzyme activity. This is a key measure of the pesticide's potency.

  • Matrix Effects: Biological matrices can contain endogenous inhibitors or activators of the enzyme. It is crucial to evaluate the effect of the matrix on the enzyme's activity.

Conclusion: Ensuring Data Integrity in Pesticide Exposure Assessment

The validation of biomarker assays for pesticide exposure is a scientifically rigorous process that is essential for generating reliable and reproducible data. By carefully selecting the appropriate analytical platform and meticulously executing a comprehensive validation plan, researchers can have confidence in their findings and contribute to a better understanding of the health effects of pesticide exposure. This guide provides a framework for designing and implementing robust validation studies, ultimately leading to higher quality research and more informed public health decisions.

References

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review.
  • Food Standards Agency. (n.d.). Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure. Food Standards Agency Research.
  • Food Standards Agency. (n.d.). Immunoassay Detection of Urinary Biomarkers of Pesticide Exposure. Food Standards Agency Research.
  • Lozano, V. L., et al. (2022).
  • Butinof, M., et al. (2021).
  • U.S. Food and Drug Administration. (2025).
  • Egorova, E. M., et al. (2023).
  • dos Santos, N. A. G., et al. (2023).
  • Biagini, R. E. (n.d.). Biomonitoring for Occupational Exposures Using Immunoassays. CDC Stacks.
  • Immunologix Laboratories. (2021). Biomarker Assay Validation | Scientific Considerations.
  • U.S. Department of Health and Human Services. (2025).
  • Sharma, A., et al. (2024). Recent progress in the application of chromatography-coupled mass-spectrometry in the analysis of contaminants in food products. PMC - NIH.
  • de Oliveira, G. H. P., et al. (2022).
  • Stevenson, L. (2018). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery.
  • Ahn, K. C., et al. (2010). Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides. PMC.
  • Ferrer, C., & Lozano, A. (2022). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. MDPI.
  • Anacon Laboratories. (2025). Effective Food Pesticide Detection Using LC-MS/MS Technology.
  • U.S. Environmental Protection Agency. (2025). Defining Pesticide Biomarkers. US EPA.

Sources

Optimizing Analyte Recovery: A Comprehensive Comparison of SPE and LLE in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In bioanalytical workflows and drug development, sample preparation is the primary bottleneck dictating assay sensitivity, reproducibility, and column lifetime. When isolating active pharmaceutical ingredients (APIs), metabolites, or forensic compounds from complex biological matrices like plasma and urine, the choice of extraction technique is paramount. While Liquid-Liquid Extraction (LLE) has historically served as a foundational method, Solid-Phase Extraction (SPE) has largely superseded it as the gold standard for high-throughput, high-recovery applications. This guide objectively compares the mechanistic causality, experimental recovery data, and workflow efficiencies of SPE versus LLE.

Mechanistic Causality: Why Extraction Modalities Dictate Recovery

To understand the divergence in recovery rates, we must analyze the underlying physical chemistry of each method.

Liquid-Liquid Extraction (LLE): Equilibrium Limitations LLE relies on the Nernst distribution law, partitioning analytes between an aqueous biological matrix and an immiscible organic solvent based on differential solubility[1]. The fundamental limitation of LLE is that it is an equilibrium-based process. Exhaustive extraction is rarely achieved in a single step, particularly for polar, amphoteric, or highly protein-bound compounds. Furthermore, the vigorous mixing required to maximize surface area contact frequently leads to emulsion formation. Emulsions trap analytes at the phase interface, drastically reducing absolute recovery and complicating phase separation[2].

Solid-Phase Extraction (SPE): Exhaustive Adsorption Conversely, SPE operates on the principles of liquid chromatography. Analytes are actively retained on a solid sorbent (e.g., silica or polymeric beds) via specific chemical interactions—such as hydrophobic, pi-pi, or ion-exchange mechanisms[3]. Because the liquid sample flows completely through the sorbent bed, SPE acts as an exhaustive extraction system. Unwanted matrix components like phospholipids and salts are washed away, and the target is eluted using a targeted organic solvent. The availability of multiple binding sites on modern polymeric sorbents ensures robust retention and higher recovery across diverse analyte chemistries[3].

G cluster_LLE LLE: Equilibrium Partitioning cluster_SPE SPE: Exhaustive Adsorption Sample Complex Biological Sample (Plasma/Urine) LLE_Add Add Immiscible Solvent Sample->LLE_Add SPE_Load Load Sample (Target Adsorption) Sample->SPE_Load LLE_Mix Vigorous Mixing LLE_Add->LLE_Mix LLE_Sep Phase Separation LLE_Mix->LLE_Sep LLE_Risk Risk: Emulsion & Incomplete Recovery LLE_Mix->LLE_Risk SPE_Wash Wash Interferences (Matrix Removal) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (Solvent Disruption) SPE_Wash->SPE_Elute

Logical workflow comparing equilibrium-based LLE vs. exhaustive adsorption-based SPE.

Quantitative Recovery Comparison: Experimental Data

Objective experimental data highlights the performance gap between these two methodologies, particularly regarding absolute recovery and matrix effects (ion suppression in LC-MS/MS).

1. Broad-Spectrum Bioanalysis (Plasma Matrix) A comprehensive bioanalytical study evaluated 22 analytes—spanning acidic, basic, and neutral chemistries—spiked into human plasma. The SPE protocol utilizing a reversed-phase polymeric sorbent yielded an average recovery of 98 ± 8% across all compounds, with minimal matrix effects averaging just 6%. In stark contrast, the LLE method averaged only 70 ± 10% recovery. LLE also exhibited highly variable matrix suppression (averaging 16%, with standard deviations up to 28.3% for specific drugs), indicating inconsistent cleanup.

2. Pharmaceutical Isolation (Diclofenac) In pharmaceutical testing, the extraction of diclofenac (a slightly acidic NSAID, pKa = 4.0) from plasma demonstrated that SPE provides significantly greater absolute recovery than traditional LLE[3]. LLE relies on two competing immiscible solvents, which struggle to efficiently partition the slightly acidic analyte[3]. The SPE sorbent, however, utilized pyrrolidone ligands to lock the analyte via pi-pi and secondary amine interactions, yielding superior reproducibility and consuming less solvent[3].

3. Forensic Toxicology (Urinary Morphine) In forensic screening, coupling SPE with high-performance thin-layer chromatography (HPTLC) detected 25.86% more morphine-positive urine samples than the traditional LLE-TLC method[1]. The higher extraction efficiency of the solid phase concentrated the analyte above the detection limit, a threshold LLE failed to reach due to partial partitioning[1].

Table 1: Quantitative Performance Comparison (Plasma Matrix)

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Average Recovery 98 ± 8%70 ± 10%
Matrix Effects (Ion Suppression) ~6% (Minimal & Consistent)~16% (Highly Variable)
Extraction Mechanism Exhaustive AdsorptionEquilibrium Partitioning
Emulsion Risk None[4]High[2]
Solvent Consumption Low (Typically <2 mL)[5]High (Typically 4-10 mL)[5]
Automation Compatibility Excellent (96-well microelution)[5]Poor to Moderate[6]
Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity in your laboratory, extraction protocols must be designed as self-validating systems. The following methodologies for isolating a generic pharmaceutical from plasma incorporate critical validation checkpoints.

Protocol A: Solid-Phase Extraction (SPE) Workflow Expert Insight: Utilizing a modern water-wettable polymeric sorbent often eliminates the need for initial conditioning and equilibration steps, preventing recovery loss due to accidental sorbent drying.

  • Pretreatment: Dilute 500 µL of plasma with 500 µL of 5% methanol. Acidify with 600 µL of 1 M phosphoric acid to neutralize acidic analytes, ensuring strong hydrophobic retention[3].

  • Loading: Apply the sample to the SPE cartridge at a controlled flow rate (1-2 drops/second).

    • Validation Checkpoint: Collect the loading effluent. If LC-MS/MS detects the target analyte here, the sorbent capacity has been exceeded or the sample pH is incorrect.

  • Washing: Wash with 1 mL of 5% methanol in water to elute hydrophilic proteins and endogenous salts[5].

  • Elution: Elute the target analyte with 1 mL of 100% acetonitrile.

  • Recovery Validation: Spike a blank plasma extract with a known concentration of the internal standard (IS) post-extraction. Compare the LC-MS peak area of your experimental sample to this post-spiked blank to calculate true absolute recovery.

Protocol B: Traditional Liquid-Liquid Extraction (LLE) Workflow

  • Pretreatment: Dilute 500 µL of plasma as described above[3].

  • Partitioning: Add 5 mL of an immiscible organic solvent system (e.g., Hexane:Isopropanol 95:5)[3].

  • Mixing: Vortex vigorously for 1 minute to maximize surface area contact between phases[3].

    • Expert Insight: Monitor closely for emulsion formation. If an emulsion forms, recovery will be severely compromised.

  • Separation: Centrifuge at 2000 rpm for 10 minutes to force phase separation[3].

  • Collection: Carefully transfer 4 mL of the upper organic layer to a clean glass tube, avoiding the aqueous boundary layer[3]. Evaporate to dryness under nitrogen at 53 °C for 20 minutes, then reconstitute in the mobile phase[3].

Workflow cluster_SPE SPE Protocol (Exhaustive) cluster_LLE LLE Protocol (Equilibrium) Start Plasma Sample Pretreatment (Acidification & Dilution) SPE_Load Load onto Polymeric Sorbent Start->SPE_Load LLE_Solv Add Hexane:Isopropanol Start->LLE_Solv SPE_Check Validation Check: Analyze Effluent for Breakthrough SPE_Load->SPE_Check SPE_Wash Wash (5% MeOH) Remove Proteins SPE_Check->SPE_Wash SPE_Elute Elute (100% ACN) Collect Target SPE_Wash->SPE_Elute End LC-MS/MS Analysis Calculate Absolute Recovery vs. Post-Spike SPE_Elute->End LLE_Mix Vortex 1 min (Monitor Emulsion Risk) LLE_Solv->LLE_Mix LLE_Cent Centrifuge 10 min (Phase Separation) LLE_Mix->LLE_Cent LLE_Evap Collect Organic Layer Evaporate & Reconstitute LLE_Cent->LLE_Evap LLE_Evap->End

Step-by-step extraction protocols highlighting self-validation checkpoints for recovery.

Conclusion

While Liquid-Liquid Extraction remains a viable, low-cost option for highly non-polar analytes in simple matrices, the experimental data overwhelmingly supports Solid-Phase Extraction for modern bioanalysis and drug development. By replacing equilibrium-based partitioning with exhaustive, interaction-driven adsorption, SPE provides superior absolute recovery, tighter reproducibility, and drastically reduced matrix effects.

References
  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. waters.com.

  • [3] LCGC International. Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. chromatographyonline.com. 3

  • [2] ALWSCI. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. alwsci.com. 2

  • [5] Lab Manager. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? labmanager.com. 5

  • [4] Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. aurorabiomed.com. 4

  • [6] National Center for Biotechnology Information (PMC). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. nih.gov. 6

  • [1] National Center for Biotechnology Information (PMC). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine. nih.gov. 1

Sources

Safety Operating Guide

4-Hydroxycarbaryl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide your laboratory with a fail-safe, mechanistically grounded approach to chemical deactivation. 4-Hydroxycarbaryl is a primary oxidative metabolite of the carbamate insecticide carbaryl, generated via CYP450-mediated aromatic ring hydroxylation [[1]](). While it is a less potent acetylcholinesterase (AChE) inhibitor than its parent compound, it retains significant biological activity and environmental persistence 2.

Proper disposal requires a two-phase approach: alkaline hydrolysis to destroy the active pharmacophore, followed by EPA-compliant incineration 3. This guide provides the scientific causality behind each step, ensuring your laboratory operates a self-validating waste management system.

Physicochemical & Toxicological Profile

Understanding the physical properties of 4-hydroxycarbaryl is essential for designing an effective deactivation strategy.

Property / ParameterValue / DescriptionOperational & Logistical Relevance
Chemical Class Carbamate metaboliteActs as a reversible AChE inhibitor; mandates strict PPE (neoprene gloves, respirator/hood) [[4]]().
Solubility Soluble in DMF and acetone; moderate in waterDictates the absolute need for an organic co-solvent during aqueous alkaline hydrolysis to ensure homogeneous degradation 5.
Degradation Pathway Base-catalyzed hydrolysisHigh pH environments cleave the ester bond, permanently eliminating AChE inhibitory activity 3, 6.
Combustion Byproducts Nitrogen oxides (NOx)Mandates that final destruction occurs in a chemical incinerator equipped with an alkaline scrubber system 7.

Self-Validating Laboratory Disposal Protocol

Do not simply throw carbamate waste into a general solvent bin. The following step-by-step methodology ensures the active pharmaceutical ingredient (API) is chemically neutralized before it ever leaves your facility.

Phase 1: Preparation and Containment
  • Location : Conduct all procedures inside a certified chemical fume hood. Alkaline hydrolysis of carbamates yields methylamine gas, which is a respiratory irritant.

  • PPE : Don a chemically resistant lab coat, safety goggles, and neoprene gloves. Neoprene offers superior resistance to both the carbamate API and the required organic solvents compared to standard latex 8.

Phase 2: Alkaline Hydrolysis (Primary Deactivation)

Scientific Causality: Carbamate esters are stable under neutral and acidic conditions but degrade rapidly in alkaline environments. Attempting hydrolysis in pure water creates a biphasic suspension where degradation kinetics are unacceptably slow. We use a co-solvent to homogenize the reaction 5.

  • Solubilization : Dissolve the solid 4-hydroxycarbaryl waste or residue in a minimal volume of acetone or dimethylformamide (DMF).

  • Base Addition : Slowly add an excess of 1.0 N Sodium Hydroxide (NaOH) to the solution while stirring.

  • Self-Validating Incubation : Stir the mixture continuously at room temperature for 24 hours.

    • Validation Check: After 24 hours, test the pH. Ambient CO₂ forms carbonic acid in water, which can neutralize NaOH over time. If the pH has dropped below 10, the base was the limiting reagent; add additional NaOH and incubate for another 12 hours. A stable pH > 10 confirms complete cleavage of the carbamate bond.

Phase 3: Solvent Admixture and Packaging

Scientific Causality: Aqueous waste is difficult to incinerate directly. Mixing the hydrolyzed byproduct with a combustible solvent ensures the waste stream has a sufficient heating value (BTU) for complete thermal destruction 3.

  • Admixture : Combine the hydrolyzed mixture with a highly combustible, non-halogenated solvent (e.g., waste ethanol or acetone).

  • Containment : Transfer the liquid to a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) waste carboy. Critical Note: Do not tightly cap the container immediately if residual methylamine gas is still evolving; allow it to vent in the fume hood before final sealing to prevent pressure rupture 8.

Phase 4: EPA-Compliant Incineration

Scientific Causality: Combustion of nitrogen-containing compounds generates highly toxic nitrogen oxides (NOx) 7.

  • Manifesting : Label the container as "Hazardous Waste: Hydrolyzed Carbamate / Flammable Liquid".

  • Facility Handoff : Dispatch the waste to a licensed RCRA facility. Ensure the manifest explicitly requests destruction via a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions 3.

Process Visualization

DisposalWorkflow A 4-Hydroxycarbaryl Waste (Solid/Residue) B Solubilization (Acetone / DMF) A->B Transfer to Hood C Alkaline Hydrolysis (Add 1N NaOH) B->C Homogenize D pH Validation (pH > 10 after 24h?) C->D 24h Incubation E Add More NaOH & Re-incubate D->E No (pH < 10) F Admix Combustible Solvent (Ethanol/Acetone) D->F Yes (Validated) E->C Recalibrate G Incineration (Afterburner & Scrubber) F->G HazMat Transport

Fig 1: Logical workflow for the alkaline deactivation and thermal destruction of 4-hydroxycarbaryl.

References

1.[3] Carbaryl | 63-25-2 - ChemicalBook. chemicalbook.com. 3 2.[7] Carbaryl | C12H11NO2 | CID 6129 - PubChem - NIH. nih.gov. 7 3.[4] MATERIAL SAFETY DATA SHEET AVISNAIL - PesAfrica. pesafrica.net. 4 4.[6] Carbaryl (HSG 78, 1993) - Inchem.org. inchem.org. 6 5.[5] CARBARYL - EXTOXNET PIP. orst.edu. 5 6.[1] Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health. researchgate.net. 1 7.[8] Hazardous Waste Disposal Guide - NSWAI. nswai.org. 8 8.[2] Carbaryl (PIM 147) - INCHEM. inchem.org. 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxycarbaryl
Reactant of Route 2
Reactant of Route 2
4-Hydroxycarbaryl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.